molecular formula C10H8O4 B1601961 Methyl 5-hydroxybenzofuran-2-carboxylate CAS No. 1646-28-2

Methyl 5-hydroxybenzofuran-2-carboxylate

Cat. No.: B1601961
CAS No.: 1646-28-2
M. Wt: 192.17 g/mol
InChI Key: KPSJSEXMKPMEAM-UHFFFAOYSA-N
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Description

Methyl 5-hydroxybenzofuran-2-carboxylate (CAS 1646-28-2) is a high-purity benzofuran derivative supplied for research and development purposes. This compound serves as a versatile chemical building block for synthesizing novel molecules with potential pharmacological activities. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry and is a core component in a variety of biologically active natural and synthetic compounds . Research into benzofuran derivatives has revealed a broad spectrum of biological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Specifically, 5-hydroxybenzofuran derivatives have been investigated as potential anti-estrogen breast cancer agents, demonstrating strong hydrogen-bond interactions and good inhibitory activity . Other studies highlight derivatives with significant cytotoxic activity against human leukemia cell lines (K562, MOLT-4) and cervix carcinoma cells (HeLa), underscoring their value in anticancer drug discovery . The presence of both a hydroxy group and an ester moiety on the benzofuran core makes this compound a valuable intermediate for further chemical modifications, including the synthesis of more complex, targeted therapeutic agents. This product is intended for research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSJSEXMKPMEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480529
Record name Methyl 5-hydroxy-1-benzofuran-2-carboxylate
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646-28-2
Record name 2-Benzofurancarboxylic acid, 5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-1-benzofuran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic motif comprising a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its prevalence in a multitude of natural products and pharmacologically active compounds underscores its significance.[2] Derivatives of benzofuran are known to exhibit a wide spectrum of therapeutic properties, including antitumor, anti-inflammatory, antiviral, and antimicrobial activities.[3] Methyl 5-hydroxybenzofuran-2-carboxylate is a key derivative, offering functional handles—a phenol and a methyl ester—that serve as versatile anchor points for the synthesis of more complex molecules and libraries for drug discovery programs. This guide provides a comprehensive, field-proven perspective on a robust synthetic route to this valuable compound and the rigorous analytical methods required for its unambiguous characterization.

Part 1: Strategic Synthesis via Oxidative Cyclization

The construction of the benzofuran core can be achieved through various strategies, including acid-catalyzed cyclizations, Heck-type reactions, and Sonogashira couplings.[4][5] However, for efficiency and atom economy, a modern and powerful approach involves the tandem oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds.[6] This methodology facilitates a direct C(sp²)-H functionalization, providing a streamlined path to highly substituted 5-hydroxybenzofurans.[7]

Causality of the Chosen Synthetic Route

The selected pathway leverages the reactivity of hydroquinone in the presence of an oxidizing agent, Phenyliodine(III) diacetate (PIDA), to generate a reactive benzoquinone intermediate in situ. This is followed by a conjugate addition of an appropriate β-dicarbonyl nucleophile and subsequent intramolecular cyclization to forge the benzofuran ring system. We have adapted this general strategy for the specific synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate, using hydroquinone and dimethyl 2-oxosuccinate as the key building blocks. The zinc iodide (ZnI₂) catalyst is crucial as it acts as a Lewis acid to activate the substrates and facilitate the key bond-forming steps.

Synthetic Pathway Overview

Synthetic_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Hydroquinone Hydroquinone Reagents PIDA, ZnI2 Chlorobenzene, 95 °C DMO Dimethyl 2-oxosuccinate Product Methyl 5-hydroxybenzofuran-2-carboxylate Reagents->Product Oxidative Cyclization

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous 5-hydroxybenzofurans.[6][7]

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (0.50 mmol, 1.0 equiv.), dimethyl 2-oxosuccinate (1.00 mmol, 2.0 equiv.), and zinc iodide (ZnI₂, 0.25 mmol, 0.5 equiv.).

  • Solvent and Reagent Addition: Add chlorobenzene (5 mL) to the flask. Begin stirring the mixture. Carefully add Phenyliodine(III) diacetate (PIDA, 0.55 mmol, 1.1 equiv.) to the suspension.

  • Reaction Execution: Heat the reaction mixture to 95 °C and maintain stirring at this temperature for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extraction: Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine all organic phases.

  • Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude residue by column chromatography on silica gel (e.g., 230-400 mesh), eluting with a gradient of ethyl acetate in hexane to afford the pure Methyl 5-hydroxybenzofuran-2-carboxylate.

Part 2: Rigorous Structural Characterization

Unambiguous confirmation of the synthesized molecule's identity and purity is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the structural integrity of the final compound. The following data are based on established principles and spectral data from closely related benzofuran and aromatic ester analogs.[7][8][9][10]

Characterization Workflow

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Start->MP Final Structure Confirmed NMR->Final MS->Final IR->Final MP->Final

Caption: Standard workflow for analytical characterization.

Spectroscopic and Physical Data Summary

The following table summarizes the expected analytical data for Methyl 5-hydroxybenzofuran-2-carboxylate.

Analysis Technique Parameter Expected Observation
Molecular Formula -C₁₀H₈O₄
Molecular Weight -192.17 g/mol [11]
¹H NMR Chemical Shift (δ)~10.0-9.0 (s, 1H, -OH), ~7.4 (d, 1H, Ar-H), ~7.3 (s, 1H, Furan-H), ~7.1 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃)
¹³C NMR Chemical Shift (δ)~160 (C=O), ~155-140 (Ar-C-O, Furan-C-O), ~145 (Furan C-CO), ~125-110 (Ar-CH, Furan-CH), ~52 (-OCH₃)
IR Spectroscopy Wavenumber (cm⁻¹)~3400-3200 (O-H, broad), ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1720 (C=O, ester), ~1620, 1580 (C=C, aromatic), ~1250 (C-O)
Mass Spectrometry m/zExpected [M]⁺ at 192.0423
Physical Appearance -Expected to be a white to off-white solid
Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the carbon-hydrogen framework of the molecule.

    • Protocol: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field spectrometer.[8] For unequivocal assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be performed.[12] The use of DMSO-d₆ is often advantageous for compounds with hydroxyl protons, as the -OH peak is typically well-resolved.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the key functional groups present in the molecule.

    • Protocol: Obtain the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum, typically from 4000 to 400 cm⁻¹.[10] Key absorbances to note are the broad O-H stretch from the phenol, the sharp C=O stretch from the ester, and the characteristic C-O and aromatic C=C stretches.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition and molecular weight with high precision.

    • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[8] The observed mass should be compared to the calculated exact mass for the molecular formula C₁₀H₈O₄.

Conclusion

This guide outlines a robust and efficient synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate via a PIDA-mediated oxidative cyclization. The causality-driven approach to the synthetic strategy and the rigorous, multi-faceted characterization workflow provide a solid foundation for researchers in organic synthesis and drug development. The detailed protocols serve as a practical starting point for laboratory execution, ensuring the production and validation of this valuable chemical building block with a high degree of confidence. The continued exploration of derivatives built upon this and similar scaffolds promises to yield novel therapeutic agents and advanced materials.

References

  • Sangma, C., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Sabatino, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1398. Available at: [Link]

  • Sangma, C., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Lin, J., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synfacts. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from: [Link]

  • Isaksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3338. Available at: [Link]

  • Abdellattif, M. H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from: [Link]

  • J-GLOBAL. (n.d.). 5-Hydroxybenzofuran-2-carboxylic acid methyl ester. Japan Science and Technology Agency. Retrieved from: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from: [Link]

  • Singh, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • da Silva, A. B., et al. (2010). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from: [Link]

Sources

A Technical Guide to Methyl 5-hydroxybenzofuran-2-carboxylate (CAS No. 1646-28-2): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of Methyl 5-hydroxybenzofuran-2-carboxylate, CAS No. 1646-28-2. Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] This document details the core molecular profile, predicted spectral characteristics, a robust synthetic pathway, and the key chemical reactivity of Methyl 5-hydroxybenzofuran-2-carboxylate. Designed for researchers and professionals in drug development, this guide elucidates the compound's potential as a versatile building block for creating novel therapeutic agents and exploring structure-activity relationships (SAR).

Core Molecular Profile

Methyl 5-hydroxybenzofuran-2-carboxylate is a key intermediate characterized by a benzofuran core, a phenolic hydroxyl group, and a methyl ester function. These features make it an ideal starting point for chemical modification. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 1646-28-2 [4]
IUPAC Name methyl 5-hydroxy-1-benzofuran-2-carboxylate [4]
Molecular Formula C₁₀H₈O₄ [4]
Molecular Weight 192.17 g/mol [4]
Canonical SMILES COC(=O)C1=CC2=C(O1)C=CC(=C2)O [4]

| InChIKey | KPSJSEXMKPMEAM-UHFFFAOYSA-N |[4] |

Table 2: Computed Physicochemical Data

Property Value Source
XLogP3 2.2 [4]
Topological Polar Surface Area (TPSA) 59.7 Ų [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 4 [4]
Rotatable Bond Count 2 [4]

| Exact Mass | 192.042259 Da |[4] |

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • δ ~9.40 (s, 1H, -OH): The phenolic proton is expected to appear as a sharp singlet. Its chemical shift can be sensitive to concentration and residual water in the solvent.

  • δ ~7.45 (d, J ≈ 8.8 Hz, 1H, Ar-H7): The proton at position 7 will appear as a doublet due to coupling with the proton at position 6.

  • δ ~7.35 (s, 1H, Ar-H3): The proton on the furan ring at position 3 typically appears as a singlet.

  • δ ~7.10 (d, J ≈ 2.5 Hz, 1H, Ar-H4): The proton at position 4 will appear as a doublet due to coupling with the proton at position 6.

  • δ ~6.85 (dd, J ≈ 8.8, 2.5 Hz, 1H, Ar-H6): The proton at position 6 is coupled to both protons at positions 7 and 4, resulting in a doublet of doublets.

  • δ ~3.85 (s, 3H, -OCH₃): The methyl ester protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
  • δ ~163.0 (C=O): The ester carbonyl carbon.

  • δ ~154.5 (C5): The aromatic carbon bearing the hydroxyl group.

  • δ ~147.0 (C7a): The quaternary carbon at the furan-benzene ring junction.

  • δ ~145.0 (C2): The carbon at position 2, attached to the ester group.

  • δ ~127.0 (C3a): The second quaternary carbon at the ring junction.

  • δ ~113.0 (C7): Aromatic CH.

  • δ ~112.0 (C4): Aromatic CH.

  • δ ~108.0 (C3): Furan ring CH.

  • δ ~106.0 (C6): Aromatic CH.

  • δ ~52.0 (-OCH₃): The methyl ester carbon.[1][5]

Predicted Mass Spectrum
  • High-Resolution MS (ESI+): The expected [M+H]⁺ peak would be at m/z 193.0495, corresponding to the formula C₁₀H₉O₄⁺. The molecular ion [M]⁺ would be observed at m/z 192.0423.

Synthesis and Purification

The construction of the 5-hydroxybenzofuran scaffold can be efficiently achieved through several modern synthetic methodologies. A particularly effective one-pot method involves the tandem oxidative coupling and cyclization of a hydroquinone with a β-dicarbonyl compound, mediated by an oxidant like phenyliodine(III) diacetate (PIDA).[1][6]

Experimental Protocol: PIDA-Mediated Synthesis

This protocol is adapted from the general procedure developed by Lin et al. for the synthesis of 5-hydroxybenzofurans.[1][6]

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask, add hydroquinone (1.0 mmol, 110 mg), methyl 3-oxopropanoate (or a suitable equivalent β-ketoester, 2.0 mmol), and zinc iodide (ZnI₂, 0.5 mmol, 160 mg).

  • Add chlorobenzene (10 mL) as the solvent.

Step 2: Reaction Execution

  • Stir the mixture and add phenyliodine(III) diacetate (PIDA, 1.1 mmol, 354 mg) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to 95 °C with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.[6]

Step 3: Workup and Isolation

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

Step 4: Purification

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the residue using column chromatography on silica gel, typically with a solvent system like ethyl acetate/hexane, to afford Methyl 5-hydroxybenzofuran-2-carboxylate as a solid.[2]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Hydroquinone Hydroquinone ReactionVessel One-Pot Reaction: Oxidative Coupling & Cyclization Hydroquinone->ReactionVessel BetaKetoester Methyl β-Ketoester BetaKetoester->ReactionVessel Reagents PIDA (Oxidant) ZnI₂ (Catalyst) Chlorobenzene, 95 °C Reagents->ReactionVessel Purification Workup & Column Chromatography ReactionVessel->Purification Product Methyl 5-hydroxybenzofuran- 2-carboxylate Purification->Product

Caption: One-pot synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The utility of Methyl 5-hydroxybenzofuran-2-carboxylate as a molecular scaffold stems from its three primary reactive sites, which allow for selective functionalization. This versatility is crucial for generating compound libraries for SAR studies.

  • Phenolic Hydroxyl Group (-OH): This is the most nucleophilic site. It can be readily alkylated (e.g., Williamson ether synthesis) or acylated to introduce a vast array of side chains. This position is often modified to modulate solubility, cell permeability, and target engagement.

  • Methyl Ester (-COOCH₃): This group can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid.[7] The resulting acid can then be coupled with various amines to form amides, a common strategy in medicinal chemistry to introduce new interaction points.

  • Aromatic Ring (Positions 4, 6, 7): The benzofuran ring is electron-rich and susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation.[8] These modifications can profoundly impact the electronic properties and biological activity of the molecule.

ReactivityMap cluster_reactions Key Reactive Sites & Transformations Core Methyl 5-hydroxybenzofuran-2-carboxylate OH_Group 1. Phenolic -OH Core->OH_Group Site 1 Ester_Group 2. Methyl Ester Core->Ester_Group Site 2 Ring_System 3. Aromatic Ring Core->Ring_System Site 3 OH_Reactions O-Alkylation O-Acylation OH_Group->OH_Reactions Ester_Reactions Hydrolysis -> Acid Amide Coupling Ester_Group->Ester_Reactions Ring_Reactions Electrophilic Substitution (Halogenation, Nitration) Ring_System->Ring_Reactions

Caption: Key sites for chemical derivatization.

Applications in Research and Drug Development

The benzofuran nucleus is a cornerstone in the development of therapeutics, with derivatives exhibiting a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][7][9]

  • Scaffold for Anticancer Agents: Numerous studies have demonstrated that functionalized benzofurans can induce apoptosis and cell cycle arrest in various cancer cell lines.[3] The core structure of Methyl 5-hydroxybenzofuran-2-carboxylate serves as an excellent starting point for synthesizing analogs aimed at oncology targets.

  • Intermediate for Bioactive Molecules: This compound is a valuable precursor for more complex molecules. For instance, related 5-(piperazinyl)benzofuran-2-carboxamide derivatives are central to the structure of drugs like Vilazodone, an antidepressant.[10] The title compound provides a direct route to such intermediates.

  • Foundation for SAR Studies: The ease of derivatization at its key reactive sites allows for the systematic synthesis of compound libraries. By testing these analogs in biological assays (e.g., cytotoxicity, enzyme inhibition), researchers can build robust structure-activity relationship models to guide the rational design of more potent and selective drug candidates.[9]

Safety and Handling

As with any laboratory chemical, Methyl 5-hydroxybenzofuran-2-carboxylate should be handled with appropriate care, following standard safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.

References

  • Wayachut, N., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12208973, Methyl 5-hydroxy-1-benzofuran-2-carboxylate. PubChem. Retrieved January 22, 2026, from [Link].

  • Sartori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1483. Available at: [Link]

  • Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme E-Journals. Available at: [Link]

  • Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. Available at: [Link]

  • Akamanchi, K. G., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents (US20180002305A1).
  • National Center for Biotechnology Information (n.d.). PubChemLite - Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (C11H10O4). PubChem. Retrieved January 22, 2026, from [Link].

  • Chemspace (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. Chemspace. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 932007, 5-Methyl-1-benzofuran-2-carboxylic acid. PubChem. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate. PubChem. Retrieved January 22, 2026, from [Link].

  • Doc Brown's Chemistry (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. docbrown.info. Retrieved January 22, 2026, from [Link].

Sources

Spectroscopic Characterization of Methyl 5-hydroxybenzofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of medicinal chemistry and materials science, the unambiguous structural elucidation of novel and synthesized compounds is a cornerstone of rigorous scientific practice. Methyl 5-hydroxybenzofuran-2-carboxylate, a key heterocyclic scaffold, presents a valuable case study for the application of modern spectroscopic techniques. This guide is designed for researchers and drug development professionals, providing not just data, but a framework for understanding the causality behind spectroscopic outcomes. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not publicly available in the cited literature, this guide will synthesize data from closely related analogues and first principles to present a robust, predictive analysis. This approach serves as a practical blueprint for chemists to interpret their own experimental results.

The Molecular Blueprint: Structure and Significance

Methyl 5-hydroxybenzofuran-2-carboxylate (CAS No: 1646-28-2) possesses a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . The structure is characterized by a benzofuran core, a hydroxyl group at the 5-position, and a methyl ester at the 2-position. This arrangement of functional groups dictates the molecule's chemical reactivity, potential biological activity, and, pertinently, its spectroscopic signature.

To visualize the connectivity and numbering of this molecule, the following diagram is provided.

Caption: Molecular structure of Methyl 5-hydroxybenzofuran-2-carboxylate.

Proton NMR (¹H NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: A Self-Validating Approach
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups, as it allows for their observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

  • Validation Step: After the initial acquisition, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the hydroxyl proton signal validates its assignment due to H-D exchange.

Predicted ¹H NMR Data and Interpretation

The expected chemical shifts are predicted based on the electronic effects of the substituents on the benzofuran ring. The hydroxyl group is an electron-donating group, which will shield (shift to lower ppm) the protons on the benzene ring. Conversely, the ester group is electron-withdrawing, deshielding nearby protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~9.5 - 10.5Singlet (broad)-1H5-OHPhenolic protons are typically broad and appear downfield. Exchange with D₂O will confirm this signal.
~7.4 - 7.6Singlet or narrow Doublet~0.5-1.0 Hz1HH-3The furan proton at C3 is deshielded by the adjacent ester group and the furan oxygen. It may show long-range coupling to H-4 or H-7.
~7.4Doublet~2.5 Hz1HH-4This proton is ortho to the hydroxyl group and will appear as a doublet due to coupling with H-6.
~7.3Doublet~8.5 Hz1HH-7This proton is ortho to the furan ring junction and meta to the hydroxyl group, coupled to H-6.
~6.9Doublet of Doublets~8.5, ~2.5 Hz1HH-6This proton is coupled to both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets.
~3.9Singlet-3H-COOCH₃The methyl ester protons are in a distinct environment and appear as a sharp singlet.

Carbon-13 NMR (¹³C NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number of carbon atoms and identifying their functional roles.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts are predicted based on standard values for aromatic, furan, and ester carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C=O (ester)The ester carbonyl carbon is highly deshielded and appears significantly downfield.
~155C-5The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen.
~148C-7aQuaternary carbon at the furan-benzene junction.
~145C-2The carbon attached to the ester group in the furan ring.
~125C-3aThe second quaternary carbon at the ring junction.
~115C-7Aromatic CH carbon.
~112C-6Aromatic CH carbon, shielded by the adjacent hydroxyl group.
~110C-3Furan CH carbon.
~105C-4Aromatic CH carbon, significantly shielded by the ortho hydroxyl group.
~52-OCH₃The methyl carbon of the ester group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending).

Experimental Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is taken first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl (-OH)
3100 - 3000MediumC-H StretchAromatic C-H
~2950MediumC-H StretchMethyl C-H (from ester)
1725 - 1705StrongC=O StretchEster Carbonyl
1620 - 1580Medium-StrongC=C StretchAromatic Ring
1300 - 1200StrongC-O StretchEster C-O
1150 - 1050StrongC-O StretchFuran Ether C-O-C

The broadness of the O-H stretch is a key diagnostic feature, resulting from hydrogen bonding. The strong absorption of the ester carbonyl is also a prominent and reliable indicator of this functional group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern offers clues about the molecule's structure and stability.

Experimental Protocol: Electron Ionization
  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.

  • Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Expected Mass Spectrum Data and Fragmentation Pathway

The molecular ion peak [M]⁺• is expected at an m/z of 192, corresponding to the molecular weight of C₁₀H₈O₄. The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group.

m/zProposed Fragment IonFormulaNotes
192[M]⁺•[C₁₀H₈O₄]⁺•Molecular Ion
161[M - OCH₃]⁺[C₉H₅O₃]⁺Loss of the methoxy radical from the ester. This is a very common fragmentation for methyl esters.
133[M - COOCH₃]⁺[C₈H₅O₂]⁺Loss of the entire carbomethoxy group.
105[C₇H₅O]⁺[C₇H₅O]⁺Subsequent loss of CO from the m/z 133 fragment.

The proposed fragmentation pathway can be visualized as follows:

G M [M]⁺• m/z = 192 F1 [M - •OCH₃]⁺ m/z = 161 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z = 133 M->F2 - •COOCH₃ F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway for Methyl 5-hydroxybenzofuran-2-carboxylate.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for Methyl 5-hydroxybenzofuran-2-carboxylate. By understanding the principles behind NMR, IR, and MS, and by following robust experimental protocols, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds. The provided tables and diagrams serve as a benchmark for the interpretation of experimentally acquired data, reinforcing the synergy between predictive analysis and empirical validation in modern chemical science.

References

  • PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Clark, J. (2015). Infrared Spectroscopy. In Organic Chemistry. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

An In-Depth Technical Guide to Methyl 5-hydroxybenzofuran-2-carboxylate: A Cornerstone for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Methyl 5-hydroxybenzofuran-2-carboxylate, a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, spectroscopic profile, reactivity, and its significant role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this benzofuran derivative.

Core Chemical Identity: Structure and Nomenclature

Methyl 5-hydroxybenzofuran-2-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds characterized by a fused benzene and furan ring system. The precise arrangement of its functional groups—a hydroxyl group at the 5-position and a methyl carboxylate at the 2-position—is pivotal to its chemical behavior and biological activity.

IUPAC Name: methyl 5-hydroxy-1-benzofuran-2-carboxylate[1]

Chemical Structure:

Caption: Chemical structure of Methyl 5-hydroxybenzofuran-2-carboxylate.

Molecular Formula: C₁₀H₈O₄[1]

Molecular Weight: 192.17 g/mol [1]

PropertyValueSource
IUPAC Namemethyl 5-hydroxy-1-benzofuran-2-carboxylate[1]
CAS Number1646-28-2[1]
Molecular FormulaC₁₀H₈O₄[1]
Molecular Weight192.17 g/mol [1]
XLogP32.2[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]

Synthesis and Purification: A Modern Approach

The synthesis of 5-hydroxybenzofurans has been a subject of considerable interest due to their prevalence in biologically active natural products. A highly efficient and practical method for the synthesis of the closely related ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate involves a PIDA (phenyliodine(III) diacetate)-mediated tandem in situ oxidative coupling and cyclization of hydroquinone and a β-dicarbonyl compound.[2][3] This methodology can be adapted for the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate by using methyl acetoacetate as the starting material.

Reaction Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product & Purification Hydroquinone Hydroquinone Reaction Tandem Oxidative Coupling & Cyclization Hydroquinone->Reaction MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->Reaction PIDA PIDA (Oxidant) PIDA->Reaction Oxidation ZnI2 ZnI₂ (Catalyst) ZnI2->Reaction Catalysis Solvent Chlorobenzene Solvent->Reaction Temp 95 °C Temp->Reaction Product Methyl 5-hydroxybenzofuran- 2-carboxylate Reaction->Product Crude Product Purification Column Chromatography Product->Purification Purified Product Purification->Product Purified Product

Caption: Synthetic workflow for Methyl 5-hydroxybenzofuran-2-carboxylate.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous ethyl ester.[2]

  • Reaction Setup: To a solution of hydroquinone (0.50 mmol) and methyl acetoacetate (1.00 mmol) in chlorobenzene (5 mL), add ZnI₂ (0.25 mmol) and PIDA (0.55 mmol).

  • Reaction Execution: Stir the reaction mixture at 95 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Methyl 5-hydroxybenzofuran-2-carboxylate.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)

The following predictions are based on the reported data for Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate and standard chemical shift values.[4]

¹H NMR (Predicted, in DMSO-d₆)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Phenolic OH~9.4Singlet1H5-OH
Aromatic CH~7.4Doublet1HH-7
Aromatic CH~7.3Doublet1HH-4
Aromatic CH~6.8Doublet of Doublets1HH-6
Furan CH~7.1Singlet1HH-3
Methyl Ester~3.9Singlet3H-COOCH₃
¹³C NMR (Predicted, in DMSO-d₆)Chemical Shift (δ, ppm)
Carbonyl Carbon~163
Quaternary Carbons~154, ~147, ~126, ~108, ~106
Aromatic CH Carbons~113, ~111
Furan CH Carbon~110
Methyl Ester Carbon~52
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.[5][6][7]

Functional GroupWavenumber (cm⁻¹)Description
O-H (Phenolic)3300-2500 (broad)H-bonded hydroxyl stretch
C-H (Aromatic)3100-3000Aromatic C-H stretch
C=O (Ester)1730-1715Carbonyl stretch (conjugated)
C=C (Aromatic)1600-1450Aromatic ring stretches
C-O (Ester & Ether)1300-1000C-O stretches
Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 192.

Chemical Reactivity and Derivatization

The chemical reactivity of Methyl 5-hydroxybenzofuran-2-carboxylate is dictated by its three key functional domains: the phenolic hydroxyl group, the methyl ester, and the benzofuran ring system.

G cluster_OH 5-OH Reactivity cluster_Ester 2-COOCH₃ Reactivity cluster_Ring Benzofuran Ring Reactivity Core Methyl 5-hydroxybenzofuran- 2-carboxylate Etherification Etherification (e.g., O-alkylation) Core->Etherification Esterification Esterification (e.g., acylation) Core->Esterification Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Amidation Amidation with Amines Core->Amidation Reduction Reduction to Alcohol Core->Reduction ElectrophilicSub Electrophilic Aromatic Substitution (e.g., Halogenation) Core->ElectrophilicSub

Caption: Reactivity map of Methyl 5-hydroxybenzofuran-2-carboxylate.

  • Reactions at the 5-Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. It can undergo O-alkylation to form ethers or acylation to produce esters. These modifications are crucial for tuning the molecule's lipophilicity and pharmacokinetic properties in drug design.

  • Reactions of the 2-Carboxylate Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides .[8] The ester can also be reduced to the primary alcohol, providing another avenue for structural diversification.

  • Reactions on the Benzofuran Ring: The aromatic portion of the benzofuran ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation. The position of substitution will be directed by the existing activating groups.

Applications in Research and Drug Development

The 5-hydroxybenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3]

Anticancer and Antimicrobial Potential

Derivatives of 5-hydroxybenzofurans have demonstrated significant potential as both anticancer and antimicrobial agents. For instance, halogenated derivatives of related benzofurans have shown potent cytotoxic activity against various human cancer cell lines.[8][9] The mechanism of action for some of these derivatives involves the induction of apoptosis in cancer cells.[10]

Furthermore, aminoalkyl derivatives of the closely related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, synthesized from the corresponding 5-hydroxy acid, have been tested for their antimicrobial activity against a range of bacteria and yeasts.[11] This highlights the potential of Methyl 5-hydroxybenzofuran-2-carboxylate as a starting point for the development of novel anti-infective agents.

A Versatile Building Block

The strategic placement of the hydroxyl and ester functional groups makes Methyl 5-hydroxybenzofuran-2-carboxylate an exceptionally useful intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening. Its derivatization allows for a systematic exploration of the structure-activity relationship (SAR), which is fundamental to modern drug discovery.

Conclusion

Methyl 5-hydroxybenzofuran-2-carboxylate is a molecule of significant scientific interest, underpinned by its versatile chemical reactivity and its role as a key building block in the synthesis of biologically active compounds. Its structural features offer multiple points for modification, enabling the creation of diverse chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This guide provides a solid foundation for researchers to understand and utilize this important chemical entity in their scientific endeavors.

References

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  • Lin, Z., et al. (2022).
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  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • Thieme E-Books & E-Journals. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

  • PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5.14. 13 C NMR spectrum of.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate (C10H10O4). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (C11H10O4). Retrieved from [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). Methylparaben. Retrieved from [Link]

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Biological activity of "Methyl 5-hydroxybenzofuran-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Methyl 5-hydroxybenzofuran-2-carboxylate Derivatives

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in drug discovery. Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological properties, making them a focal point for medicinal chemists.[1] Naturally occurring benzofurans like angelicin and psoralen have well-documented biological applications. The versatility of the benzofuran ring allows for structural modifications that can fine-tune its biological activity, leading to the development of numerous clinical drugs, including the antiarrhythmic agent amiodarone and the antidepressant citalopram.[2] This guide focuses on the derivatives of a specific core structure, Methyl 5-hydroxybenzofuran-2-carboxylate, to explore their significant therapeutic potential, with an emphasis on anticancer, anti-inflammatory, and antimicrobial activities.

Part 1: Anticancer Potential of Benzofuran Derivatives

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in modern medicine. Benzofuran derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a wide range of human cancer cell lines.[2][3] Their mechanism of action is often multifactorial, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[1][4]

Core Mechanisms of Anticancer Action

The anticancer efficacy of benzofuran derivatives is not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes critical for cancer progression.

  • Inhibition of Signaling Pathways: Several signaling pathways are constitutively active in cancer cells, promoting uncontrolled proliferation and survival. Benzofuran derivatives have been shown to inhibit key kinases in these pathways.

    • mTOR Signaling: The mammalian Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism, and its signaling is frequently dysregulated in cancer.[2] Certain benzofuran derivatives have been designed as potent inhibitors of the mTOR pathway, demonstrating cytotoxicity in cancer cell lines.[5] One study reported that a specific derivative, 30b , effectively blocked both mTORC1 and Akt signaling, a crucial advantage as it may circumvent the resistance mechanisms associated with rapalogs currently used in the clinic.[5]

    • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Benzofuran-based chalcone hybrids have been identified as potent VEGFR-2 inhibitors, thereby inhibiting a critical step in tumor development.[6]

    • Hypoxia-Inducible Factor (HIF-1) Pathway: The HIF-1 pathway is activated in hypoxic tumor microenvironments and plays a role in carcinogenesis. Benzene-sulfonamide-based benzofuran derivatives have been synthesized to specifically inhibit this pathway.[3]

  • Induction of Apoptosis and Cell Cycle Arrest:

    • Benzofuran derivatives can trigger apoptosis through the activation of caspases, which are the executioner enzymes of this process.[1] Mechanistic studies have shown that treatment with these compounds leads to a significant increase in caspase-3/7 activity in cancer cells.[1]

    • These compounds can also halt the progression of the cell cycle. For instance, certain derivatives have been shown to induce G2/M phase arrest in cervical cancer cells (HeLa and SiHa) and G1 arrest in hepatoma cells.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of the benzofuran scaffold is highly dependent on the nature and position of its substituents.

  • Halogenation: The introduction of halogen atoms, particularly bromine, to the benzofuran system or its side chains has been shown to increase cytotoxicity against cancer cells.[1] This is potentially related to the ability of halogens to form "halogen bonds," influencing drug-target interactions.

  • Hybrid Molecules: Fusing the benzofuran scaffold with other biologically active heterocycles, such as chalcones, triazoles, piperazines, and imidazoles, has emerged as a powerful strategy to create hybrid molecules with synergistic cytotoxic effects.[3][6]

  • Substitution at C2 and C3 Positions: Derivatives of 2- and 3-benzofurancarboxylic acid have demonstrated significant cytotoxic activity, highlighting the importance of these positions for modification.[1]

Diagram 1: Simplified Apoptosis Induction Pathway

G Benzofuran Benzofuran Derivative Mitochondria Mitochondria Benzofuran->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Benzofuran derivatives can trigger the intrinsic apoptotic pathway.

Data Summary: Cytotoxic Activity

The following table summarizes the in vitro anticancer activity of representative benzofuran derivatives against various human cancer cell lines.

Compound Class/NumberCancer Cell LineActivity Metric (IC₅₀)Reference
Halogenated Derivative (1 )K562 (Leukemia)5 µM[3]
Halogenated Derivative (1 )HL60 (Leukemia)0.1 µM[3]
Benzofuran-Chalcone (4g )HCC1806 (Breast)5.93 µM[6]
Benzofuran-Chalcone (4g )HeLa (Cervical)5.61 µM[6]
Benzofuran Hybrid (12 )SiHa (Cervical)1.10 µM[4]
Benzofuran Hybrid (12 )HeLa (Cervical)1.06 µM[4]
3-Amidobenzofuran (28g )MDA-MB-231 (Breast)3.01 µM[4]
Oxadiazolylbenzofuran (14c )HCT116 (Colon)3.27 µM[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, frequently used to determine the cytotoxic potential of novel compounds.[3][4]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.[7][8]

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of benzofuran derivatives involves the suppression of major pro-inflammatory signaling pathways.

  • Inhibition of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response.[7] Upon stimulation (e.g., by lipopolysaccharide, LPS), these pathways trigger the transcription and release of numerous inflammatory mediators. Studies have shown that benzofuran derivatives can significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/β, IκBα, p65, ERK, JNK, and p38.[7]

  • Downregulation of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, these compounds effectively reduce the production of pro-inflammatory molecules such as:

    • Nitric Oxide (NO)[9][10]

    • Cyclooxygenase-2 (COX-2)[8]

    • Tumor Necrosis Factor-alpha (TNF-α)[7]

    • Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β)[7][8]

Diagram 2: Inhibition of Inflammatory Signaling

G LPS LPS Receptor Cell Receptor LPS->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway (IKK, p65) Receptor->NFkB Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK->Mediators Upregulation NFkB->Mediators Upregulation Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibition Benzofuran->NFkB Inhibition

Caption: Benzofurans inhibit LPS-induced inflammation via MAPK/NF-κB pathways.

Data Summary: Anti-inflammatory Activity
Compound NumberAssayActivity Metric (IC₅₀)Reference
1 NO Inhibition (LPS-stimulated RAW 264.7)17.3 µM[9][10]
4 NO Inhibition (LPS-stimulated RAW 264.7)16.5 µM[9][10]
Fluorinated BenzofuranIL-6 Secretion1.2 - 9.04 µM[8]
Fluorinated BenzofuranNO Secretion2.4 - 5.2 µM[8]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (like RAW 264.7) stimulated with LPS.

Principle: The quantity of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes. The presence of nitrite will lead to the formation of a purple azo compound.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Benzofuran derivatives have been identified as a valuable source of antimicrobial agents.[11]

Spectrum of Antimicrobial Action

Derivatives of the benzofuran scaffold have demonstrated broad-spectrum activity.

  • Antibacterial: Activity has been reported against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli and plant pathogens such as Xanthomonas oryzae.[12][11][13][14]

  • Antifungal: Several derivatives show strong inhibitory effects against fungi, including Candida albicans, Penicillium italicum, and Fusarium oxysporum.[9][11]

Data Summary: Antimicrobial Activity
Compound ClassOrganismActivity Metric (MIC/EC₅₀)Reference
Aza-benzofuran (1 )Staphylococcus aureus12.5 µg/mL (MIC)[9]
Aza-benzofuran (1 )Salmonella typhimurium12.5 µg/mL (MIC)[9]
Oxa-benzofuran (6 )Penicillium italicum12.5 µg/mL (MIC)[9]
Benzofuran-disulfide (V40 )Xanthomonas oryzae pv oryzae0.28 µg/mL (EC₅₀)[14]
Ketoxime Derivative (7d )Staphylococcus aureusMost active of series[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Diagram 3: Workflow for MIC Determination

G A Prepare 2-fold serial dilutions of Benzofuran derivative in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate at 37°C for 18-24 hours B->C D Observe wells for turbidity (growth). Determine lowest conc. with no growth. C->D E MIC Value D->E

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator like resazurin may be added to aid visualization.

Conclusion and Future Outlook

The derivatives of the Methyl 5-hydroxybenzofuran-2-carboxylate scaffold, as represented by the broader class of substituted benzofurans, are a rich source of biologically active compounds with significant therapeutic potential. The evidence strongly supports their roles as potent anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the benzofuran core allows for extensive chemical modification, enabling the optimization of potency and selectivity through structure-activity relationship studies.

Future research should focus on synthesizing novel derivatives with enhanced activity and improved pharmacokinetic profiles. Deeper mechanistic studies are required to fully elucidate their molecular targets and pathways of action. Ultimately, promising lead compounds identified through these in vitro assays must be advanced to in vivo animal models to validate their efficacy and safety, paving the way for the development of new and effective therapies for a range of human diseases.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). PubMed Central.
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  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors.
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  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. (2023, June 20). PubMed Central.
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A Comprehensive Technical Guide to the Solubility and Stability Characterization of Methyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-hydroxybenzofuran-2-carboxylate is a substituted benzofuran derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As with any novel chemical entity destined for advanced applications, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth framework for the comprehensive characterization of the solubility and stability of Methyl 5-hydroxybenzofuran-2-carboxylate. While specific experimental data for this compound is not extensively available in public literature, this document serves as a technical blueprint for the necessary investigations, grounded in established scientific principles and regulatory guidelines. The methodologies outlined herein are designed to build a robust data package suitable for researchers, scientists, and drug development professionals, ensuring data integrity and providing a solid foundation for formulation and further development.

The molecular structure of Methyl 5-hydroxybenzofuran-2-carboxylate, featuring a benzofuran core, a phenolic hydroxyl group, and a methyl ester, dictates its potential physicochemical behavior. The hydroxyl group offers a site for ionization and potential hydrogen bonding, influencing aqueous solubility, while the ester moiety is susceptible to hydrolysis. The aromatic system may be prone to oxidative and photolytic degradation. A systematic evaluation of these characteristics is therefore essential.

Part 1: Solubility Profiling

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical applications. A comprehensive solubility profile in a range of relevant solvents is a foundational dataset. We will consider two key types of solubility: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: The "Why"

In early-stage research, kinetic solubility is often the first measurement performed. It assesses the concentration at which a compound, rapidly dissolved from a concentrated stock solution (typically in DMSO), begins to precipitate in an aqueous medium.[1][2][3] This high-throughput screening method is invaluable for quickly ranking compounds but may not represent the true equilibrium state.[2][3]

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a saturated solution.[4][5][6] It is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for late-stage development and formulation.[5][7]

Experimental Protocol: Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility, which is adaptable for various aqueous buffers.

Objective: To determine the equilibrium solubility of Methyl 5-hydroxybenzofuran-2-carboxylate in aqueous buffers of varying pH.

Materials:

  • Methyl 5-hydroxybenzofuran-2-carboxylate (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Bicarbonate buffer, pH 9.0

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Add an excess of solid Methyl 5-hydroxybenzofuran-2-carboxylate to a 2 mL glass vial. This is to ensure that a saturated solution is achieved.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a consistent temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours.[4][5]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentrations.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of Methyl 5-hydroxybenzofuran-2-carboxylate in the supernatant by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Method
Water~7.025[Experimental Value]Thermodynamic
PBS7.425[Experimental Value]Thermodynamic
Citrate Buffer4.025[Experimental Value]Thermodynamic
Bicarbonate Buffer9.025[Experimental Value]Thermodynamic
MethanolN/A25[Experimental Value]Thermodynamic
AcetonitrileN/A25[Experimental Value]Thermodynamic
DMSON/A25[Experimental Value]Kinetic
DichloromethaneN/A25[Experimental Value]Thermodynamic
Experimental Workflow Diagram: Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial B Add 1 mL aqueous buffer (e.g., pH 7.4) A->B C Incubate at 25°C with agitation for 24-48h B->C D Centrifuge at 10,000 x g for 15 min C->D E Collect supernatant D->E F Filter through 0.22 µm syringe filter E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration against standard curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Understanding the chemical stability of Methyl 5-hydroxybenzofuran-2-carboxylate is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[8] Forced degradation studies, or stress testing, are an integral part of this process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10][11][12][13][14] These studies deliberately expose the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.[10][12][15][16]

The Rationale of Forced Degradation

Forced degradation studies are designed to:

  • Elucidate degradation pathways: By subjecting the molecule to hydrolytic, oxidative, photolytic, and thermal stress, we can predict how it might degrade under normal storage conditions.[12][15]

  • Develop stability-indicating methods: The generated degradants are used to challenge and validate an analytical method (typically HPLC), ensuring it can separate and quantify the parent compound from its degradation products.[17][18][19]

  • Inform formulation and packaging decisions: For instance, if a compound is found to be photolabile, it will require light-protective packaging.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of Methyl 5-hydroxybenzofuran-2-carboxylate under various stress conditions.

Materials:

  • Methyl 5-hydroxybenzofuran-2-carboxylate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)[20][21][22]

  • HPLC-UV/MS system

Methodology:

A stock solution of Methyl 5-hydroxybenzofuran-2-carboxylate (e.g., 1 mg/mL in acetonitrile) is prepared. This stock is then subjected to the following conditions in separate experiments:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature (ester hydrolysis is often rapid in base).

    • Withdraw aliquots at short intervals (e.g., 5, 15, 60 minutes), neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for up to 24 hours.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a glass vial.

    • Expose to elevated temperature (e.g., 80°C) in a stability oven.

    • At specified time points, dissolve a portion of the solid and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20][21][22]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the light-exposed and dark control samples by HPLC.

Analytical Finish: All samples are analyzed using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products. The goal is to achieve a modest level of degradation, typically 5-20%.[13][16]

Data Presentation: Stability Summary

The results should be tabulated to clearly show the extent of degradation under each condition.

Stress ConditionTimeTemperature% DegradationNo. of Degradants
0.1 M HCl24 h60°C[Value][Value]
0.1 M NaOH1 h25°C[Value][Value]
3% H₂O₂24 h25°C[Value][Value]
Thermal (Solid)7 days80°C[Value][Value]
PhotolyticICH Q1B25°C[Value][Value]
Logical Diagram: Forced Degradation and Method Development

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_method Method Development A Acid Hydrolysis F Analyze stressed samples by HPLC A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal Stress D->F E Photolytic Stress E->F G Identify degradation peaks F->G H Develop HPLC method to separate all peaks G->H Ensure resolution > 2 I Validate method for specificity, linearity, accuracy, precision H->I J Final Stability-Indicating Method I->J

Caption: Logic flow for forced degradation and SIADM development.

Part 3: Predicted Degradation Pathways

Based on the functional groups present in Methyl 5-hydroxybenzofuran-2-carboxylate, several degradation pathways can be anticipated:

  • Ester Hydrolysis: The methyl ester is the most likely site of hydrolytic attack, especially under basic conditions, to yield 5-hydroxybenzofuran-2-carboxylic acid.[23][24][25] Acid-catalyzed hydrolysis will also occur, albeit likely at a slower rate.

  • Oxidation of the Phenol: The 5-hydroxy group (a phenol) is susceptible to oxidation, which could lead to the formation of quinone-like structures and potentially polymerization.

  • Benzofuran Ring Opening: While the benzofuran ring is relatively stable, harsh oxidative or photolytic conditions could lead to ring-opening, similar to pathways observed in the microbial degradation of dibenzofurans.[26][27][28][29]

Conclusion

A thorough understanding of the solubility and stability of Methyl 5-hydroxybenzofuran-2-carboxylate is a non-negotiable prerequisite for its successful application in research and development. The experimental frameworks provided in this guide, from fundamental solubility determinations to comprehensive forced degradation studies, offer a robust pathway to generating the necessary data package. By following these self-validating protocols, grounded in established scientific principles and regulatory expectations, researchers can ensure the integrity of their data, make informed decisions about formulation and handling, and ultimately accelerate the development timeline of this promising molecule.

References

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The Botanical Treasury: A Technical Guide to the Natural Occurrence and Isolation of Methyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Methyl 5-hydroxybenzofuran-2-carboxylate, a significant benzofuran derivative. Benzofurans are a class of heterocyclic compounds that have garnered considerable attention from the scientific community due to their presence in a wide array of natural products and their diverse pharmacological activities. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the natural sources, isolation methodologies, and characterization of this promising molecule.

Natural Occurrence: The Genus Dorstenia as a Primary Source

Methyl 5-hydroxybenzofuran-2-carboxylate and its structural analogues are predominantly found in the plant kingdom, with the genus Dorstenia of the family Moraceae being a particularly rich reservoir.[1] Species within this genus are recognized for producing a variety of prenylated and geranylated coumarins, chalcones, and flavonoids, many of which possess unique structural features and biological activities.[1]

Dorstenia mannii, a perennial evergreen species, is a notable source of diverse benzofuran derivatives and other phenolic compounds.[2][3] While the direct isolation of Methyl 5-hydroxybenzofuran-2-carboxylate from D. mannii is not extensively detailed in singular reports, the presence of a wide array of structurally related benzofurans in this plant strongly suggests it as a primary candidate for sourcing the target compound.[1][2] The biosynthesis of these compounds in plants is often a response to external stressors, such as microbial infections, indicating their role as phytoalexins.

Other plant families known to produce benzofuran derivatives include Fabaceae, Asteraceae, and Rutaceae, although the specific compound of interest is most closely associated with the Moraceae family.[4]

Isolation and Purification: A Step-by-Step Methodology

The isolation of Methyl 5-hydroxybenzofuran-2-carboxylate from its natural matrix is a multi-step process that demands careful execution to ensure the purity and integrity of the final product. The following protocol is a synthesized workflow based on established methods for the isolation of benzofurans from plant sources.[4]

Plant Material Collection and Preparation
  • Collection: Fresh, healthy plant material (leaves, twigs, or roots) of Dorstenia mannii should be collected.

  • Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, to a constant weight.

  • Grinding: The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The choice of solvent and extraction method is critical for selectively isolating the target compound.

  • Solvent Selection: A solvent of medium polarity, such as methanol or ethanol, is typically effective for extracting benzofuran derivatives.

  • Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for an extended period (24-48 hours) with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed, which continuously percolates fresh solvent through the plant material.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification

Purification of the target compound from the complex crude extract is achieved through a series of chromatographic techniques.

  • Column Chromatography: The crude extract is first subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the desired compound (identified by a reference standard or by spectroscopic analysis) are pooled and further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is the method of choice. A C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used.

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Collection Collection of Dorstenia mannii Drying Air Drying Collection->Drying Grinding Grinding to Fine Powder Drying->Grinding Maceration Maceration/Soxhlet Extraction (Methanol/Ethanol) Grinding->Maceration Concentration Concentration (Rotary Evaporator) Maceration->Concentration ColumnChrom Silica Gel Column Chromatography (Hexane-EtOAc gradient) Concentration->ColumnChrom pTLC Preparative TLC ColumnChrom->pTLC HPLC Reversed-Phase HPLC (C18, MeOH/H2O) pTLC->HPLC FinalCompound Pure Methyl 5-hydroxybenzofuran-2-carboxylate HPLC->FinalCompound

Caption: A generalized workflow for the isolation of Methyl 5-hydroxybenzofuran-2-carboxylate.

Structural Elucidation and Characterization

The definitive identification of the isolated compound is accomplished through a combination of spectroscopic techniques. While specific data for the naturally isolated Methyl 5-hydroxybenzofuran-2-carboxylate is not abundant in the literature, data from synthetic analogues provides a reliable reference.[5][6][7]

Technique Parameter Expected Observations
Mass Spectrometry (MS) Molecular Ion Peak [M]+Expected at m/z corresponding to the molecular weight of C10H8O4.
Proton NMR (¹H NMR) Chemical Shifts (δ)Signals corresponding to aromatic protons, a hydroxyl proton, a methyl ester group, and a furan ring proton.
Carbon-13 NMR (¹³C NMR) Chemical Shifts (δ)Resonances for all 10 carbon atoms, including carbonyl carbon of the ester, aromatic carbons, and furan ring carbons.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic absorption bands for O-H stretching (hydroxyl group), C=O stretching (ester), and C-O stretching (furan ring and ester).
Ultraviolet (UV) Spectroscopy λmax (nm)Absorption maxima characteristic of the benzofuran chromophore.

Biological Significance and Potential Applications

Benzofuran derivatives are a wellspring of pharmacological activities.[8][9][10] Compounds structurally related to Methyl 5-hydroxybenzofuran-2-carboxylate have demonstrated a range of biological effects, including:

  • Antimicrobial and Antifungal Activity: Many natural benzofurans exhibit inhibitory activity against various pathogens.[5][6]

  • Antioxidant Properties: The phenolic hydroxyl group in the structure suggests potential antioxidant and free radical scavenging activities.[11][12]

  • Cytotoxic and Anticancer Effects: Certain benzofurans have shown cytotoxicity against various cancer cell lines, making them interesting leads for anticancer drug discovery.[10][13]

  • Anti-inflammatory Activity: Some benzofuran derivatives have been reported to possess anti-inflammatory properties.

The diverse biological profile of the benzofuran scaffold underscores the importance of isolating and characterizing novel derivatives like Methyl 5-hydroxybenzofuran-2-carboxylate for potential therapeutic applications.

G cluster_activities Pharmacological Properties node1 Methyl 5-hydroxybenzofuran-2-carboxylate Natural Product node2 {Potential Biological Activities} node1->node2 act1 Antimicrobial node2->act1 act2 Antioxidant node2->act2 act3 Cytotoxic node2->act3 act4 Anti-inflammatory node2->act4

Caption: Potential biological activities of Methyl 5-hydroxybenzofuran-2-carboxylate.

Conclusion

Methyl 5-hydroxybenzofuran-2-carboxylate represents a valuable natural product with significant potential for further scientific investigation. Its occurrence in readily available plant sources, coupled with established isolation techniques, makes it an accessible target for natural product chemists. The elucidation of its biological activity profile could pave the way for the development of new therapeutic agents. This guide provides a foundational framework for researchers to embark on the exploration of this fascinating molecule.

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  • Abegaz, B. M., Ngadjui, B. T., Dongo, E., & Ngameni, B. (2002). Chemistry of the Genus Dorstenia. Current Organic Chemistry, 6(6), 591-616. [Link]

  • Teponno, R. B., Tapondjou, A. L., Djoukeng, J. D., Abou-Mansour, E., Stoeckli-Evans, H., Tane, P., & Barboni, L. (2006). PHYTOCHEMICAL SCREENING, EVALUATION OF IN-VITRO ANTIOXIDANT ACTIVITIES AND ACUTE TOXICITY EFFECT OF ORGANIC EXTRACTS OF DORSTENIA MANNII (MORACEAE). HEALTH SCIENCES AND DISEASE, 7(1). [Link]

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  • Wikipedia. (n.d.). Dorstenia mannii. [Link]

  • WikiGenes. (n.d.). Furanocoumarins from Dorstenia gigas. [Link]

  • Dwarakanath, D., & Gaonkar, S. L. (2024). Benzofurans extracted from plants showing therapeutic properties. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 323. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Various Authors. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 120-125. [Link]

  • Various Authors. (2015). The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression. ResearchGate. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Various Authors. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1595. [Link]

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The Versatile Virtuoso: A Technical Guide to Methyl 5-hydroxybenzofuran-2-carboxylate as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. Among the myriad of functionalized benzofurans, Methyl 5-hydroxybenzofuran-2-carboxylate stands out as a particularly versatile and powerful building block. Its trifunctional nature, comprising a nucleophilic phenolic hydroxyl group, an electrophilic ester, and an aromatic core amenable to further substitution, offers a rich tapestry of synthetic possibilities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of Methyl 5-hydroxybenzofuran-2-carboxylate. We will delve into its synthesis, explore the chemoselective transformations of its key functional groups, and present detailed, field-proven protocols for its application in the construction of complex molecular architectures.

Introduction: The Strategic Advantage of a Trifunctional Benzofuran

The strategic importance of Methyl 5-hydroxybenzofuran-2-carboxylate (Figure 1) in organic synthesis stems from the orthogonal reactivity of its three primary functional domains:

  • The Phenolic Hydroxyl Group (C5-OH): A versatile handle for introducing a wide range of substituents via O-alkylation, O-acylation, and etherification, enabling the modulation of physicochemical properties such as solubility and lipophilicity.

  • The Methyl Ester (C2-COOCH₃): Readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other carbonyl derivatives, serving as a key point for molecular diversification.

  • The Benzofuran Core: The aromatic system can be selectively functionalized through electrophilic aromatic substitution and cross-coupling reactions, allowing for the construction of intricate molecular frameworks.

This guide will explore the synthetic potential of each of these reactive sites, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Figure 1: Structure of Methyl 5-hydroxybenzofuran-2-carboxylate

Caption: The chemical structure of Methyl 5-hydroxybenzofuran-2-carboxylate.

Synthesis of the Core Scaffold: Accessing the Building Block

A reliable and scalable synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate is paramount for its widespread application. A common and efficient approach involves the reaction of hydroquinone with a suitable three-carbon building block, followed by cyclization and esterification. One such method is the tandem in situ oxidative coupling and cyclization of hydroquinone with β-dicarbonyl compounds.[1][2]

Synthetic Protocol: From Hydroquinone to Methyl 5-hydroxybenzofuran-2-carboxylate

This protocol is adapted from a general method for the synthesis of 5-hydroxybenzofurans.[1][2]

Step 1: Synthesis of 5-Hydroxybenzofuran-2-carboxylic Acid

  • To a stirred solution of hydroquinone (1.0 eq) in a suitable solvent such as dioxane, add methyl propiolate (1.1 eq).

  • Add a catalytic amount of a Lewis acid (e.g., ZnI₂) or a base (e.g., K₂CO₃).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-hydroxybenzofuran-2-carboxylic acid can be purified by recrystallization or column chromatography.

Step 2: Esterification to Methyl 5-hydroxybenzofuran-2-carboxylate

  • Dissolve the crude 5-hydroxybenzofuran-2-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Figure 2: Synthetic Pathway to the Core Building Block

G A Hydroquinone C 5-Hydroxybenzofuran-2-carboxylic Acid A->C Lewis Acid/Base catalysis B Methyl Propiolate B->C D Methyl 5-hydroxybenzofuran-2-carboxylate C->D H+, MeOH

Caption: A generalized synthetic route to the target molecule.

Chemoselective Transformations: Unleashing the Synthetic Potential

The true power of Methyl 5-hydroxybenzofuran-2-carboxylate lies in the ability to selectively address its different functional groups.

Reactions at the C5-Hydroxyl Group: The Gateway to Diverse Analogs

The phenolic hydroxyl group is a prime site for modification, offering a straightforward entry into a vast chemical space.

The introduction of alkyl or substituted alkyl chains at the C5-OH group is a common strategy to modulate solubility, membrane permeability, and target engagement. Standard Williamson ether synthesis conditions are highly effective.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of Methyl 5-hydroxybenzofuran-2-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1-1.2 eq) dropwise.

  • Heat the reaction to 50-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

EntryAlkyl HalideBaseSolventTemp (°C)Yield (%)
1Benzyl BromideK₂CO₃DMF60>90
2Ethyl IodideCs₂CO₃Acetone5085-95
3Propargyl BromideK₂CO₃DMFRT>90

Figure 3: O-Alkylation Workflow

G Start Methyl 5-hydroxybenzofuran-2-carboxylate Step1 Add Base (e.g., K2CO3) in Solvent (e.g., DMF) Start->Step1 Step2 Add Alkyl Halide (R-X) Step1->Step2 Step3 Heat and Monitor Step2->Step3 Step4 Work-up and Purification Step3->Step4 End O-Alkylated Product Step4->End

Caption: Step-by-step workflow for the O-alkylation reaction.

Esterification of the phenolic hydroxyl group can be used to install prodrug moieties or to fine-tune the electronic properties of the benzofuran ring. Acylation is typically achieved using acid chlorides or anhydrides in the presence of a base.[3]

Experimental Protocol: General Procedure for O-Acylation

  • Dissolve Methyl 5-hydroxybenzofuran-2-carboxylate (1.0 eq) in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Modifications of the C2-Ester Group: A Handle for Amide Scaffolds

The methyl ester at the C2 position is a versatile precursor to a wide range of functional groups, most notably amides, which are prevalent in pharmaceuticals.

The first step in modifying the ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions.[4]

Experimental Protocol: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 5-hydroxybenzofuran-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., 2 M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 5-hydroxybenzofuran-2-carboxylic acid.

The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents to generate a library of amides.[5]

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of 5-hydroxybenzofuran-2-carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM, add a coupling reagent such as HATU, HBTU, or EDC (1.1 eq) and a base like DIPEA or TEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the amide by column chromatography or recrystallization.

Figure 4: Amide Synthesis Pathway

G Start Methyl 5-hydroxybenzofuran-2-carboxylate Step1 Hydrolysis (e.g., LiOH, MeOH/H2O) Start->Step1 Intermediate 5-Hydroxybenzofuran-2-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (Amine, Coupling Reagent, Base) Intermediate->Step2 End Amide Derivative Step2->End

Caption: Two-step sequence for the synthesis of amide derivatives.

Functionalization of the Aromatic Core: Building Complexity

The benzofuran ring system can be further elaborated through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The hydroxyl group at C5 and the ether oxygen of the furan ring are both electron-donating groups, activating the aromatic system towards electrophilic substitution. The directing effects of these groups will influence the position of substitution.[6] Generally, the C4 and C6 positions are the most susceptible to electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed under carefully controlled conditions to achieve regioselectivity.[7]

To perform cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig, the benzofuran core first needs to be functionalized with a suitable leaving group, typically a halide or a triflate. The phenolic hydroxyl group can be converted to a triflate, which can then participate in a variety of cross-coupling reactions. Alternatively, selective halogenation of the aromatic ring can provide a handle for such transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative (Illustrative)

This protocol is based on general procedures for Suzuki-Miyaura couplings on related benzofuran systems.[8]

  • To a degassed mixture of the brominated Methyl 5-hydroxybenzofuran-2-carboxylate derivative (1.0 eq), a boronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a solvent system such as dioxane/water or toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Characterization of the Core Building Block

Accurate characterization of Methyl 5-hydroxybenzofuran-2-carboxylate is crucial for its use in synthesis.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₈O₄[9]
Molecular Weight 192.17 g/mol [9]
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.37 (s, 1H, OH), 7.45 (d, J = 2.8 Hz, 1H, H-4), 7.40 (d, J = 8.8 Hz, 1H, H-7), 7.05 (s, 1H, H-3), 6.85 (dd, J = 8.8, 2.8 Hz, 1H, H-6), 3.85 (s, 3H, OCH₃). (Predicted and adapted from similar structures[2])
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 160.5, 154.5, 148.0, 145.0, 125.0, 115.0, 112.0, 108.0, 106.0, 52.0. (Predicted and adapted from similar structures[2])
Mass Spectrometry (ESI-MS) m/z: 191.03 [M-H]⁻

Conclusion: A Versatile Scaffold for Future Discovery

Methyl 5-hydroxybenzofuran-2-carboxylate has proven to be an invaluable and highly versatile building block in organic synthesis. Its trifunctional nature allows for a programmed and selective series of transformations, enabling the rapid generation of diverse and complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable scaffold in their drug discovery and development endeavors. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of such powerful building blocks will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxybenzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in numerous biologically active molecules. Understanding its precise three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive, in-depth technical framework for the determination and analysis of the single-crystal X-ray structure of Methyl 5-hydroxybenzofuran-2-carboxylate. We will delve into the strategic considerations for its synthesis, purification, and crystallization, followed by a detailed, field-proven protocol for single-crystal X-ray diffraction analysis. The resulting structural insights, including intramolecular and intermolecular interactions, will be discussed in the context of their implications for drug development.

Introduction: The Significance of Structural Elucidation

The benzofuran moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 5-hydroxybenzofuran-2-carboxylate, with its reactive functional groups, serves as a versatile building block for the synthesis of more complex pharmaceutical agents.[3] A definitive understanding of its solid-state conformation, including bond lengths, bond angles, torsional angles, and intermolecular packing, provides an invaluable blueprint for computational modeling, ligand-based drug design, and the prediction of its physicochemical properties. This guide outlines the critical steps to achieve this fundamental characterization.

Synthesis and Characterization of Methyl 5-hydroxybenzofuran-2-carboxylate

A robust and reproducible synthetic route is the cornerstone of obtaining high-purity material suitable for crystallization.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 5-hydroxybenzofurans involves the reaction of a hydroquinone with a β-ketoester derivative.[3][4] The following pathway is proposed for the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate:

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product hydroquinone Hydroquinone conditions Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux hydroquinone->conditions 1. dmm Dimethyl acetylenedicarboxylate (DMAD) dmm->conditions 2. product Methyl 5-hydroxybenzofuran-2-carboxylate conditions->product Cyclization

Caption: Proposed synthetic workflow for Methyl 5-hydroxybenzofuran-2-carboxylate.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of hydroquinone (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • Addition of Reagent: Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 5-hydroxybenzofuran-2-carboxylate.

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

Technique Expected Observations
¹H NMR Aromatic protons, hydroxyl proton, methoxy protons, and furan ring proton signals with characteristic chemical shifts and coupling constants.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₀H₈O₄ (m/z = 192.04).[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl), C=O (ester), and C-O (ether) functional groups.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity (>98%).

Crystallization: The Gateway to Structural Analysis

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[6][7] A systematic approach employing various crystallization techniques is crucial for success.

General Considerations for Crystallization
  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Solvents should be clean and dust-free.

  • Nucleation Control: The goal is to promote slow nucleation to allow for the growth of a few large crystals rather than many small ones.

  • Environment: A vibration-free environment with a stable temperature is essential.

Experimental Protocol: Crystallization Screening

A multi-technique screening approach is recommended:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[8]

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent.

    • Place a drop of this solution on a siliconized coverslip (hanging drop) or in a microbridge (sitting drop).

    • Seal the coverslip or microbridge over a reservoir containing a less volatile solvent in which the compound is less soluble.

    • The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C, to induce crystallization.[7]

Crystallization cluster_start Starting Material cluster_methods Crystallization Methods cluster_outcome Outcome start High-Purity Compound evaporation Slow Evaporation start->evaporation diffusion Vapor Diffusion start->diffusion cooling Slow Cooling start->cooling crystals Single Crystals evaporation->crystals diffusion->crystals cooling->crystals

Caption: Overview of crystallization screening methods.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following protocol outlines the steps for data collection and structure solution.[9]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop with a small amount of paratone oil.[9]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The crystal system and space group are determined from the diffraction data. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the model.

Analysis of the Crystal Structure

The refined crystal structure will provide a wealth of information:

Key Crystallographic Parameters
Parameter Description
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules in the unit cell.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Intramolecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles within the Methyl 5-hydroxybenzofuran-2-carboxylate molecule. This data is critical for understanding the conformation of the molecule in the solid state and can be used to parameterize and validate computational models.

Intermolecular Interactions and Crystal Packing

A detailed examination of the crystal packing will identify key intermolecular interactions, such as hydrogen bonds and π-π stacking. The hydroxyl group and the ester carbonyl are likely to be involved in hydrogen bonding, which will significantly influence the crystal packing and the physicochemical properties of the solid material.

Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B hydroxyl_A Hydroxyl Group (-OH) carbonyl_B Ester Carbonyl (C=O) hydroxyl_A->carbonyl_B Hydrogen Bond carbonyl_A Ester Carbonyl (C=O) ring_A Benzofuran Ring ring_B Benzofuran Ring ring_A->ring_B π-π Stacking hydroxyl_B Hydroxyl Group (-OH)

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from this study will have several key applications in drug development:

  • Rational Drug Design: The crystal structure can be used as a starting point for the design of novel benzofuran derivatives with improved binding affinity and selectivity for specific biological targets.

  • Structure-Activity Relationship (SAR) Studies: By correlating the structural features of Methyl 5-hydroxybenzofuran-2-carboxylate and its analogs with their biological activities, a robust SAR can be established.

  • Computational Modeling: The experimentally determined structure provides a high-quality input for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding modes of related compounds.

  • Polymorphism and Formulation: Understanding the crystal packing can provide insights into potential polymorphism, which is a critical consideration in pharmaceutical formulation and drug delivery.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Methyl 5-hydroxybenzofuran-2-carboxylate. By following the detailed protocols and considering the expert insights provided, researchers can successfully elucidate the three-dimensional structure of this important molecule. The resulting structural information will be a valuable asset for advancing the design and development of novel benzofuran-based therapeutic agents.

References

  • PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-5-hydroxybenzofuran. NIST WebBook. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

  • PMC. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. National Institutes of Health. Retrieved from [Link]

  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate from Hydroquinone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties confer upon it the ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Methyl 5-hydroxybenzofuran-2-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications. Its synthesis from readily available starting materials like hydroquinone is a topic of significant interest in medicinal and process chemistry.

This document provides a comprehensive guide to the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate from hydroquinone. It is designed to offer not just a step-by-step protocol but also a deeper understanding of the underlying chemical principles, empowering researchers to optimize the reaction for their specific needs.

Reaction Principle: A Tandem Oxidative Coupling and Cyclization Approach

The synthesis of 5-hydroxybenzofurans from hydroquinone can be efficiently achieved through a tandem reaction sequence involving an initial oxidation of hydroquinone to p-benzoquinone, followed by a Michael addition with a β-dicarbonyl compound and subsequent intramolecular cyclization. This modern approach is often superior to traditional methods which may suffer from harsh reaction conditions or limited substrate scope.[1][2]

A plausible reaction mechanism involves the in-situ oxidation of hydroquinone to the more reactive p-benzoquinone. This is followed by a 1,4-Michael addition of the enol form of a β-ketoester. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization to yield the desired 5-hydroxybenzofuran scaffold.[1]

Below is a generalized workflow for this synthetic strategy:

G cluster_0 Reaction Workflow Hydroquinone Hydroquinone Michael_Addition Michael Addition Hydroquinone->Michael_Addition Oxidation Oxidant Oxidant (e.g., PIDA) Oxidant->Michael_Addition pBenzoquinone p-Benzoquinone (in situ) BKetoester Methyl Acetoacetate (β-Ketoester) BKetoester->Michael_Addition Intermediate_A Coupling Intermediate Michael_Addition->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_C Cyclized Intermediate Cyclization->Intermediate_C Aromatization Aromatization Intermediate_C->Aromatization Product Methyl 5-hydroxybenzofuran-2-carboxylate Aromatization->Product

Caption: Generalized workflow for the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate.

Experimental Protocol: A Practical Guide

This protocol is adapted from a general procedure for the synthesis of 5-hydroxybenzofurans and has been tailored for the specific synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate.[1][2]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
HydroquinoneC₆H₆O₂110.110.5055.1 mg
Methyl PropiolateC₄H₄O₂84.071.0084.1 mg (approx. 79 µL)
Zinc Iodide (ZnI₂)ZnI₂319.220.2579.8 mg
Phenyliodine diacetate (PIDA)C₁₀H₁₁IO₄322.100.55177.2 mg
ChlorobenzeneC₆H₅Cl112.56-5 mL

Safety Precautions:

  • Hydroquinone: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Phenyliodine diacetate (PIDA): An oxidizing agent. Avoid contact with combustible materials.

  • Chlorobenzene: A flammable and toxic solvent. Use in a fume hood.

  • Methyl Propiolate: A lachrymator and irritant. Handle with care in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (0.50 mmol), zinc iodide (0.25 mmol), and phenyliodine diacetate (PIDA) (0.55 mmol).

  • Solvent and Reagent Addition: Add chlorobenzene (5 mL) to the flask, followed by the addition of methyl propiolate (1.00 mmol).

  • Reaction Conditions: Stir the reaction mixture at 95 °C for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase with ethyl acetate. Combine the organic phases.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure Methyl 5-hydroxybenzofuran-2-carboxylate.

Characterization Data (Representative)

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons, the hydroxyl proton, the ester methyl group, and the proton at the 3-position of the benzofuran ring.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expect signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the furan ring.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider optimizing the reaction time and temperature. The stoichiometry of the reagents, particularly the oxidant, can also be adjusted.

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Ensure the reaction temperature is maintained consistently.

  • Purification Challenges: If purification by column chromatography is difficult, consider recrystallization from an appropriate solvent system.

Conclusion

The synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate from hydroquinone via a tandem oxidative coupling and cyclization reaction is a robust and efficient method. This approach offers a practical route to this valuable building block for further synthetic transformations in drug discovery and materials science. By understanding the reaction mechanism and following the detailed protocol, researchers can reliably synthesize this compound and explore its potential in various applications.

References

  • Gu, Y., et al. (2006). A novel synthesis of 5,6-dihydroxybenzofuran derivatives. Tetrahedron Letters, 47(37), 6587-6590. (This reference is cited within reference[1] and provides background on related syntheses).

  • Liu, J., et al. (2014). A CuBr2/BF3·OEt2-catalyzed cascade reaction of benzoquinones with ketene dithioacetals: an efficient synthesis of 5-hydroxybenzofurans. Organic & Biomolecular Chemistry, 12(41), 8144-8147. (This reference is cited within reference[1] and provides background on related syntheses).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 785, Hydroquinone. Retrieved from [Link].

Sources

Application Notes and Protocols: Methyl 5-hydroxybenzofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold - A Privileged Structure in Drug Discovery

Benzofuran derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their presence in a multitude of biologically active natural products and synthetic compounds.[1] The inherent physicochemical properties and versatile reactivity of the benzofuran nucleus make it a privileged scaffold for the design and development of novel therapeutic agents. Among these, Methyl 5-hydroxybenzofuran-2-carboxylate stands out as a key intermediate and a pharmacologically relevant molecule in its own right. Its structure, featuring a hydroxyl group on the benzene ring and a methyl ester at the 2-position of the furan ring, offers multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening. This guide provides an in-depth exploration of the synthesis, medicinal chemistry applications, and biological evaluation of Methyl 5-hydroxybenzofuran-2-carboxylate and its derivatives, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈O₄PubChem
Molecular Weight192.17 g/mol PubChem
XLogP32.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

Synthetic Protocols: A Gateway to Chemical Diversity

The synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate and its analogs is crucial for exploring their therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired substitution patterns.

Protocol 1: Synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate via PIDA-mediated Oxidative Coupling and Cyclization

This protocol describes a modern and efficient method for the synthesis of a closely related analog, which can be adapted for the synthesis of the title compound. The reaction involves the direct C(sp²)-H functionalization of hydroquinones.[2]

Causality: The use of phenyliodine(III) diacetate (PIDA) as an oxidant facilitates the in situ formation of a reactive intermediate from the β-dicarbonyl compound, which then undergoes a coupling reaction with hydroquinone. The subsequent intramolecular cyclization is promoted by a Lewis acid catalyst, such as zinc iodide (ZnI₂), leading to the formation of the benzofuran ring with high regioselectivity.[2]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Mix Hydroquinone (1 equiv), β-dicarbonyl compound (2 equiv), ZnI₂ (0.5 equiv), and PIDA (1.1 equiv) in Chlorobenzene B Stir at 95 °C for 6 hours A->B Heat C Quench with water B->C D Separate organic phase C->D E Dry over anhydrous MgSO₄ D->E F Concentrate under vacuum E->F G Column chromatography on silica gel F->G Crude product H Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate G->H Purified Product

Caption: Workflow for the synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine hydroquinone (0.50 mmol, 1.0 equiv), ethyl acetoacetate (1.00 mmol, 2.0 equiv), zinc iodide (0.25 mmol, 0.5 equiv), and phenyliodine(III) diacetate (0.55 mmol, 1.1 equiv) in chlorobenzene (5 mL).

  • Reaction: Stir the mixture at 95 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Separate the organic phase.

  • Extraction and Drying: Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.[2]

Medicinal Chemistry Applications: A Scaffold for Therapeutic Innovation

The Methyl 5-hydroxybenzofuran-2-carboxylate scaffold has been extensively explored for its potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Anticancer Activity

Derivatives of Methyl 5-hydroxybenzofuran-2-carboxylate have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death that is a key target in cancer therapy.

Mechanism of Action: Induction of Apoptosis

Several studies have shown that halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which are structurally related to the topic compound, can induce apoptosis in cancer cells.[3][4] This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis.[5]

G compound Benzofuran Derivative ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito bcl2 Bcl-2 (anti-apoptotic) Downregulation mito->bcl2 bax Bax (pro-apoptotic) Upregulation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed apoptotic pathway induced by benzofuran derivatives.

Quantitative Data: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Promising Activity[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Significant Activity[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)Significant Activity[3]
Halogenated benzofuran derivativeK562 (Leukemia)5.0[6]
Halogenated benzofuran derivativeHL-60 (Leukemia)0.1[6]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Benzofuran derivatives have emerged as promising anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[7][8]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation.[4][9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[7] Certain benzofuran derivatives have been shown to inhibit the activation of these pathways, thereby reducing the production of inflammatory mediators.[8][10]

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Gene Expression lps LPS mapk MAPK Pathway (p38, JNK, ERK) lps->mapk nfkb NF-κB Pathway (IKK, IκBα) lps->nfkb ap1 AP-1 mapk->ap1 nfkb_tf NF-κB nfkb->nfkb_tf genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) ap1->genes nfkb_tf->genes benzofuran Benzofuran Derivative benzofuran->mapk benzofuran->nfkb

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Quantitative Data: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundAssayIC₅₀ (µM)Reference
Aza-benzofuran derivative 1NO inhibition in RAW 264.7 cells17.3[7]
Aza-benzofuran derivative 4NO inhibition in RAW 264.7 cells16.5[7]
Piperazine/benzofuran hybrid 5dNO inhibition in RAW 264.7 cells52.23[8]
Fluorinated benzofuran derivative 3COX-1 inhibition7.9[11]
Fluorinated benzofuran derivative 6COX-1 inhibition5.0[11]
Fluorinated benzofuran derivative 5COX-2 inhibition28.1[11]
Fluorinated benzofuran derivative 6COX-2 inhibition13.0[11]

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Causality: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The Griess assay is a colorimetric method used to quantify nitrite (a stable product of NO), which reflects the amount of NO produced.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[12][13]

Mechanism of Action: The precise mechanisms of antimicrobial action for many benzofuran derivatives are still under investigation. However, it is believed that they may disrupt microbial cell membranes, inhibit essential enzymes involved in metabolic pathways, or interfere with DNA replication.[14]

Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Aza-benzofuran derivative 1Salmonella typhimurium12.5[12]
Aza-benzofuran derivative 1Escherichia coli25[12]
Aza-benzofuran derivative 1Staphylococcus aureus12.5[12]
Oxa-benzofuran derivative 6Penicillium italicum12.5[12]
Oxa-benzofuran derivative 6Colletotrichum musae12.5-25[12]
Benzofuran derivative with two bromo substituentsVarious bacterial strains29.76-31.96 (mmol/L)[13]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. By exposing a standardized inoculum of a microorganism to serial dilutions of the test compound, the lowest concentration that inhibits growth can be identified.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of Methyl 5-hydroxybenzofuran-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the benzofuran scaffold.

  • Anticancer Activity:

    • Halogenation: The introduction of halogen atoms, particularly bromine, at various positions on the benzofuran ring or on side chains can significantly enhance cytotoxic activity.[6][15] The position of the halogen is a critical determinant of its biological effect.[6]

    • Substituents at C-2 and C-3: Modifications at the C-2 and C-3 positions are crucial for cytotoxic activity and selectivity towards cancer cells.[6]

    • Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic moieties like imidazole or quinazolinone can lead to potent cytotoxic agents.[6]

  • Anti-inflammatory Activity:

    • Double Bonds: The presence of a double bond between C-2 and C-3 can confer superior anti-inflammatory activity compared to a single bond.[7]

    • Hydroxyl Group: The 5-hydroxy group is a key feature for the antioxidant and anti-inflammatory properties of this class of compounds.

  • Antimicrobial Activity:

    • Electron-withdrawing Groups: Electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of an aryl substituent tend to increase antimicrobial potency.[13]

    • Hydroxyl Group: A free hydroxyl group at the C-6 position has been shown to be essential for antibacterial activity in some series of benzofuran derivatives.[16]

Conclusion and Future Directions

Methyl 5-hydroxybenzofuran-2-carboxylate is a versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a compelling starting point for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new benzofuran-based compounds with improved potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds to enable more rational drug design and to fully unlock the therapeutic potential of this remarkable heterocyclic system.

References

Sources

Application Note: A Methodological Framework for Evaluating Methyl 5-hydroxybenzofuran-2-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties.[1][2][3][4][5] This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of a specific benzofuran derivative, Methyl 5-hydroxybenzofuran-2-carboxylate . We move beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating system for screening and mechanistic evaluation. This guide details an integrated workflow, from initial cytotoxicity screening to the elucidation of the mode of action, including protocols for cell viability assays, apoptosis quantification, cell cycle analysis, and molecular target investigation via western blotting.

Introduction: The Rationale for Investigating Benzofurans

Benzofuran-based heterocycles are of great interest in pharmaceutical development due to their wide range of biological activities, including demonstrated anticancer properties.[3][6] Many natural and synthetic benzofurans exhibit potent inhibitory effects against various human cancer cell lines.[1][2] Derivatives of the core benzofuran structure have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis.[3][7][8][9][10]

Methyl 5-hydroxybenzofuran-2-carboxylate is a synthetic derivative that serves as an excellent starting point for anticancer investigation. Its structure, featuring a hydroxyl group and a carboxylate ester, provides opportunities for future structure-activity relationship (SAR) studies to optimize potency and selectivity. This guide outlines a logical, efficacy-driven workflow to assess its potential as a lead compound for novel cancer therapeutics.

Hypothesized Mechanism of Action

Based on extensive literature on related benzofuran compounds, we hypothesize that Methyl 5-hydroxybenzofuran-2-carboxylate exerts its anticancer effects through a multi-pronged mechanism involving the induction of programmed cell death (apoptosis) and disruption of the normal cell division cycle.[3][7][8] The proposed cascade may also involve the generation of reactive oxygen species (ROS), a common mechanism for benzofuran-induced cytotoxicity.[7][9]

proposed_mechanism Compound Methyl 5-hydroxybenzofuran-2-carboxylate ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondrial Stress Compound->Mitochondria CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 ↑ Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 ↑ Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation experimental_workflow start Start: Compound Synthesis & Characterization stage1 Stage 1: In Vitro Cytotoxicity Screening (MTT Assay) start->stage1 decision1 IC50 < Threshold? stage1->decision1 stage2 Stage 2: Mode of Cell Death Analysis (Annexin V / PI Flow Cytometry) decision1->stage2 Yes stop Stop: Compound Inactive decision1->stop No decision2 Apoptosis Induced? stage2->decision2 stage3 Stage 3: Cell Cycle Perturbation Analysis (PI Staining Flow Cytometry) decision2->stage3 Yes decision2->stop No / Necrotic stage4 Stage 4: Molecular Target Investigation (Western Blotting) stage3->stage4 end End: Lead Compound Identification stage4->end

Caption: Integrated workflow for anticancer compound evaluation.

Detailed Application Protocols

The following protocols are designed for adherent cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer, MCF-7 breast cancer) cultured in 96-well or 6-well plates. [7][8]Always include appropriate controls, including a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability. [11] Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methyl 5-hydroxybenzofuran-2-carboxylate (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS) [12]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader (absorbance at 570-600 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL. 5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals. [13]6. Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [13]Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [12]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if desired. Data Presentation and Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Concentration (µM)Absorbance (OD 570nm)% Viability (Relative to Control)
0 (Control)1.250100%
0 (Vehicle)1.24599.6%
11.15092.0%
50.98078.4%
100.63050.4%
500.21016.8%
1000.0806.4%
Table 1: Example MTT assay data for a 48-hour treatment.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [14]Annexin V, a calcium-dependent protein, binds with high affinity to exposed PS. [14][15]Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity. Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and control cells from 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or brief trypsinization. [15]Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. 4. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [15]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [15]6. Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark. [16]7. Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells. * Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells. * Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely populated).

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. [17]The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle. [17][18] Materials:

  • Treated and control cells from 6-well plates

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Step-by-Step Methodology:

  • Harvest and Wash: Harvest cells as described in Protocol 2 and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity. [17]3. Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of staining buffer containing 100 µg/mL RNase A and 50 µg/mL PI in PBS. [18]The RNase A treatment is essential to eliminate signal from RNA. [17]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale. [18] Data Interpretation: Analyze the resulting DNA content histogram. The first peak represents cells in the G0/G1 phase (2N DNA content), the area between the peaks represents cells in the S phase (DNA synthesis), and the second peak represents cells in the G2/M phase (4N DNA content). An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Protocol 4: Western Blotting for Key Signaling Proteins

Principle: Western blotting is a technique to detect specific proteins in a sample. [19]It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. [20] Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. [21]2. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. [22]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [21]5. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking. [21][23]7. Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [23]9. Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. [23] Data Interpretation: Analyze the band intensity for each target protein, normalizing to a loading control like β-Actin or GAPDH. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved Caspase-3 would support an apoptosis-inducing mechanism. An increase in Cyclin B1 could indicate a G2/M arrest.

Conclusion and Future Directions

This application note provides a robust, integrated strategy for the initial evaluation of Methyl 5-hydroxybenzofuran-2-carboxylate as a potential anticancer agent. By following this workflow, researchers can generate reliable, reproducible data on the compound's cytotoxicity, mode of action, and effects on cell cycle progression. Positive results from this screening cascade would provide a strong rationale for advancing the compound to more complex studies, including the identification of specific molecular targets, in vivo efficacy studies in animal models, and medicinal chemistry efforts to synthesize analogs with improved therapeutic indices.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • PMC. Assaying cell cycle status using flow cytometry. Available at: [Link]

  • RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]

  • ResearchGate. Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]

  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. Available at: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • PMC. Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]

  • RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • T. Horton Lab. MTT Cell Assay Protocol. Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available at: [Link]

  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available at: [Link]

  • PubMed. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available at: [Link]

  • PMC. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available at: [Link]

  • Thieme Chemistry. The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available at: [Link]

  • NIH. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available at: [Link]

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • Oncotarget. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Available at: [Link]

Sources

Application Note and Protocol for the Purification of Methyl 5-hydroxybenzofuran-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-hydroxybenzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its benzofuran scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of therapeutic properties.[1] The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This application note provides a detailed, field-proven protocol for the purification of Methyl 5-hydroxybenzofuran-2-carboxylate using silica gel column chromatography. The methodology is designed to be robust and adaptable, addressing common challenges encountered during the purification of substituted benzofurans.

Scientific Principles and Considerations

The purification of Methyl 5-hydroxybenzofuran-2-carboxylate by column chromatography is based on the principle of differential partitioning of the analyte between a stationary phase (silica gel) and a mobile phase (eluent). The separation is primarily driven by the polarity of the compound. The hydroxyl (-OH) and methyl ester (-COOCH₃) functional groups on the benzofuran core impart a moderate polarity to the molecule.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.[2] Its surface is composed of silanol groups (Si-OH), which can interact with polar functional groups of the analyte via hydrogen bonding. However, the acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. For hydroxylated benzofurans, which can be prone to such degradation, the use of deactivated silica gel (e.g., by treatment with triethylamine) is a prudent consideration to minimize yield loss.

  • Mobile Phase (Eluent): A binary solvent system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed. By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. This allows for the separation of the target compound from less polar and more polar impurities. A patent describing the purification of a related compound specifies the use of a hexane/ethyl acetate eluent system.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for developing and monitoring the column chromatography process. It allows for the rapid determination of an appropriate solvent system and for tracking the elution of the target compound from the column. An ideal solvent system for column chromatography will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

Materials and Equipment

Materials:

  • Crude Methyl 5-hydroxybenzofuran-2-carboxylate

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade (for sample loading)

  • Methanol, HPLC grade (optional, for highly polar impurities)

  • Triethylamine (optional, for deactivating silica gel)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass wool or cotton

  • Sand, acid-washed

Equipment:

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing tank

  • UV lamp (254 nm)

  • Glass capillaries for spotting TLC plates

  • Beakers, flasks, and other standard laboratory glassware

Experimental Protocol

This protocol is divided into three main stages: pre-purification analysis by TLC, column preparation and sample loading, and elution and fraction analysis.

Stage 1: TLC Analysis for Solvent System Optimization

The goal of this stage is to determine the optimal eluent composition for the column chromatography.

Step-by-Step Methodology:

  • Prepare a stock solution of the crude sample: Dissolve a small amount of the crude Methyl 5-hydroxybenzofuran-2-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a glass capillary, spot the crude sample solution onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the TLC plate in a developing tank containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 80:20 hexane:ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualize the spots: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Analyze the results:

    • If the Rf of the target spot is too high (> 0.4), decrease the polarity of the eluent (increase the proportion of hexane).

    • If the Rf of the target spot is too low (< 0.2), increase the polarity of the eluent (increase the proportion of ethyl acetate).

    • The optimal eluent system should provide good separation between the target compound and any impurities. Aim for an Rf of 0.2-0.4 for the target compound.

Stage 2: Column Preparation and Sample Loading

This stage involves packing the chromatography column with silica gel and loading the crude sample.

Diagram of Experimental Workflow:

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection p1 Plug column with glass wool p2 Add a layer of sand p1->p2 p3 Prepare silica gel slurry in non-polar solvent p2->p3 p4 Pour slurry into column and pack p3->p4 p5 Add a final layer of sand p4->p5 l3 Carefully add sample to top of column p5->l3 l1 Dissolve crude product (Wet Loading) l1->l3 l2 Adsorb crude onto silica (Dry Loading) l2->l3 e1 Add eluent to the column l3->e1 e2 Collect fractions e1->e2 e3 Monitor fractions by TLC e2->e3

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • Prepare the column:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand on top of the glass wool.

  • Pack the column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel bed. Do not let the top of the silica gel run dry.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance during solvent addition.

  • Load the sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Carefully add this solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel.

    • Dry Loading: If the crude product is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

Stage 3: Elution and Fraction Analysis

This is the separation stage where the mobile phase carries the components of the mixture down the column at different rates.

Step-by-Step Methodology:

  • Begin elution: Carefully add the initial eluent to the column.

  • Gradient Elution: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below.

  • Collect fractions: Collect the eluate in a series of test tubes or a fraction collector.

  • Monitor fractions by TLC: Spot every few fractions on a TLC plate. Develop the plate in the optimized TLC solvent system and visualize under UV light.

  • Combine pure fractions: Once the separation is complete, identify the fractions containing the pure product (single spot on TLC with the correct Rf value). Combine these fractions.

  • Isolate the product: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl 5-hydroxybenzofuran-2-carboxylate.

Data Presentation

Table 1: Suggested Gradient Elution Profile

Step Hexane (%) Ethyl Acetate (%) Volume (Column Volumes) Purpose
19552Elute very non-polar impurities.
290102Continue eluting non-polar impurities.
380205-10Elute the target compound.
450502Elute more polar impurities.
501002Flush any remaining compounds from the column.

Note: The exact gradient and volumes may need to be adjusted based on the specific impurity profile of the crude material.

Trustworthiness and Self-Validation

The protocol's reliability is ensured by the continuous monitoring of the separation process using TLC. By analyzing the fractions, the researcher can make informed decisions about which fractions to combine, ensuring a high purity of the final product. The Rf value of the purified product should match the Rf value of the target compound identified in the initial TLC analysis of the crude mixture. Further validation of the product's purity can be achieved by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

  • Poor Separation: If the separation is not satisfactory, consider using a shallower gradient (slower increase in polarity). Alternatively, a different solvent system (e.g., dichloromethane/methanol) can be explored.

  • Compound Degradation: If streaking is observed on the TLC plate or the yield is low, the compound may be degrading on the silica gel. In such cases, deactivate the silica gel by preparing the slurry in an eluent containing a small amount (0.1-1%) of triethylamine.

  • Compound Insoluble for Wet Loading: If the crude product is not soluble in a small amount of solvent, the dry loading method is recommended to ensure a uniform application to the column.

References

  • Technical Support Center: Purification of Substituted Benzofurans - Benchchem. (URL: )
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. (URL: )
  • WO2011159781A2 - Bitter taste modulators - Google P
  • Methyl 2-(2-hydroxypropan-2-yl)
  • Thin-Layer Chrom

Sources

Application Notes & Protocols: Strategic C3-Position Functionalization of Methyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. Methyl 5-hydroxybenzofuran-2-carboxylate, in particular, serves as a versatile building block in medicinal chemistry. Its strategic functionalization allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

The C3 position of the benzofuran ring is a key site for chemical modification. Introducing diverse substituents at this position can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide provides an in-depth exploration of methodologies for the C3 functionalization of methyl 5-hydroxybenzofuran-2-carboxylate, offering both mechanistic insights and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Reactivity and Regioselectivity of the Starting Scaffold

Understanding the electronic landscape of methyl 5-hydroxybenzofuran-2-carboxylate is paramount for predicting its reactivity. The molecule's behavior in chemical reactions is governed by the interplay of its substituents:

  • C2-Methyl Carboxylate (-COOCH₃): This group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. It significantly reduces the electron density of the furan ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzofuran.

  • C5-Hydroxyl (-OH): This group is strongly electron-donating through its resonance effect (+M), which increases the electron density of the benzene ring. This activating effect primarily directs electrophilic substitution to the ortho (C4 and C6) positions of the benzene moiety.

This electronic dichotomy presents a synthetic challenge: while the furan ring is deactivated, the benzene ring is activated. Therefore, achieving selective functionalization at the C3 position requires carefully chosen reagents and reaction conditions that favor reaction on the heterocyclic portion of the molecule over the carbocyclic ring.

Palladium-Catalyzed Direct C-H Arylation at C3

Direct C-H activation is a powerful, modern strategy that avoids the need for pre-functionalization (e.g., halogenation), thus improving atom and step economy. Palladium-catalyzed direct arylation has emerged as an efficient method for forging C-C bonds at the C3 position of benzofurans.[1][2]

Mechanistic Rationale: The reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. The electron-withdrawing group at C2 enhances the acidity of the C3-H bond, facilitating its cleavage by the palladium catalyst. The catalyst, typically a Pd(II) species, coordinates to the benzofuran and abstracts the C3 proton with the assistance of a base, forming a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to furnish the C3-arylated product and regenerate the active Pd(II) catalyst.

G cluster_cycle Direct C-H Arylation Catalytic Cycle Pd(II)L2 Pd(II)L2 Intermediate_A Coordination Complex Pd(II)L2->Intermediate_A + Ar'-H Intermediate_B Palladacycle (C-H Activation) Intermediate_A->Intermediate_B CMD - HX Intermediate_C Pd(IV) Intermediate (Oxidative Addition) Intermediate_B->Intermediate_C + Ar-X Intermediate_C->Pd(II)L2 Reductive Elimination Product C3-Arylated Benzofuran Intermediate_C->Product Starting_Material Benzofuran (Ar'-H) Starting_Material->Intermediate_A Aryl_Halide Ar-X Aryl_Halide->Intermediate_B G cluster_VH Vilsmeier-Haack Reaction Workflow Start Benzofuran Substrate Attack Electrophilic Attack at C3 Start->Attack Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Attack Intermediate Iminium Ion Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product C3-Formylated Benzofuran Hydrolysis->Product

Sources

Application Note & Protocols: A Guide to Assessing the In Vitro Cytotoxicity of Methyl 5-hydroxybenzofuran-2-carboxylate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Benzofuran Derivatives

The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1] In the field of oncology, benzofuran derivatives have emerged as a promising class of therapeutic agents, with studies demonstrating their potent cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, and cervix.[2][3] The versatility of the benzofuran ring allows for chemical modifications that can modulate its pharmacological activity, making it a focal point for the development of novel anticancer drugs.[2][4]

Methyl 5-hydroxybenzofuran-2-carboxylate is one such derivative.[5] While specific data on its cytotoxic profile is limited, its structural relation to other benzofurans with known anticancer properties provides a strong rationale for its evaluation as a potential cytotoxic agent.[6] This guide provides a comprehensive framework for researchers to systematically evaluate the in vitro cytotoxicity of this compound. We will delve into the selection of appropriate assays, provide detailed, field-proven protocols, and discuss the principles of data analysis and interpretation. The objective is to equip researchers with the necessary tools to generate robust and reproducible data, a critical first step in the drug discovery pipeline.

The Strategic Choice of Cytotoxicity Assay

The initial assessment of a compound's anticancer potential hinges on selecting the right cytotoxicity assay. The choice is not trivial, as different assays measure distinct cellular parameters. A multi-assay approach is often recommended to build a comprehensive cytotoxicity profile and avoid misleading results. Here, we compare three industry-standard assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.

    • Causality: This assay links cytotoxicity to a loss of mitochondrial function, a common event in cell death pathways. It is highly sensitive but can be confounded by compounds that affect cellular metabolism without inducing cell death.[7]

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total cellular protein content.[9][10] SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[11] The amount of bound dye provides a proxy for cell mass.

    • Causality: This assay provides a direct measure of cell number, making it a reliable indicator of cell death or growth inhibition. Its endpoint is stable, and it is less susceptible to interference from colored or reducing compounds compared to the MTT assay.[10][11]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[12]

    • Causality: This assay specifically measures cytotoxicity resulting from cell lysis. It is useful for distinguishing between cytostatic effects (growth inhibition) and cytolytic effects. However, it may underestimate cell death via early-stage apoptosis where the cell membrane remains intact.[13]

Recommendation: For primary high-throughput screening of Methyl 5-hydroxybenzofuran-2-carboxylate, the SRB assay is an excellent choice due to its robustness, cost-effectiveness, and stable endpoint.[9] The MTT assay serves as a valuable orthogonal method to confirm findings and assess metabolic disruption. The LDH assay can be employed as a secondary assay to investigate the mechanism of cell death, specifically membrane disruption.

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining meaningful results. The following workflow provides a systematic approach to screening your compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis A 1. Cell Line Culture (e.g., MCF-7, HeLa) Maintain in log growth phase B 2. Compound Preparation Dissolve in DMSO to create a high-concentration stock A->B C 3. Seeding Density Optimization Determine optimal cell number for logarithmic growth over 72h B->C D 4. Plate Seeding Seed cells in 96-well plates at optimal density C->D E 5. Compound Treatment Apply serial dilutions of compound (e.g., 0.1 to 100 µM) D->E F 6. Incubation Incubate for a defined period (e.g., 48-72 hours) E->F G 7. Perform Cytotoxicity Assay (e.g., SRB or MTT Protocol) F->G H 8. Measure Absorbance Use a microplate reader G->H I 9. Data Normalization Calculate % Viability relative to vehicle control H->I J 10. Generate Dose-Response Curve Plot % Viability vs. log[Concentration] I->J K 11. Calculate IC50 Value Non-linear regression (4PL model) J->K G Compound Methyl 5-hydroxy- benzofuran-2-carboxylate Stress Cellular Stress Compound->Stress BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondria BaxBak->Mito forms pore Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->BaxBak CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Assembly Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3 Pro-Caspase-3 Casp9_act->Casp3 Casp3_act Active Caspase-3 (Executioner) Casp3->Casp3_act Apoptosis Apoptosis (Cell Death) Casp3_act->Apoptosis

Sources

Experimental procedure for scaling up the synthesis of "Methyl 5-hydroxybenzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2][3] These heterocyclic scaffolds are prized for their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] Methyl 5-hydroxybenzofuran-2-carboxylate, in particular, serves as a crucial intermediate and building block for more complex molecules, where the hydroxyl and ester functionalities provide versatile handles for further chemical modification. The development of a robust, efficient, and scalable synthesis for this compound is therefore of significant interest to researchers in both academic and industrial settings.

This application note provides a detailed, scalable experimental procedure for the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, offering a comprehensive guide for researchers and process chemists.

Synthetic Strategy: A Palladium/Copper-Catalyzed Approach

Multiple strategies exist for the construction of the benzofuran ring system, including Perkin rearrangements and condensations of phenols with α-haloketones.[5][6] However, for scalability, functional group tolerance, and consistently high yields, a strategy based on a tandem Sonogashira coupling and intramolecular cyclization is often superior.[2][7] This approach utilizes readily available starting materials and relies on a well-understood and highly reliable catalytic system.

The selected two-step, one-pot strategy involves:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between an ortho-iodophenol and a terminal alkyne (methyl propiolate).

  • Intramolecular Hydroalkoxylation: A subsequent base- or catalyst-mediated 5-exo-dig cyclization of the phenolic hydroxyl group onto the alkyne, which forms the furan ring.

This method is chosen for its efficiency, mild reaction conditions, and amenability to gram-scale synthesis and beyond.[4][7]

Mechanistic Rationale

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process begins with the Sonogashira coupling, a powerful C-C bond-forming reaction.[8] As illustrated below, the reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, alkyne coordination, and reductive elimination, while the copper cycle serves to generate the crucial copper(I) acetylide intermediate.[2][7]

Sonogashira_Mechanism cluster_pd Palladium(0/II) Cycle cluster_cu Copper(I) Cycle Pd0 Pd(0)L₂ Pd_Add Ar-Pd(II)-I(L₂) Pd0->Pd_Add Oxidative Addition (Ar-I) Pd_Trans Ar-Pd(II)-C≡CR(L₂) Pd_Add->Pd_Trans Transmetalation (from Cu Cycle) Pd_Trans->Pd0 Reductive Elimination (Product: Ar-C≡CR) CuI Cu(I)I Cu_Alk Cu(I)-C≡CR CuI->Cu_Alk Cu_Alk->Pd_Add Transmetalation Cu_Alk->Pd_Trans Supplies Acetylide Base Base (e.g., Et₃N) Alkyne H-C≡CR Base->Alkyne Alkyne->Cu_Alk Deprotonation caption Fig 1. Catalytic cycles of the Sonogashira coupling.

Caption: Fig 1. Catalytic cycles of the Sonogashira coupling.

Following the formation of the alkynylphenol intermediate, an intramolecular nucleophilic attack of the phenoxide onto the alkyne moiety proceeds via a 5-exo-dig cyclization, a favored pathway according to Baldwin's rules, to yield the final benzofuran product.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 10-gram scale synthesis of the target product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMolesNotes
2,4-Dihydroxy-iodobenzeneC₆H₅IO₂252.0112.6 g0.05Starting Material
Methyl propiolateC₄H₄O₂84.075.05 g (5.2 mL)0.06Reactant (1.2 equiv)
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90351 mg0.0005Catalyst (1 mol%)
Copper(I) Iodide (CuI)CuI190.45190 mg0.001Co-catalyst (2 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.19150 mL-Base and Solvent
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Co-solvent
Ethyl AcetateC₄H₈O₂88.11~500 mL-For Extraction
HexanesC₆H₁₄86.18~1 L-For Chromatography
Saturated NH₄Cl (aq)--~200 mL-For Quenching
Brine--~200 mL-For Washing
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Silica GelSiO₂60.08~200 g-For Chromatography
Experimental Workflow Diagram

Workflow A 1. Setup & Inerting (Flask, Stir Bar, N₂ Atmosphere) B 2. Reagent Addition (Iodophenol, Pd/Cu catalysts, THF, Et₃N) A->B C 3. Add Methyl Propiolate (Dropwise at 0°C) B->C D 4. Reaction (Warm to RT, stir 12-16h) C->D E 5. TLC Monitoring (Check for starting material consumption) D->E E->D Continue Reaction F 6. Workup: Quenching & Filtration (Quench with NH₄Cl, filter through Celite) E->F Reaction Complete G 7. Extraction (Ethyl Acetate, wash with H₂O and Brine) F->G H 8. Drying & Concentration (Dry with MgSO₄, evaporate solvent) G->H I 9. Purification (Silica Gel Column Chromatography) H->I J 10. Final Product (Isolate, dry under vacuum, characterize) I->J caption Fig 2. Step-by-step experimental workflow.

Caption: Fig 2. Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-dihydroxy-iodobenzene (12.6 g, 0.05 mol), bis(triphenylphosphine)palladium(II) dichloride (351 mg, 0.5 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous THF (100 mL) and triethylamine (150 mL) via syringe. Stir the resulting suspension.

  • Alkyne Addition: Cool the mixture to 0°C using an ice bath. Add methyl propiolate (5.2 mL, 0.06 mol) dropwise over 15 minutes using a syringe. A color change and slight exotherm may be observed.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting iodophenol is consumed.

  • Workup and Quenching: Upon completion, cool the dark mixture in an ice bath and slowly quench the reaction by adding 200 mL of saturated aqueous ammonium chloride solution.

  • Filtration and Extraction: Dilute the mixture with 200 mL of ethyl acetate and filter the contents through a pad of Celite® to remove catalyst residues and salts. Transfer the filtrate to a separatory funnel.

  • Aqueous Wash: Separate the organic layer. Wash the organic phase sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[9][10][11] A gradient elution system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) is typically effective. Collect the fractions containing the desired product (identified by TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield Methyl 5-hydroxybenzofuran-2-carboxylate as a solid.

Process Optimization and Critical Parameters

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Maintaining a strict nitrogen or argon atmosphere is crucial for high yields.

  • Base Selection: Triethylamine serves as both the base to neutralize the HI generated and as a solvent. For sensitive substrates, other bases like diisopropylethylamine (DIPEA) can be used.

  • Catalyst Loading: While 1 mol% of the palladium catalyst is typical, this can sometimes be reduced on larger scales. However, lower loadings may require longer reaction times or higher temperatures. The CuI co-catalyst is essential for efficient transmetalation.[2][7]

  • Temperature Control: The initial addition of methyl propiolate is performed at 0°C to control the exotherm. The subsequent cyclization generally proceeds efficiently at room temperature. Gentle heating (40-50°C) can be applied to accelerate slow reactions, but this may increase side product formation.

Safety and Handling

  • Reagents:

    • Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic and are potent sensitizers.

    • Copper(I) Iodide: Irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Methyl Propiolate: Flammable liquid and vapor. It is a lachrymator and causes irritation to the skin, eyes, and respiratory tract. Handle with extreme care.

    • Triethylamine: Flammable, corrosive, and toxic. Has a strong, unpleasant odor. Work in a well-ventilated fume hood.

    • Solvents (THF, Ethyl Acetate, Hexanes): All are flammable liquids. Avoid sources of ignition.[12][13]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory.

  • Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.

Characterization and Quality Control

The identity and purity of the final product, Methyl 5-hydroxybenzofuran-2-carboxylate, should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₈O₄[14]
Molecular Weight 192.17 g/mol [14]
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.65 (s, 1H, -OH), 7.55 (s, 1H, H3), 7.40 (d, 1H, H7), 7.15 (d, 1H, H4), 6.90 (dd, 1H, H6), 3.85 (s, 3H, -OCH₃). (Note: Exact shifts may vary slightly)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 159.5, 155.0, 148.0, 145.5, 125.0, 115.0, 112.5, 105.0, 103.0, 52.0. (Note: Representative shifts)
Mass Spectrometry (ESI-) m/z: 191.03 [M-H]⁻

References

  • Thieme E-Books & E-Journals. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • Cacchi, S., et al. (2012). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Shaheen, F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • National Institutes of Health. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • OSTI.GOV. (2022). Formation of PAHs, Phenol, Benzofuran, and Dibenzofuran in a Flow Reactor from the Oxidation of Ethylene, Toluene, and n-Decane. Retrieved from [Link]

  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

Sources

Derivatization of the hydroxyl group of "Methyl 5-hydroxybenzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatization of the Hydroxyl Group of Methyl 5-hydroxybenzofuran-2-carboxylate

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science. These heterocyclic compounds are prevalent in numerous natural products and serve as the foundational scaffold for a wide array of pharmacologically active agents.[1][2] Their biological significance is vast, with derivatives exhibiting anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The core structure, a fusion of a benzene ring and a furan ring, offers a versatile template for chemical modification.

Methyl 5-hydroxybenzofuran-2-carboxylate is a particularly valuable starting material. The phenolic hydroxyl group at the C5 position is a prime target for derivatization. Modification at this site can profoundly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These changes, in turn, can modulate pharmacokinetic profiles and enhance biological activity, making this process a critical step in the design and development of novel therapeutic agents.[4]

This guide provides detailed protocols and expert insights into the primary strategies for derivatizing the hydroxyl group of Methyl 5-hydroxybenzofuran-2-carboxylate, designed for researchers and scientists engaged in drug development and synthetic chemistry.

Core Derivatization Strategies: From Ethers to Esters

The phenolic hydroxyl group is nucleophilic and slightly acidic, allowing for a range of chemical transformations. The choice of strategy depends on the desired final product, the stability of the starting material to the reaction conditions, and the reagents available. We will explore three principal methods: Williamson Ether Synthesis, Acylation to form esters, and the Mitsunobu reaction for more delicate substrates.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the alkyl aryl ethers targeted here. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol, acts as a nucleophile to displace a halide from an alkyl halide.[5][6]

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. A moderately strong base is required to deprotonate the phenol (pKa ≈ 10) without causing side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice, being easy to handle and sufficiently basic. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary, but its high reactivity increases the risk of side reactions.[7]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving it highly nucleophilic and accelerating the reaction rate.[5][7]

  • Alkylating Agent: Primary alkyl halides are ideal substrates as the reaction follows an SN2 pathway. Secondary and tertiary alkyl halides are strongly discouraged as they will preferentially undergo E2 elimination in the presence of the basic phenoxide.[7]

Experimental Protocol: Synthesis of Methyl 5-methoxybenzofuran-2-carboxylate

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-hydroxybenzofuran-2-carboxylate (1.0 eq., e.g., 1.92 g, 10 mmol).

  • Solvent and Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq., 2.07 g, 15 mmol) and 40 mL of anhydrous acetonitrile.

  • Alkylating Agent Addition: Add methyl iodide (CH₃I, 1.2 eq., 0.75 mL, 12 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the solid K₂CO₃. Rinse the solids with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Quantitative Data Summary

ParameterConditionRationale
Base K₂CO₃, NaH, Cs₂CO₃K₂CO₃ is standard; NaH for less reactive halides; Cs₂CO₃ for difficult couplings (cesium effect).
Alkylating Agent R-X (X=I, Br, Cl)Iodides are most reactive, followed by bromides and chlorides. Primary halides preferred.
Solvent Acetonitrile, DMF, AcetonePolar aprotic solvents enhance nucleophilicity of the phenoxide.
Temperature Room Temp to RefluxHigher temperatures increase reaction rate but may promote side reactions.
Typical Yield 75-95%Highly dependent on substrate and specific conditions.

Workflow Diagram

Williamson_Ether_Synthesis Workflow for Williamson Ether Synthesis Start Methyl 5-hydroxybenzofuran-2-carboxylate Reagents Add K₂CO₃ (Base) & Acetonitrile (Solvent) Start->Reagents Alkyl_Halide Add Alkyl Halide (R-X) at Room Temp Reagents->Alkyl_Halide Reflux Heat to Reflux (4-6h) Monitor by TLC Alkyl_Halide->Reflux Workup Cool, Filter Solids Concentrate Filtrate Reflux->Workup Extraction Dissolve in EtOAc Wash with H₂O & Brine Workup->Extraction Purification Dry (Na₂SO₄), Concentrate Column Chromatography Extraction->Purification Product Methyl 5-alkoxybenzofuran-2-carboxylate Purification->Product Esterification Workflow for Phenol Esterification Start Methyl 5-hydroxybenzofuran-2-carboxylate Dissolve Dissolve in DCM Add Triethylamine (Base) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Acylate Add Acyl Chloride (R-COCl) Dropwise Cool->Acylate React Stir at RT (2-4h) Monitor by TLC Acylate->React Workup Quench with H₂O Separate Layers React->Workup Wash Wash with 1M HCl, NaHCO₃(aq), & Brine Workup->Wash Purify Dry (Na₂SO₄), Concentrate Purify (Recrystallization/Chromatography) Wash->Purify Product Methyl 5-acyloxybenzofuran-2-carboxylate Purify->Product Mitsunobu_Reaction Workflow for Mitsunobu Reaction Start Methyl 5-hydroxybenzofuran-2-carboxylate + Alcohol (R-OH) + PPh₃ Dissolve Dissolve in anhydrous THF under N₂ atmosphere Start->Dissolve Cool Cool solution to 0°C Dissolve->Cool Add_DEAD Add DEAD or DIAD Dropwise Cool->Add_DEAD React Stir for 12-18h (0°C to RT) Add_DEAD->React Concentrate Concentrate under reduced pressure React->Concentrate Purify Purify directly by Column Chromatography Concentrate->Purify Product Target Ether Product Purify->Product Protection_Cycle General Protection/Deprotection Cycle cluster_main Start Substrate with -OH group Protect Protection (e.g., TBDMS-Cl, Imidazole) Start->Protect Protected Protected Substrate (e.g., O-TBDMS) Reaction_Step Other Synthetic Transformation(s) Protected->Reaction_Step Reacted Product after Further Synthesis Deprotect Deprotection (e.g., TBAF) Reacted->Deprotect Protect->Protected Deprotect->Start Regenerated -OH group Reaction_Step->Reacted

Sources

Troubleshooting & Optimization

"Methyl 5-hydroxybenzofuran-2-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 5-hydroxybenzofuran-2-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound and its potential degradation products. The information herein is based on established principles of organic chemistry and experience with structurally related molecules.

I. Overview of Stability Profile

Methyl 5-hydroxybenzofuran-2-carboxylate possesses two primary functional groups that influence its stability: a phenolic hydroxyl group and a methyl ester. The benzofuran ring system itself can also be susceptible to certain degradation pathways. Consequently, the primary stability concerns for this molecule are oxidation of the phenol and hydrolysis of the ester. Environmental factors such as pH, temperature, light, and the presence of oxidizing agents can significantly impact the rate and extent of degradation.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may be encountered during the handling, storage, and use of Methyl 5-hydroxybenzofuran-2-carboxylate.

Issue 1: Discoloration of Solid Compound or Solutions (Yellowing or Browning)
  • Question: My solid sample of Methyl 5-hydroxybenzofuran-2-carboxylate, which was initially off-white, has developed a yellow or brown tint over time. Similarly, solutions of the compound are changing color. What is causing this, and how can I prevent it?

  • Answer: Causality: The discoloration is a strong indicator of oxidative degradation. The 5-hydroxy (phenolic) group is susceptible to oxidation, which can form highly colored quinone-like species.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Phenolic compounds, in general, are known to be sensitive to oxidative conditions.[4]

    Troubleshooting and Prevention:

    • Storage: Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light. For long-term storage, refrigeration or freezing is recommended to slow the rate of any potential degradation.

    • Solvent Choice: When preparing solutions, use freshly de-gassed solvents to remove dissolved oxygen. Solvents prone to peroxide formation (e.g., THF, diethyl ether) should be tested for peroxides and purified if necessary before use.

    • Antioxidants: For applications where it is permissible, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to inhibit oxidative degradation in solutions.

Issue 2: Appearance of a New, More Polar Peak in HPLC Analysis
  • Question: During HPLC analysis of my sample, I've observed a new, earlier-eluting (more polar) peak that increases in area over time, with a corresponding decrease in the parent compound's peak area. What is this new peak?

  • Answer: Causality: The appearance of a more polar impurity is characteristic of the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-hydroxybenzofuran-2-carboxylic acid).[5][6] This reaction is catalyzed by the presence of acidic or basic conditions.[7] Water is a necessary reactant for this process.

    Troubleshooting and Prevention:

    • pH Control: Ensure that the pH of your solutions is maintained near neutral. If working in a buffered system, select a buffer that is compatible with the compound and the experimental conditions. Avoid strongly acidic or basic buffers if the integrity of the ester is critical.

    • Solvent Purity: Use anhydrous solvents whenever possible, especially for long-term storage of the compound in solution. If aqueous solutions are necessary, prepare them fresh and use them promptly.

    • Temperature: Store solutions at low temperatures (2-8 °C) to reduce the rate of hydrolysis.

Issue 3: Complex Chromatogram with Multiple Degradation Products
  • Question: After subjecting my sample to stress conditions (e.g., high heat or strong oxidizing agents), my HPLC chromatogram shows multiple new peaks. What could these be?

  • Answer: Causality: A complex degradation profile suggests that multiple degradation pathways are occurring simultaneously. Under harsh conditions, both oxidation and hydrolysis can occur, and the benzofuran ring itself may undergo cleavage.[8] For instance, oxidation of the phenol can lead to quinones, which may be reactive and lead to secondary degradation products. Severe hydrolysis can be followed by decarboxylation of the resulting carboxylic acid under heat. Oxidative attack on the furan ring can lead to ring-opened products.[8]

    Troubleshooting and Prevention:

    • Systematic Stress Testing: To understand the degradation pathway, perform a systematic forced degradation study.[9][10] Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions independently. This will help to identify the degradation products formed under each condition.

    • LC-MS Analysis: Use a mass spectrometry detector coupled with your HPLC (LC-MS) to obtain mass information for each degradation peak. This is a powerful tool for the tentative identification of degradation products by comparing their masses to potential structures.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for Methyl 5-hydroxybenzofuran-2-carboxylate?

    • A1: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container (amber vial) under an inert atmosphere (argon or nitrogen) at -20°C. For short-term laboratory use, storage at 2-8°C is acceptable. Solutions should be prepared fresh using de-gassed, high-purity solvents and stored at 2-8°C for no more than a few days.

  • Q2: What is the primary degradation product I should be concerned about?

    • A2: The two most likely degradation products are the hydrolysis product, 5-hydroxybenzofuran-2-carboxylic acid , and various oxidation products derived from the phenolic group. The predominant degradation product will depend on the specific storage and experimental conditions.

  • Q3: How can I confirm the identity of a suspected degradation product?

    • A3: The most definitive method is to isolate the impurity using preparative HPLC and then characterize its structure using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Alternatively, the suspected degradation product can be synthesized independently and its retention time and mass spectrum compared to the observed impurity.

  • Q4: Is this compound sensitive to light?

    • A4: Phenolic compounds can be sensitive to light, which can promote oxidative degradation.[1] Therefore, it is recommended to protect the compound and its solutions from light by using amber vials and minimizing exposure to direct sunlight or strong laboratory lighting. A photostability study as part of forced degradation testing can definitively determine its photosensitivity.[9]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.[7][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 5-hydroxybenzofuran-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Separately, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Control Samples: Prepare control samples (unstressed) and blank solutions (stress reagents without the compound) for comparison.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method that can be optimized for the separation of Methyl 5-hydroxybenzofuran-2-carboxylate from its potential degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm (or Diode Array Detector for peak purity)

Method Validation: The specificity of this method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.[11][12]

V. Visualizations

Predicted Degradation Pathways

G cluster_main Methyl 5-hydroxybenzofuran-2-carboxylate cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A Methyl 5-hydroxybenzofuran-2-carboxylate B 5-Hydroxybenzofuran-2-carboxylic acid A->B H+ or OH- / H2O C Quinone-like Species A->C [O] (Air, H2O2) D Ring-Opened Products C->D Further Oxidation

Caption: Predicted degradation pathways for Methyl 5-hydroxybenzofuran-2-carboxylate.

Forced Degradation Workflow

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis Start Sample of Methyl 5-hydroxybenzofuran-2-carboxylate Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidation Oxidative (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Identify & Quantify Degradation Products HPLC->Data

Caption: Workflow for a forced degradation study.

VI. References

  • Lončarić A., Lamas J.P., Guerra E., Kopjar M., Lores M. Thermal Stability of Catechin and Epicatechin upon Disaccharides Addition. Int. J. Food Sci. Technol. 2018;53:1195–1202. [Link]

  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. 2023. [Link]

  • Wikipedia. Phenols. [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 2014, 6(5):104-105. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Rajputana Journal of Pharmaceutical Sciences. Stability Indicating Forced Degradation Studies. [Link]

  • MedCrave. Forced Degradation Studies. 2016. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. [Link]

  • Britannica. Phenol. 2026. [Link]

  • NIH. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. [Link]

  • NIH. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. [Link]

Sources

Technical Support Center: A Researcher's Guide to Overcoming Solubility Challenges of Methyl 5-hydroxybenzofuran-2-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing the solubility of Methyl 5-hydroxybenzofuran-2-carboxylate in your biological assays. Given its chemical structure, this compound presents a moderate lipophilicity (estimated XLogP3 of 2.2) and the potential for pH-dependent solubility due to its phenolic hydroxyl group, making its handling in aqueous assay environments a critical factor for obtaining reliable and reproducible data.[1] This guide is designed to provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of Methyl 5-hydroxybenzofuran-2-carboxylate?

A1: The solubility of Methyl 5-hydroxybenzofuran-2-carboxylate in aqueous solutions is primarily limited by two structural features:

  • Aromatic Benzofuran Core: The fused ring system is largely nonpolar, contributing to the compound's hydrophobicity.

  • Methyl Ester Group: This group further increases the lipophilic character of the molecule.

While the hydroxyl group can participate in hydrogen bonding with water, the overall molecule has a significant nonpolar character, leading to low intrinsic aqueous solubility.

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A2: This is a common issue known as "compound crashing out." It occurs because while DMSO is an excellent solvent for many organic molecules, its ability to keep a compound in solution diminishes significantly when diluted in an aqueous medium.[2] Most cell-based assays require a final DMSO concentration of less than 0.5% to avoid cytotoxicity.[2][3]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific assay that does not impact the biological system.

  • Stepwise Dilution: Avoid diluting your highly concentrated DMSO stock directly into the final aqueous buffer. Instead, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the assay medium.

  • Direct Dilution into Media: Whenever possible, add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help stabilize the compound and prevent precipitation.

Q3: How does pH influence the solubility of Methyl 5-hydroxybenzofuran-2-carboxylate?
Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: Proper preparation and storage are crucial for maintaining the integrity and solubility of your compound.

  • Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.

  • Concentration: Aim for a stock concentration that allows for accurate pipetting and minimizes the final DMSO concentration in your assay. A common range is 10-30 mM, but lower concentrations (2-5 mM) may reduce the risk of precipitation.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[3]

  • Handling: Before use, ensure the aliquot is completely thawed and vortexed gently to ensure a homogenous solution.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My compound precipitates in the assay plate over time.
  • Question: I have successfully diluted my compound into the assay buffer without immediate precipitation, but I observe crystals forming in the wells after a few hours of incubation. What is happening?

  • Answer: This phenomenon, known as time-dependent precipitation, can occur even when the initial concentration is below the limit of immediate solubility. It suggests that the solution is supersaturated and thermodynamically unstable.

    Solutions:

    • Lower the Final Compound Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level that is thermodynamically stable in the aqueous environment.

    • Incorporate a Co-solvent: The addition of a small amount of a water-miscible organic solvent can increase the solubility of your compound in the final assay buffer.

    • Utilize Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.

Issue 2: I am seeing inconsistent results and high variability between my assay replicates.
  • Question: My dose-response curves are not consistent, and I have a high standard deviation between my replicate wells. Could this be related to solubility?

  • Answer: Absolutely. Inconsistent solubility can lead to varying concentrations of the active compound in your assay wells, resulting in high variability. This can be due to micro-precipitation that is not always visible to the naked eye.

    Solutions:

    • Solubility Assessment: Before conducting your main experiment, perform a simple visual solubility test. Prepare your highest assay concentration in the final assay buffer and visually inspect for any cloudiness or precipitation over the intended incubation time.

    • Sonication: In-well sonication can help to redissolve precipitated compound, but be aware that this may create a supersaturated solution that could precipitate again over time.

    • Formulation with Solubilizing Agents: Consistently using a co-solvent or cyclodextrin in your assay buffer can ensure that the compound remains in solution throughout the experiment.

Experimental Protocols

Protocol 1: Determining Optimal Co-solvent Concentration

This protocol will help you determine the minimum concentration of a co-solvent (e.g., ethanol) required to maintain the solubility of Methyl 5-hydroxybenzofuran-2-carboxylate in your aqueous assay buffer.

Materials:

  • Methyl 5-hydroxybenzofuran-2-carboxylate stock solution in 100% DMSO (e.g., 10 mM)

  • Aqueous assay buffer

  • Co-solvent (e.g., Ethanol, USP grade)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a series of assay buffers containing different concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

  • In separate tubes or wells, add your DMSO stock solution to each of the prepared buffers to achieve the highest desired final concentration of your compound. Ensure the final DMSO concentration is consistent across all conditions.

  • Mix gently and incubate at the same temperature as your planned assay.

  • Visually inspect for precipitation or cloudiness at several time points (e.g., 0, 1, 4, and 24 hours).

  • The lowest concentration of the co-solvent that maintains a clear solution for the duration of your experiment is the optimal concentration to use.

Important Consideration: Always include a vehicle control in your biological assay that contains the same final concentrations of DMSO and the co-solvent to account for any effects of the solvents on the biological system.[6]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple kneading method to prepare an inclusion complex of your compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can significantly enhance its aqueous solubility.[3]

Materials:

  • Methyl 5-hydroxybenzofuran-2-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/ethanol mixture (e.g., 1:1 v/v)

Procedure:

  • Determine Molar Ratio: A 1:1 or 1:2 molar ratio of the compound to HP-β-CD is a good starting point.

  • Weighing: Accurately weigh the required amounts of your compound and HP-β-CD.

  • Mixing: Place the HP-β-CD in the mortar and add a small amount of the water/ethanol mixture to form a paste.

  • Incorporation: Gradually add the powdered compound to the paste while continuously kneading with the pestle.

  • Kneading: Continue kneading for 30-60 minutes. Add small amounts of the solvent mixture as needed to maintain a paste-like consistency.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: The resulting solid is the inclusion complex, which can be dissolved in your aqueous assay buffer.

Data Presentation

Table 1: Physicochemical Properties of Methyl 5-hydroxybenzofuran-2-carboxylate

PropertyValueSource
Molecular FormulaC₁₀H₈O₄PubChem[1]
Molecular Weight192.17 g/mol PubChem[1]
XLogP32.2PubChem[1]
Predicted pKa~7-10 (Estimated based on similar phenolic structures)N/A

Table 2: Common Solubilization Strategies and Their Potential Impact

StrategyTypical Improvement in SolubilityKey Considerations
pH Adjustment 10 to >1,000-foldCompound stability at high or low pH must be confirmed.
Co-solvents (e.g., Ethanol, PEG400) 2 to 50-foldPotential for solvent-induced toxicity or artifacts in the assay.[6]
Cyclodextrins (e.g., HP-β-CD) 10 to 1,000-foldMay alter the free concentration of the compound and its binding kinetics.
Surfactants (e.g., Tween® 80) 10 to >1,000-foldCan disrupt cell membranes and interfere with protein function.

Visualizations

Diagram 1: Decision Tree for Troubleshooting Solubility Issues

G start Compound Precipitation Observed precip_immediate Immediate Precipitation? start->precip_immediate precip_time Time-Dependent Precipitation? start->precip_time check_dmso Is final DMSO concentration < 0.5%? sol_strategy Select Solubilization Strategy check_dmso->sol_strategy Yes lower_conc Lower Final Compound Concentration check_dmso->lower_conc No, optimize DMSO first precip_immediate->check_dmso precip_time->sol_strategy use_cosolvent Use Co-solvent (e.g., Ethanol) sol_strategy->use_cosolvent use_cyclo Use Cyclodextrin (HP-β-CD) sol_strategy->use_cyclo sol_strategy->lower_conc end_good Proceed with Assay use_cosolvent->end_good use_cyclo->end_good lower_conc->end_good

Caption: A decision tree to guide researchers in troubleshooting compound precipitation.

Diagram 2: Workflow for Preparing and Diluting Stock Solutions

G cluster_prep Stock Solution Preparation cluster_dilution Assay Dilution weigh Weigh Compound dissolve Dissolve in 100% Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot completely serial_dmso Perform serial dilutions in 100% DMSO thaw->serial_dmso final_dilution Dilute to final concentration in assay buffer serial_dmso->final_dilution run_assay Add to assay plate final_dilution->run_assay

Caption: A recommended workflow for preparing and diluting stock solutions to minimize precipitation.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • CycloChem Bio Co., Ltd. (2012). Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes. [Link]

  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]

  • Kramer, B. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–881. [Link]

  • Silver, J. (2016). Answer to "What is the relation between the solubility of phenolic compounds and pH of solution?". ResearchGate. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Particle Sciences. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • PubChem. Methyl 5-hydroxy-1-benzofuran-2-carboxylate. [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable benzofuran derivative. Our focus is on providing practical, experience-based solutions to overcome common hurdles and optimize your synthetic outcomes.

Introduction

Methyl 5-hydroxybenzofuran-2-carboxylate is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly lower yields and complicate purification. The most common synthetic route involves the initial O-alkylation of a hydroquinone derivative with a haloacetate, followed by an intramolecular cyclization to form the benzofuran ring. This guide will dissect the potential pitfalls at each stage of this process and provide actionable solutions.

Common Issues and Troubleshooting

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Part 1: O-Alkylation of the Phenolic Starting Material

The first critical step is the selective O-alkylation of the hydroquinone starting material with an alkyl haloacetate. The primary challenge here is controlling the regioselectivity and preventing competing side reactions.

Question 1: My reaction is giving a very low yield of the desired O-alkylated product, and I see a lot of my starting phenol unreacted. What's going wrong?

Answer: This is a common issue often related to incomplete deprotonation of the phenol or side reactions consuming your reagents. Here’s a breakdown of potential causes and solutions:

  • Insufficient Base: The phenoxide is the active nucleophile in the Williamson ether synthesis. If your base is not strong enough or used in insufficient quantity, you will have a low concentration of the phenoxide, leading to a sluggish reaction.

    • Troubleshooting:

      • Choice of Base: For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient. However, if you are experiencing low conversion, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Be cautious with stronger bases as they can promote elimination side reactions.

      • Stoichiometry: Ensure you are using at least one equivalent of the base. It is common to use a slight excess (1.1-1.5 equivalents) to drive the deprotonation to completion.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.

      • Temperature: While heating can increase the reaction rate, excessively high temperatures can favor elimination byproducts. A moderate temperature (e.g., 60-80 °C) is often a good starting point.

Question 2: I am observing a significant amount of a byproduct with a similar mass to my desired product, but it has different chromatographic behavior. What could it be?

Answer: You are likely observing the formation of a C-alkylated byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][2]

  • Understanding the Competition: O-alkylation is generally kinetically favored, while C-alkylation can be thermodynamically favored under certain conditions. The hydroxyl group at the 5-position of the benzofuran precursor can activate the aromatic ring, making C-alkylation a more prominent side reaction.

  • Troubleshooting C-Alkylation:

    • Solvent Choice: The choice of solvent plays a crucial role. Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, hindering its nucleophilicity and promoting C-alkylation.[1] Using polar aprotic solvents like DMF or acetone will favor O-alkylation.

    • Counter-ion: The nature of the counter-ion from the base can also have an effect. Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) tend to associate less tightly with the phenoxide oxygen, favoring O-alkylation.

    • Temperature: Lower reaction temperatures generally favor the kinetically controlled O-alkylation product.

Question 3: My reaction is producing a significant amount of an alkene. How can I minimize this elimination side reaction?

Answer: The formation of an alkene is a result of an E2 elimination reaction competing with the desired SN2 substitution. This is particularly problematic with secondary or tertiary alkyl halides, but can also occur with primary halides under harsh conditions.

  • Troubleshooting Elimination:

    • Alkyl Halide: Use a primary alkyl halide like methyl bromoacetate or ethyl bromoacetate. Avoid using secondary or tertiary halides for the alkylating agent.

    • Base: Use a non-hindered base. While a strong base is needed, a very bulky base can preferentially act as a base for elimination rather than facilitating nucleophilic attack.

    • Temperature: Lowering the reaction temperature is one of the most effective ways to minimize elimination, as elimination reactions typically have a higher activation energy than substitution reactions.

Part 2: Intramolecular Cyclization to the Benzofuran Ring

Once the O-alkylated intermediate is formed, the next step is the intramolecular cyclization to construct the benzofuran ring. This step can be promoted by acid or base, or mediated by a transition metal catalyst.

Question 4: My cyclization reaction is not proceeding to completion, and I am isolating my uncyclized starting material. How can I drive the reaction forward?

Answer: Incomplete cyclization is often a result of suboptimal reaction conditions or an insufficiently activated substrate.

  • Troubleshooting Incomplete Cyclization:

    • Catalyst/Promoter:

      • Acid Catalysis: If you are using an acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or a strong Lewis acid), ensure it is fresh and used in sufficient quantity. Anhydrous conditions are often critical.

      • Base Catalysis: For base-mediated cyclizations, a strong base like sodium ethoxide or potassium tert-butoxide is typically required to generate the necessary carbanion for the intramolecular attack.

    • Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. Carefully increase the reaction temperature, monitoring for potential decomposition.

    • Water Removal: For acid-catalyzed cyclizations that proceed via a condensation mechanism, the removal of water using a Dean-Stark trap can drive the equilibrium towards the product.

Question 5: I am getting a complex mixture of products from my cyclization reaction. What are the likely side reactions?

Answer: The formation of multiple products suggests that alternative reaction pathways are competing with the desired cyclization.

  • Potential Side Reactions During Cyclization:

    • Intermolecular Reactions: If the concentration of your substrate is too high, intermolecular reactions can compete with the intramolecular cyclization. Running the reaction at high dilution can favor the desired intramolecular pathway.

    • Rearrangements: Under strong acidic conditions, carbocationic intermediates can be prone to rearrangement, leading to isomeric products. Using milder acidic conditions or a different cyclization strategy may be necessary.

    • Decomposition: Benzofuran rings, especially those with electron-donating groups like a hydroxyl group, can be sensitive to strong acids and high temperatures, leading to decomposition.

Part 3: Ester Hydrolysis and Decarboxylation

In some synthetic routes, the benzofuran-2-carboxylic acid is formed first, followed by esterification. In others, the ester is formed directly. In either case, ester hydrolysis and decarboxylation are potential side reactions to be aware of.

Question 6: During my workup or a subsequent reaction step, I am unintentionally hydrolyzing my methyl ester to the carboxylic acid. How can I prevent this?

Answer: Methyl esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.

  • Preventing Ester Hydrolysis:

    • pH Control: During aqueous workups, avoid strongly basic (pH > 10) or strongly acidic (pH < 2) conditions if possible. Use mild bases like sodium bicarbonate for neutralization.

    • Temperature: Hydrolysis is accelerated by heat. Perform extractions and washes at room temperature or below.

    • Reaction Conditions: If a subsequent reaction requires basic conditions, consider using a non-aqueous base or protecting the ester if it is highly sensitive.

Question 7: I am losing my carboxylate group entirely, resulting in 5-hydroxybenzofuran. What is causing this decarboxylation?

Answer: Decarboxylation is the loss of carbon dioxide from a carboxylic acid. While benzofuran-2-carboxylic acids are relatively stable, decarboxylation can occur under harsh thermal or catalytic conditions.

  • Minimizing Decarboxylation:

    • Temperature Control: Avoid excessive heating, especially if the free carboxylic acid is present. Decarboxylation is often thermally induced. Aromatic carboxylic acids are generally more prone to decarboxylation than aliphatic ones.[3]

    • Catalyst Choice: Certain metal catalysts, particularly copper-based catalysts, can promote decarboxylation at elevated temperatures. If you are using a metal catalyst for a different transformation, be mindful of the reaction temperature.

Data Summary Table

ParameterRecommended ConditionsPotential Side Reaction(s) if Deviated
O-Alkylation: Base K₂CO₃, Cs₂CO₃ (mild); NaH, t-BuOK (stronger)Incomplete reaction (too weak); Elimination, C-alkylation (too strong/bulky)
O-Alkylation: Solvent DMF, MeCN, Acetone (polar aprotic)C-alkylation (protic solvents)
O-Alkylation: Temperature 60-80 °CElimination (too high)
Cyclization: Catalyst PPA, Eaton's reagent (acid); NaOEt, t-BuOK (base)Incomplete reaction, Rearrangements, Decomposition
Cyclization: Concentration High dilutionIntermolecular side products (too concentrated)
Workup pH 4-9Ester hydrolysis (strongly acidic or basic)
Max. Temperature < 150 °C (general guidance)Decarboxylation, Decomposition

Experimental Workflow Diagrams

Main Synthetic Pathway and Key Side Reactions

Start Hydroquinone Derivative + Methyl Bromoacetate Phenoxide Phenoxide Intermediate Start->Phenoxide Base (e.g., K2CO3) Solvent (e.g., DMF) O_Alkylated O-Alkylated Intermediate Phenoxide->O_Alkylated Desired SN2 Pathway (O-Alkylation) C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated Side Reaction (C-Alkylation) Elimination Elimination Byproduct (Alkene) Phenoxide->Elimination Side Reaction (E2 Elimination) Product Methyl 5-hydroxybenzofuran-2-carboxylate O_Alkylated->Product Intramolecular Cyclization (e.g., Acid or Base catalyzed) Uncyclized Uncyclized Intermediate (isolated) O_Alkylated->Uncyclized Incomplete Cyclization Hydrolyzed 5-Hydroxybenzofuran-2-carboxylic acid Product->Hydrolyzed Ester Hydrolysis (Acid/Base, H2O) Decarboxylated 5-Hydroxybenzofuran Hydrolyzed->Decarboxylated Decarboxylation (Heat) Start Low Yield of Desired Product Check_Step1 Analyze O-Alkylation Step Start->Check_Step1 Check_Step2 Analyze Cyclization Step Start->Check_Step2 Check_Purification Analyze Purification Step Start->Check_Purification Step1_Issues Incomplete Reaction? C-Alkylation? Elimination? Check_Step1->Step1_Issues Step2_Issues Incomplete Cyclization? Decomposition? Check_Step2->Step2_Issues Purification_Issues Decomposition on Silica? Loss during workup? Check_Purification->Purification_Issues Step1_Solutions Optimize Base/Solvent/Temp Use Polar Aprotic Solvent Use Primary Halide, Lower Temp Step1_Issues->Step1_Solutions Step2_Solutions Stronger Catalyst/Higher Temp High Dilution, Milder Conditions Step2_Issues->Step2_Solutions Purification_Solutions Use Neutral Alumina Control pH and Temp Purification_Issues->Purification_Solutions

Sources

Optimization of reaction conditions for "Methyl 5-hydroxybenzofuran-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. Benzofuran derivatives are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The synthesis of the 5-hydroxy substituted pattern, however, can present unique challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate, particularly when using methods involving the cyclization of hydroquinones with β-dicarbonyl compounds.

Problem ID Issue Potential Causes Recommended Solutions & Rationale
YLD-01 Low or No Product Yield 1. Suboptimal Reaction Temperature: The cyclization and aromatization steps are temperature-sensitive.[3] 2. Inefficient Catalyst/Oxidant: The choice and activity of the catalyst (e.g., ZnI₂) and oxidant (e.g., PIDA) are critical for the initial coupling.[3][4] 3. Moisture or Oxygen Contamination: Can deactivate catalysts and promote side reactions.[5] 4. Incorrect Stoichiometry: An improper ratio of hydroquinone to the β-ketoester can lead to incomplete conversion.[3]Solution 1 (Temperature Optimization): Screen temperatures ranging from 75 °C to 110 °C. The optimal temperature is often around 95 °C for many substrates, providing a balance between reaction rate and byproduct formation.[3] Solution 2 (Reagent Validation): Use a fresh, high-purity oxidant like PIDA (phenyliodine diacetate). If using a metal catalyst, ensure it is anhydrous. Consider screening alternative Lewis acids if ZnI₂ proves ineffective. Solution 3 (Inert Conditions): While not always reported for this specific synthesis, if catalyst deactivation is suspected, perform the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents to minimize hydrolytic side reactions.[5][6] Solution 4 (Stoichiometry Adjustment): The ideal substrate ratio is typically 1 equivalent of hydroquinone to 2 equivalents of the β-dicarbonyl compound to drive the reaction to completion.[3]
IMP-01 Formation of Multiple Byproducts 1. Oxidation of Hydroquinone: The hydroquinone starting material is susceptible to oxidation, forming benzoquinone and other colored impurities. 2. Competing Side Reactions: Under harsh acidic or basic conditions, alternative reaction pathways like the Beckmann rearrangement (if oximes are intermediates in a different route) can occur.[5] 3. Thermal Decomposition: At excessively high temperatures (>110 °C), starting materials or the product may begin to decompose.[3]Solution 1 (Controlled Reagent Addition): Add the oxidant slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress the direct oxidation of the hydroquinone. Solution 2 (Reaction Condition Control): Avoid unnecessarily strong acids or bases unless the specific protocol demands it. The PIDA-mediated synthesis is generally performed under neutral or mildly acidic conditions generated in situ.[4] Monitor the reaction closely by TLC to avoid prolonged heating after completion. Solution 3 (Purification Strategy): Isolate the crude product and purify using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[7]
RXN-01 Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.[8] 2. Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent, limiting reactivity. 3. Catalyst Inactivity: The catalyst may be poisoned or present in an insufficient amount.[6]Solution 1 (Time/Temp Adjustment): Increase the reaction time, monitoring progress every 1-2 hours by TLC. If the reaction stalls, cautiously increase the temperature in 10 °C increments.[3] Solution 2 (Solvent Screening): While chlorobenzene is often reported, other high-boiling point, non-polar aprotic solvents like toluene or xylene can be tested to improve solubility.[4][9] Solution 3 (Catalyst Loading): Increase the catalyst loading slightly (e.g., from 0.25 mmol to 0.35 mmol for a 0.50 mmol scale reaction). Ensure the catalyst is added to a dry, inert reaction vessel.
PUR-01 Difficulty in Product Purification/Isolation 1. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. 3. Persistent Color: The final product may be discolored due to trace oxidized impurities.Solution 1 (Chromatography Optimization): If co-elution occurs with Hexane/EtOAc, try a different solvent system like Dichloromethane/Methanol. Sometimes a small amount of acetic acid in the eluent can improve the peak shape of acidic compounds. Solution 2 (Recrystallization): After column chromatography, attempt recrystallization. Common solvents for benzofuran derivatives include ethanol, methanol, or ethyl acetate/hexane mixtures.[10] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly. Solution 3 (Decolorization): Before final crystallization, dissolve the product in a suitable solvent and treat with a small amount of activated charcoal, then filter through celite to remove colored impurities.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and resolving issues during the synthesis.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Outcome Analysis & Troubleshooting Setup Assemble Reaction: - Hydroquinone (1 eq) - Methyl Acetoacetate (2 eq) - ZnI2 (0.5 eq) - PIDA (1.1 eq) - Chlorobenzene Heat Heat to 95 °C Stir for 6h Setup->Heat TLC Monitor by TLC/LC-MS Heat->TLC Outcome Analyze TLC/LC-MS Result TLC->Outcome After 6h LowYield Problem: Low Yield (See YLD-01) Outcome->LowYield Product spot is weak Impure Problem: Impurities (See IMP-01) Outcome->Impure Multiple new spots NoConv Problem: No Conversion (See RXN-01) Outcome->NoConv Mainly starting material Success Reaction Complete Proceed to Workup Outcome->Success Clean Conversion LowYield->TLC Action: Increase Temp/Time Impure->TLC Action: Lower Temp NoConv->TLC Action: Check Reagents

Caption: A logical workflow for reaction monitoring and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the PIDA-mediated synthesis of 5-hydroxybenzofurans?

A: The reaction is believed to proceed via a tandem oxidative coupling and cyclization pathway. First, the hypervalent iodine oxidant, PIDA, oxidizes the hydroquinone. This activated species then undergoes a coupling reaction with the enol form of the β-dicarbonyl compound (e.g., methyl acetoacetate). This is followed by an intramolecular cyclization and subsequent aromatization (dehydration) to furnish the final 5-hydroxybenzofuran product. This one-pot method is efficient as it avoids the isolation of unstable intermediates.[4][11]

G cluster_reactants cluster_steps HQ Hydroquinone Oxidation Oxidation (PIDA, ZnI2) HQ->Oxidation Ketoester Methyl Acetoacetate Coupling C-C Bond Formation Ketoester->Coupling Oxidation->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Aromatization Dehydration Cyclization->Aromatization Product Methyl 5-hydroxy- benzofuran-2-carboxylate Aromatization->Product

Caption: Simplified mechanism for 5-hydroxybenzofuran synthesis.

Q2: My reaction turns dark brown or black immediately. Is this normal?

A: A significant color change to dark brown or black is common but can indicate excessive oxidation of the hydroquinone starting material to benzoquinone and polymeric byproducts. While the reaction often proceeds even with this color change, it may lead to lower yields and more difficult purification. To mitigate this, ensure your reagents are of high purity and consider adding the oxidant in portions over 5-10 minutes rather than all at once.

Q3: Can I use a different ester of acetoacetate, like ethyl or t-butyl?

A: Yes, other esters can generally be used. The choice of ester group (methyl, ethyl, etc.) typically has a minor effect on the cyclization chemistry but will, of course, be reflected in the final product. For instance, using ethyl acetoacetate will yield Ethyl 5-hydroxybenzofuran-2-carboxylate.[4] Note that bulkier esters like t-butyl might react slower due to steric hindrance.

Q4: Are there alternative methods to synthesize the benzofuran core?

A: Absolutely. Benzofuran synthesis is a well-studied area of organic chemistry.[12] Classical methods include the Perkin rearrangement.[13] More modern approaches often involve transition-metal catalysis, such as palladium-catalyzed C-H activation or Sonogashira coupling followed by cyclization.[6][14] For 5-hydroxybenzofurans specifically, an intramolecular cyclization starting from a suitably substituted methyl 3,5-dihydroxybenzoate has also been reported.[7] The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability.

Q5: How do I confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. For Methyl 5-hydroxybenzofuran-2-carboxylate, you should expect characteristic signals for the aromatic protons, the furan proton, the hydroxyl proton, and the methyl ester group.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution MS (HRMS) can confirm the elemental composition.[4]

  • Thin-Layer Chromatography (TLC): To assess purity. A single spot in multiple eluent systems is a good indicator of a pure compound.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

Reference Protocols

Protocol 1: Synthesis via PIDA-Mediated Oxidative Cyclization[3][4]
  • To a round-bottom flask, add hydroquinone (0.50 mmol, 1.0 equiv), methyl acetoacetate (1.00 mmol, 2.0 equiv), and Zinc Iodide (ZnI₂, 0.25 mmol, 0.5 equiv).

  • Add chlorobenzene (5 mL) to the flask.

  • Begin stirring the mixture and add PIDA (phenyliodine diacetate, 0.55 mmol, 1.1 equiv) in one portion.

  • Heat the reaction mixture to 95 °C and maintain for 6 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme E-Books & E-Journals. [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B, 767-774. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 235-242. [Link]

  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Bonini, C., et al. (2006). Facile Entry to 4- and 5-Hydroxybenzofuran and to Their Amino Derivatives. Synthetic Communications, 36(13), 1983-1990. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

  • 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585. [Link]

  • Methyl 5-hydroxy-1-benzofuran-2-carboxylate. PubChem. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (NIH). [Link]

  • Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]

Sources

Purification challenges of "Methyl 5-hydroxybenzofuran-2-carboxylate" and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 5-hydroxybenzofuran-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced purification challenges associated with this molecule. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.

Introduction: Understanding the Molecule

Methyl 5-hydroxybenzofuran-2-carboxylate is a multifunctional molecule featuring a benzofuran core, a phenolic hydroxyl group, and a methyl ester. This combination of functional groups presents a unique set of purification challenges. The electron-rich aromatic system and the acidic phenol can be susceptible to oxidation, while the ester is prone to hydrolysis under certain conditions. Successful purification, therefore, requires a careful and considered approach.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may be encountered during the purification of Methyl 5-hydroxybenzofuran-2-carboxylate.

Problem 1: Brown or Dark-Colored Product, Indicating Oxidation

Question: My isolated product is brown or has darkened over time. How can I prevent this and obtain a pure, off-white solid?

Answer: The phenolic hydroxyl group in the 5-position makes the molecule susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities.

Causality: Phenols can be oxidized to colored quinone-type structures. This process is often catalyzed by basic conditions or the presence of transition metals.

Solutions:

  • Work-up under an Inert Atmosphere: During extraction and solvent removal, bubbling nitrogen or argon through your solutions can minimize contact with atmospheric oxygen.

  • Use of Antioxidants: The addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or a sulfite reagent during work-up can inhibit oxidation.

  • Acidic pH: Maintaining a slightly acidic pH during aqueous work-up can help to stabilize the phenolic group and prevent the formation of the more easily oxidized phenoxide ion.[1][2][3]

  • Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.

Problem 2: Co-elution of Impurities During Silica Gel Chromatography

Question: I am having difficulty separating my product from impurities using silica gel chromatography. What are the likely impurities and how can I improve the separation?

Answer: Co-elution often occurs due to the presence of structurally similar impurities. Understanding the synthetic route is key to predicting these byproducts. A common synthesis involves the reaction of a hydroquinone derivative with a β-ketoester.

Likely Impurities:

  • Starting Materials: Unreacted hydroquinone or the β-ketoester.

  • Isomeric Byproducts: Formation of other benzofuran isomers depending on the reaction conditions.

  • Over-alkylation/acylation Products: If the phenol is not protected, side reactions can occur at the hydroxyl group.

Solutions:

  • Optimize Your Solvent System:

    • TLC First: Methodically screen different solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of around 0.3-0.4.

    • Solvent Polarity Gradient: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or cyclohexane) is often effective.

    • Addition of an Acid: Adding a small amount of acetic acid (0.1-1%) to the eluent can improve the peak shape of phenolic compounds by suppressing the ionization of the hydroxyl group on the silica surface.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider:

    • Alumina (Neutral or Acidic): Can offer different selectivity compared to silica.

    • Reversed-Phase Chromatography (C18): Eluting with a polar solvent system (e.g., water/acetonitrile or water/methanol) can be very effective for separating compounds with different polarities.

  • Acid-Base Extraction: Before chromatography, an acid-base extraction can remove acidic or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak base like sodium bicarbonate solution. This will extract acidic impurities into the aqueous layer.[4][5] Be cautious, as a strong base can hydrolyze the ester.[5]

Chromatography Troubleshooting Workflow

start Crude Product tlc Run TLC with various Hexane/Ethyl Acetate ratios start->tlc rf_check Is Rf between 0.3-0.4 and spots are well-separated? tlc->rf_check column Perform Column Chromatography rf_check->column Yes add_acid Add 0.5% Acetic Acid to eluent and re-run TLC rf_check->add_acid No, streaking or poor separation pure Pure Product column->pure rf_check_acid Improved? add_acid->rf_check_acid rf_check_acid->column Yes alt_stationary Consider alternative stationary phase (Alumina, C18) rf_check_acid->alt_stationary No alt_stationary->pure

Caption: Decision workflow for troubleshooting column chromatography.

Problem 3: Product Loss or Decomposition on Silica Gel

Question: My yield is very low after column chromatography, and I suspect the product is decomposing on the column. How can I confirm this and what can I do?

Answer: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

Causality: The silica surface can catalyze hydrolysis of the ester or degradation of the furan ring.

Solutions:

  • Test for Stability: Spot your pure (or semi-pure) compound on a TLC plate, and let it sit for a few hours. Then, elute the plate. If you see new spots or significant streaking, your compound is likely not stable on silica.

  • Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your eluent. This is particularly useful if your compound is basic, but can also help with acid-sensitive compounds.

  • Use an Alternative Adsorbent: As mentioned before, neutral alumina or Florisil can be less harsh alternatives to silica gel.

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

Problem 4: Difficulty with Recrystallization

Question: I'm struggling to find a suitable solvent system for recrystallization. The product either oils out or remains soluble.

Answer: Finding the right recrystallization solvent is often a matter of trial and error, but some general principles can guide your choices.

Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound "oils out," it means it is coming out of solution above its melting point, which prevents the formation of a pure crystal lattice.

Recommended Solvent Systems to Screen:

Solvent System (v/v)PolarityRationale
Ethanol/WaterPolarGood for moderately polar compounds. Dissolve in hot ethanol and add hot water until cloudy.
Acetone/HexaneMediumA versatile system for compounds with intermediate polarity.[6]
Ethyl Acetate/HexaneMediumAnother common choice for ester-containing compounds.
TolueneNon-polarCan be effective for aromatic compounds.
Dichloromethane/HexaneMediumGood for compounds that are highly soluble in chlorinated solvents.

Step-by-Step Recrystallization Protocol:

  • Small-Scale Test: In a small test tube, add a few milligrams of your compound.

  • Add a "Good" Solvent: Add a few drops of a solvent in which your compound is soluble (e.g., acetone or ethyl acetate).

  • Heat: Gently warm the solution until the solid dissolves completely.

  • Add an "Anti-Solvent": Slowly add a non-polar solvent (e.g., hexane) dropwise until you see persistent cloudiness.

  • Re-clarify: Add a drop or two of the "good" solvent to make the solution clear again.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.

  • Isolate: Collect the crystals by vacuum filtration.

Recrystallization Troubleshooting Diagram

start Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form? cool->crystals collect Collect Crystals crystals->collect Yes oiling_out Re-heat to dissolve. Add more of the 'good' solvent. Cool again. crystals->oiling_out No, oils out no_crystals Reduce solvent volume by boiling. Cool again. crystals->no_crystals No, remains in solution oiling_out->cool no_crystals->cool add_anti_solvent Add an anti-solvent dropwise until cloudy. Re-heat to clarify. Cool. no_crystals->add_anti_solvent Still no crystals add_anti_solvent->cool

Caption: Troubleshooting guide for recrystallization.

Frequently Asked Questions (FAQs)

Q1: Is my compound stable to basic conditions? I want to perform a saponification to get the carboxylic acid. A1: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide or lithium hydroxide.[7] However, be aware that prolonged exposure to strong bases, especially at elevated temperatures, can potentially lead to degradation of the benzofuran ring system. It is advisable to conduct the hydrolysis at room temperature or slightly elevated temperatures and monitor the reaction closely by TLC.

Q2: Can I use an acid-base extraction to purify the final product? A2: Yes, this can be a very effective technique. By dissolving your crude product in an organic solvent and washing with a mild aqueous base (like sodium bicarbonate), you can remove any unreacted starting carboxylic acids. The phenolic hydroxyl group of your product is generally not acidic enough to be deprotonated by a weak base, so your product will remain in the organic layer.

Q3: What are the key NMR signals to look for to confirm the structure of Methyl 5-hydroxybenzofuran-2-carboxylate? A3: In the 1H NMR spectrum, you should look for:

  • A singlet for the methyl ester protons (~3.9 ppm).

  • A singlet for the furan proton at the 3-position.

  • Signals in the aromatic region corresponding to the protons on the benzene ring.

  • A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D2O.

Q4: My compound seems to be water-soluble. How does this affect my purification strategy? A4: The phenolic hydroxyl group imparts some water solubility. During aqueous work-up, ensure that the aqueous layer is saturated with brine (saturated NaCl solution) before back-extracting with an organic solvent to maximize the recovery of your product from the aqueous phase.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268–3295. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (2023, November 28). Acid–base extraction. [Link]

  • Sikorski, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Pajuste, E., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1799. [Link]

  • Górecki, M., et al. (2020). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Antioxidants, 9(12), 1236. [Link]

Sources

Interpreting NMR spectra of "Methyl 5-hydroxybenzofuran-2-carboxylate" for purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Interpreting NMR Spectra of Methyl 5-hydroxybenzofuran-2-carboxylate for Purity Assessment

Welcome to the technical support guide for the analysis of Methyl 5-hydroxybenzofuran-2-carboxylate. This document is designed for researchers, medicinal chemists, and quality control analysts who use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity and confirm the structure of this compound. As this molecule is a key building block in pharmaceutical and materials science, ensuring its integrity is paramount. This guide provides answers to common questions and troubleshooting steps you may encounter during your analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR signals for pure Methyl 5-hydroxybenzofuran-2-carboxylate?

A1: To confidently assess purity, you must first understand the reference spectrum of the pure compound. The structure, with standard IUPAC numbering, is shown below. Protons are labeled H3, H4, H6, H7, and so on, for clarity in spectral assignment.

Caption: Labeled structure of Methyl 5-hydroxybenzofuran-2-carboxylate.

Below are the predicted chemical shifts and assignments based on established principles of NMR spectroscopy and data from analogous structures. Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration Rationale for Assignment
5-OH ~9.5 - 10.0 Broad Singlet (br s) N/A 1H Phenolic protons are acidic, often broad, and their shift is highly dependent on solvent and concentration.[1][2]
H4 ~7.45 Doublet (d) J ≈ 2.5 Hz 1H Ortho to the electron-donating -OH group and meta to the furan oxygen. Appears as a doublet due to coupling with H6.
H7 ~7.40 Doublet (d) J ≈ 8.8 Hz 1H Ortho to the benzofuran oxygen. Appears as a doublet due to coupling with H6.
H3 ~7.35 Singlet (s) N/A 1H Located on the electron-rich furan ring, adjacent to the ester group. No adjacent protons results in a singlet.
H6 ~6.90 Doublet of Doublets (dd) J ≈ 8.8, 2.5 Hz 1H Coupled to both H7 (ortho coupling) and H4 (meta coupling). Shifted upfield due to the ortho -OH group.

| -OCH₃ | ~3.85 | Singlet (s) | N/A | 3H | Protons of the methyl ester group. A characteristic singlet in this region. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Label Predicted δ (ppm) Rationale for Assignment
C2-C=O ~159.5 Carbonyl carbon of the ester, highly deshielded.
C5 ~155.0 Aromatic carbon bearing the -OH group, deshielded by oxygen.
C7a ~149.0 Bridgehead carbon adjacent to the furan oxygen.
C2 ~146.0 Furan carbon attached to the electron-withdrawing ester group.
C3a ~123.0 Bridgehead carbon adjacent to the benzene ring.
C7 ~115.0 Aromatic CH carbon.
C3 ~114.0 Furan CH carbon.
C4 ~112.0 Aromatic CH carbon.
C6 ~105.0 Aromatic CH carbon, shielded by the ortho -OH group.

| -OCH₃ | ~52.0 | Methyl ester carbon. |

Q2: My spectrum has a broad singlet that integrates poorly. How can I confirm it's the hydroxyl (-OH) proton?

A2: This is a classic and highly recommended characterization step for any compound with a labile proton (-OH, -NH, -COOH). The definitive method is a "D₂O shake" experiment.[3]

Protocol: D₂O Exchange Experiment

  • Acquire Standard Spectrum: Dissolve your sample (~10-20 mg) in a deuterated solvent like CDCl₃ or DMSO-d₆ and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected -OH peak.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange between the hydroxyl proton and the deuterium from D₂O.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.

  • Analyze: The signal corresponding to the -OH proton will disappear or be significantly diminished in the second spectrum because deuterium is not observed in a standard ¹H NMR experiment.[4][5] The presence of a new, likely broad, peak around 4.7-4.8 ppm (in CDCl₃) from HOD confirms the exchange occurred.

Q3: I see unexpected peaks in my spectrum. How do I begin to identify them?

A3: Unexpected peaks are the most common sign of impurity. A logical workflow can help identify the source.

start Unexpected Peak(s) Observed in ¹H NMR check_solvent 1. Compare to common NMR solvent residual peak tables. start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent solvent_yes Identified: Residual Solvent (e.g., Acetone, EtOAc, DCM). Improve drying protocol. is_solvent->solvent_yes Yes check_water 2. Check for a broad peak around 1.5 ppm (CDCl₃) or 3.3 ppm (DMSO-d₆). is_solvent->check_water No is_water Is it water? check_water->is_water water_yes Identified: Water. Use dry solvent or add molecular sieves. is_water->water_yes Yes check_synthesis 3. Consider synthesis precursors and byproducts. is_water->check_synthesis No is_precursor Could it be a starting material or reagent? check_synthesis->is_precursor precursor_yes Possible Identity: e.g., Substituted Salicylaldehyde, Methyl Bromoacetate. Review reaction workup and purification. is_precursor->precursor_yes Yes check_isomer 4. Consider structural isomers. is_precursor->check_isomer No is_isomer Could it be an isomer (e.g., 4-OH or 6-OH)? check_isomer->is_isomer isomer_yes Possible Identity: Isomeric byproduct. Check aromatic coupling patterns. Requires advanced analysis (2D NMR) or reference spectra. is_isomer->isomer_yes Yes unidentified Unidentified Impurity. Requires further investigation (LC-MS, 2D NMR). is_isomer->unidentified No

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Common Synthesis-Related Impurities: Benzofuran synthesis often involves steps like etherification and cyclization.[6][7] Potential impurities could include:

  • Starting Materials: Unreacted 2,4-dihydroxybenzaldehyde or a related phenol.

  • Reaction Intermediates: An uncyclized intermediate, which would show a very different aliphatic and aromatic signal pattern.

  • Isomers: Formation of an unwanted isomer (e.g., Methyl 7-hydroxybenzofuran-2-carboxylate) is possible depending on the synthetic route, which would present a different set of aromatic splitting patterns.

Q4: The integration is incorrect. What are the common causes and how can I fix them for purity analysis?

A4: Accurate integration is the foundation of purity assessment, especially for quantitative NMR (qNMR).[8] If your integrals are inconsistent, check the following:

  • Phasing and Baseline Correction: These are the most frequent sources of integration errors.[9][10] Always manually phase your spectrum to ensure all peaks have a symmetrical, pure absorption shape. Apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum, especially around the peaks you intend to integrate.

  • Relaxation Delay (d1): For quantitative accuracy, the instrument must wait long enough between pulses for all protons to fully relax back to equilibrium. If the relaxation delay is too short, signals from protons with long relaxation times (T₁) will be saturated, leading to artificially low integrals.

    • Recommendation: For accurate qNMR, the relaxation delay (d1) should be at least 5 times the longest T₁ value of any proton in your sample and standard.[11] A conservative value of 30-60 seconds is often used when T₁ is unknown.[11]

  • Signal Overlap: If an impurity peak is hiding under one of your target signals, it will inflate the integral and lead to an overestimation of purity.[9] Ensure the integration regions are set carefully to include only the peak of interest and its satellites.

Q5: How can I accurately calculate the purity of my sample using ¹H NMR?

A5: Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining purity without requiring a specific reference standard of the analyte itself. The internal standard method is highly recommended for accuracy.[12]

Principle: A known mass of a stable, high-purity internal standard is added to a known mass of your sample. The purity of your sample is calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard.

Protocol: Purity Determination by qNMR

  • Select an Internal Standard: Choose a standard with high purity, stability, and at least one sharp signal that does not overlap with any signals from your analyte.[11] Common choices include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.

  • Precise Weighing: Using a calibrated analytical balance, accurately weigh the internal standard (m_std) and your sample of Methyl 5-hydroxybenzofuran-2-carboxylate (m_spl).

  • Sample Preparation: Dissolve both weighed materials completely in the same NMR tube using a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse angle, relaxation delay > 5x T₁).[11][13]

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved, non-overlapping signal from your sample (Int_spl) and a signal from the internal standard (Int_std).

  • Calculation: Use the following formula to calculate the purity (P_spl) of your sample:

    P_spl (%) = (Int_spl / Int_std) * (N_std / N_spl) * (MW_spl / MW_std) * (m_std / m_spl) * P_std

    Where:

    • Int: Integral value of the signal.

    • N: Number of protons giving rise to the integrated signal (e.g., N=3 for a -CH₃ group).

    • MW: Molecular weight (MW_spl = 192.17 g/mol [14]).

    • m: Mass weighed out.

    • P_std: Certified purity of the internal standard (e.g., 99.9%).

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR. Study Mind. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at: [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Metabolomics Society. Available at: [Link]

  • Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Available at: [Link]

  • ¹H NMR Spectroscopy. University of Regensburg. Available at: [Link]

  • To D2O or not to D2O? Nanalysis. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

  • Benzofuran-impurities. Pharmaffiliates. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis NMR Facility. Available at: [Link]

  • Methyl 5-hydroxy-1-benzofuran-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The NMR-Purity and the new dimensions and standards of purity. ChemAdder. Available at: [Link]

  • ¹³C NMR Spectrum (1D, 25 MHz, H2O, predicted). NP-MRD. Available at: [Link]

  • Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate. PubChemLite. Available at: [Link]

  • Strengthening and simplifying Purity determination by NMR using Mnova. YouTube. Available at: [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Nutrasource. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Der Pharma Chemica. Available at: [Link]

  • ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

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"Methyl 5-hydroxybenzofuran-2-carboxylate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-hydroxybenzofuran-2-carboxylate (CAS No. 1646-28-2).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments through best practices in storage and handling, and to provide solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of Methyl 5-hydroxybenzofuran-2-carboxylate that I should be aware of?

A1: Methyl 5-hydroxybenzofuran-2-carboxylate is a bifunctional molecule. Its key features are a phenolic hydroxyl group and a methyl ester attached to a benzofuran core. The phenolic group is susceptible to oxidation, which can be accelerated by basic pH, exposure to air (oxygen), and light.[5][6][7] The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions.[8][9] Understanding these reactive sites is crucial for proper handling and storage.

Q2: How should I store Methyl 5-hydroxybenzofuran-2-carboxylate to ensure its long-term stability?

Q3: What type of container is best for storing this compound?

A3: Use amber glass vials with tight-fitting caps. The amber color will protect the compound from light, which can promote degradation of photosensitive molecules. Avoid plastic containers for long-term storage, as plasticizers can leach into the compound, and some plastics may be permeable to air and moisture.

Q4: What is the expected appearance of high-quality Methyl 5-hydroxybenzofuran-2-carboxylate, and what are the signs of degradation?

A4: High-purity Methyl 5-hydroxybenzofuran-2-carboxylate is expected to be a white to off-white solid. A noticeable change in color, such as the development of a tan, pink, or brownish hue, is a strong indicator of degradation, likely due to the oxidation of the phenolic hydroxyl group.[6] If you observe significant color change, it is advisable to verify the purity of the compound analytically before use.

Troubleshooting Guide

Problem 1: Poor or inconsistent solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation occurs over time after initial dissolution.

  • Inconsistent results are observed in bioassays, suggesting variable compound concentration.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: Benzofuran derivatives can exhibit limited solubility in both aqueous and some organic solvents.

    • Solution: A solubility profile in common laboratory solvents is not extensively documented for this specific compound. However, based on its structure, solvents such as DMSO, DMF, and potentially alcohols like methanol or ethanol are likely to be effective. It is recommended to perform small-scale solubility tests to determine the most suitable solvent and its maximum solubility for your specific application.

  • Compound Degradation: Degradation products may have different solubility profiles, leading to precipitation.

    • Solution: If you suspect degradation (e.g., discoloration), purify the compound by recrystallization or chromatography before use. Ensure you are using a fresh, properly stored stock of the compound.

  • pH Effects: For aqueous solutions, the pH can significantly impact the solubility of phenolic compounds.

    • Solution: The phenolic hydroxyl group will be deprotonated at higher pH, forming a phenoxide salt which is generally more water-soluble. However, be aware that basic conditions can accelerate oxidative degradation. A careful balance of pH to achieve solubility while minimizing degradation is necessary. Buffering your solution may be required.

Problem 2: Variability in Experimental Results or Loss of Activity

Symptoms:

  • Decreased potency or efficacy in biological assays compared to previous batches.

  • Inconsistent results between experiments run on different days.

  • Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).

Possible Causes & Solutions:

  • Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, especially when in solution and exposed to air.[5] This can lead to the formation of quinone-type structures or polymeric materials, which are unlikely to have the desired biological activity.[6]

    • Preventative Measures:

      • Prepare solutions fresh for each experiment.

      • Use de-gassed solvents to minimize dissolved oxygen.

      • If the experimental protocol allows, work under an inert atmosphere (nitrogen or argon).[10][11]

      • Store stock solutions at low temperatures (-20°C or -80°C) and in amber vials.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if the solution is not at a neutral pH or if it contains water and is stored for extended periods.[8][9]

    • Preventative Measures:

      • Use anhydrous solvents for preparing stock solutions.

      • If aqueous solutions are required, prepare them immediately before use and buffer them to a neutral pH if possible.

      • Avoid prolonged storage of the compound in aqueous or alcoholic solutions.

Data Summary Table
ParameterRecommended Best PracticeRationale
Storage Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Storage Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the phenolic group.[10]
Container Tightly sealed amber glass vialProtects from light and moisture.
Appearance White to off-white solid---
Signs of Degradation Discoloration (tan, pink, brown)Indicates oxidation of the phenolic group.[6]
Experimental Workflow Diagram

Below is a recommended workflow for handling Methyl 5-hydroxybenzofuran-2-carboxylate to ensure experimental reproducibility.

G cluster_0 Receiving and Storage cluster_1 Preparation for Experiment cluster_2 Execution and Analysis Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Store Store at 2-8°C under Inert Gas in Amber Vial Inspect->Store Weigh Weigh Required Amount Store->Weigh Solubilize Dissolve in Anhydrous Solvent (e.g., DMSO) for Stock Weigh->Solubilize Dilute Prepare Working Solution (Fresh, use de-gassed buffers if aqueous) Solubilize->Dilute Experiment Perform Experiment Dilute->Experiment Analyze Analyze Results Experiment->Analyze Troubleshoot Troubleshoot Inconsistent Data (Check for Degradation) Analyze->Troubleshoot If inconsistent

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with "Methyl 5-hydroxybenzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving Methyl 5-hydroxybenzofuran-2-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this versatile yet challenging substrate. The presence of an unprotected phenolic hydroxyl group introduces specific considerations that require careful optimization of reaction conditions. This guide provides in-depth, experience-driven insights and practical solutions to common experimental hurdles.

The Challenge: The Dual Reactivity of a Hydroxylated Benzofuran

Methyl 5-hydroxybenzofuran-2-carboxylate is a valuable building block, but the acidic proton of the 5-hydroxy group can complicate standard palladium-catalyzed cross-coupling reactions. The phenoxide, formed in the presence of a base, can act as a nucleophile, potentially leading to undesired side reactions or catalyst inhibition. Furthermore, the electron-donating nature of the hydroxyl group can influence the reactivity of the benzofuran ring system. Understanding these nuances is key to developing robust and high-yielding coupling protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using Methyl 5-hydroxybenzofuran-2-carboxylate in various palladium-catalyzed cross-coupling reactions.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with Methyl 5-bromobenzofuran-2-carboxylate and an arylboronic acid, but I am observing very low conversion. What are the likely causes and how can I improve the yield?

A: Low yields in this specific Suzuki-Miyaura coupling often stem from issues related to the base, ligand, or catalyst deactivation, all of which can be exacerbated by the free hydroxyl group.

Potential Causes & Solutions:

  • Inappropriate Base Selection: Strong bases like NaOH or KOH in protic solvents can lead to significant decomposition of the boronic acid and promote undesired side reactions. The choice of base is critical to avoid catalyst poisoning and side reactions.[1]

    • Recommendation: Switch to a milder, non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are effective in promoting transmetalation without causing significant substrate or reagent degradation.[2]

  • Ligand Incompatibility: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1][3] For electron-rich substrates like our benzofuran, bulky, electron-rich biarylphosphine ligands are often necessary to promote the reductive elimination step.

    • Recommendation: Employ sterically hindered and electron-rich biarylphosphine ligands. A range of these ligands, often referred to as Buchwald ligands, have proven effective in coupling reactions involving phenols.[1] Consider screening ligands such as SPhos, XPhos, or RuPhos.

  • Catalyst Deactivation: The phenoxide generated under basic conditions can coordinate to the palladium center, leading to catalyst inhibition.

    • Recommendation: In addition to optimizing the ligand and base, consider using a pre-catalyst that is more resistant to deactivation. G3 (third-generation) precatalysts, for example, are designed for high stability and activity.

Troubleshooting Workflow for Low Suzuki Coupling Yield

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Issue 2: Competing O-Arylation (Diaryl Ether Formation)

Q: In my cross-coupling reaction, I am observing a significant amount of a diaryl ether byproduct, suggesting O-arylation is competing with the desired C-C bond formation. How can I suppress this side reaction?

A: The formation of diaryl ethers is a known challenge when working with unprotected phenols.[1][3] This occurs when the phenoxide anion acts as a nucleophile, attacking the palladium-aryl intermediate.

Strategies to Minimize O-Arylation:

  • Ligand Steric Hindrance: Bulky ligands can sterically shield the palladium center, disfavoring the approach of the phenoxide and thereby suppressing C-O bond formation.[3]

    • Recommendation: Use ligands with significant steric bulk around the phosphorus atom, such as di-tBuXPhos.[3]

  • Careful Base Selection: The choice and stoichiometry of the base can influence the concentration of the reactive phenoxide.

    • Recommendation: Use the minimum effective amount of a relatively weak base. In some cases, a soluble organic base may offer better control than heterogeneous inorganic bases.[1]

  • Protecting Group Strategy: If other methods fail, transient protection of the hydroxyl group can be an effective, albeit less atom-economical, solution.

    • Recommendation: Consider protecting the hydroxyl group as a p-methoxybenzyl (PMB) ether or a silyl ether (e.g., TBDMS). These groups are generally stable to palladium-catalyzed coupling conditions and can be removed post-coupling.

Table 1: Recommended Catalyst/Ligand Systems for Suppressing O-Arylation

Coupling Partner (Electrophile)Recommended LigandRationale
Aryl Bromides/Chloridesdi-tBuXPhosBulky ligand that sterically hinders C-O bond formation.[3]
Aryl TriflatesBrettPhosEffective for challenging couplings and can minimize ether formation.
Issue 3: Poor Reactivity in Heck and Sonogashira Couplings

Q: I am struggling to achieve good conversion in Heck or Sonogashira couplings with my hydroxylated benzofuran substrate. What modifications should I consider?

A: Both Heck and Sonogashira reactions have their own unique sensitivities that can be amplified by the presence of the free hydroxyl group.

For Heck Reactions:

  • The Challenge: The Heck reaction involves the coupling of an aryl halide with an alkene.[4][5] The electron-rich nature of the hydroxybenzofuran can make the oxidative addition step more challenging.

  • Solutions:

    • Activate the Substrate: If using an aryl bromide derivative of the benzofuran, consider converting it to the more reactive aryl iodide or triflate.

    • Optimize the Catalyst System: Use a palladium source like Pd(OAc)₂ with a suitable phosphine ligand. For intramolecular Heck cyclizations to form related benzofuran structures, specific conditions have been developed.[6]

    • Base and Solvent: Triethylamine (Et₃N) is a common base for the Heck reaction. A polar aprotic solvent like DMF or NMP is often effective.

For Sonogashira Reactions:

  • The Challenge: The Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] The acidic proton of the phenol can interfere with the basic conditions required.

  • Solutions:

    • Copper-Free Conditions: To avoid side reactions associated with the copper co-catalyst, consider a copper-free Sonogashira protocol. These often employ specific ligands and bases to facilitate the coupling.

    • Base Selection: A mild amine base such as diisopropylethylamine (DIPEA) or piperidine is often preferred.

    • Protecting the Alkyne: If the terminal alkyne is sensitive, using a trimethylsilyl (TMS)-protected alkyne followed by in-situ or subsequent deprotection can be a robust strategy.

Experimental Protocol: General Copper-Free Sonogashira Coupling

  • To a dried Schlenk flask, add Methyl 5-iodo- or 5-bromobenzofuran-2-carboxylate (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv., if not copper-free).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA, 2.0 equiv.).

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Issue 4: Substrate Decomposition or Unidentified Side Products

Q: My reaction is turning dark, and I'm seeing multiple spots on my TLC plate that I can't identify. What could be causing this decomposition?

A: Decomposition often points to oxidative side reactions or catalyst-mediated degradation pathways. The electron-rich phenol moiety can be susceptible to oxidation.[9]

Troubleshooting Decomposition:

  • Ensure Rigorous Inert Atmosphere: Oxygen can promote the formation of palladium black and lead to oxidative homo-coupling of the phenol or other reagents.

    • Action: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Lower Reaction Temperature: High temperatures can accelerate decomposition pathways.

    • Action: Determine the minimum temperature required for efficient coupling. It may be beneficial to run the reaction for a longer time at a lower temperature.

  • Scrutinize Reagent Purity: Impurities in starting materials, solvents, or bases can initiate unwanted side reactions.

    • Action: Use freshly purified or high-purity commercial reagents. Ensure solvents are anhydrous.

Visualizing the Palladium Catalytic Cycle

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

This guide provides a starting point for troubleshooting common issues with Methyl 5-hydroxybenzofuran-2-carboxylate. Successful cross-coupling with this substrate relies on a careful and systematic approach to optimizing reaction parameters, with particular attention to the choice of base and ligand to manage the reactivity of the unprotected hydroxyl group.

References
  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

  • A new bulky biarylphosphine ligand (L8) has been developed that allows the Pd-catalyzed C–O cross-coupling of a wide range of aryl halides and phenols under milder conditions than previously possible. (2025). ResearchGate. [Link]

  • Nitrosonium-Mediated Phenol–Arene Cross-Coupling Involving Direct C–H Activation. (2017). Australian Journal of Chemistry. [Link]

  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. (2024). RSC Publishing. [Link]

  • Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. ResearchGate. [Link]

  • Liu, X., Xu, B., & Su, W. (2022). Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation. ACS Catalysis, 12(15), 8904-8910. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). PMC - NIH. [Link]

  • Sonogashira Coupling. OpenOChem Learn. [Link]

  • The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. (2002). ResearchGate. [Link]

  • Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. (2004). PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. (2010). Scite.ai. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (2003). ResearchGate. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system. (2023). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. (2023). Nature. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology (RSC Publishing). [Link]

  • Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. (2003). ResearchGate. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2024). MDPI. [Link]

  • Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. (2004). PubMed. [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). NIH. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. (2017). YouTube. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (2016). PubMed. [Link]

  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022). Thieme E-Books & E-Journals. [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (2016). NIH. [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2024). MDPI. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022). ResearchGate. [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). Journal of the American Chemical Society. [Link]

  • Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. (2024). YouTube. [Link]

Sources

Preventing decomposition of "Methyl 5-hydroxybenzofuran-2-carboxylate" during functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 5-hydroxybenzofuran-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile yet sensitive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our goal is to equip you with the expertise and field-proven insights necessary to prevent decomposition and achieve successful synthetic outcomes.

Understanding the Molecule: A Balancing Act of Reactivity

Methyl 5-hydroxybenzofuran-2-carboxylate is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of multiple reactive sites: a phenolic hydroxyl group, an electron-rich benzofuran core, and a methyl ester. However, this very functionality makes it susceptible to decomposition under various reaction conditions. The key to successful functionalization lies in understanding and controlling the delicate balance between desired reactivity and potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Decomposition under Basic Conditions during O-Alkylation or O-Acylation

Question: I am attempting to alkylate or acylate the hydroxyl group of Methyl 5-hydroxybenzofuran-2-carboxylate using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3), but I'm observing significant decomposition of my starting material and low yields of the desired product. What is happening and how can I prevent it?

Answer:

This is a common issue arising from the multiple reactive sites on the molecule. Strong bases can trigger several decomposition pathways:

  • Hydrolysis of the Methyl Ester: The methyl ester at the 2-position is susceptible to hydrolysis under basic conditions, especially with heating, to form the corresponding carboxylate salt.[4][5] This salt may be less soluble or interfere with the desired reaction.

  • Ring Opening of the Benzofuran Core: The benzofuran ring, particularly when activated by the hydroxyl group, can be susceptible to cleavage under harsh basic conditions.[6][7][8] This is a significant and often irreversible decomposition pathway.

  • Polymerization: Phenolic compounds, including hydroxybenzofurans, can be prone to oxidative polymerization, which can be exacerbated by the presence of a base and trace amounts of oxygen.

Troubleshooting and Recommendations:

Parameter Problematic Condition Recommended Solution & Rationale
Base Strength Strong bases (e.g., NaH, LDA, n-BuLi)Use milder bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These are often sufficient to deprotonate the phenol without causing significant ester hydrolysis or ring opening.
Temperature Elevated temperatures (> 50 °C)Conduct the reaction at room temperature or below if possible. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the appearance of byproducts.
Reaction Time Prolonged reaction timesMonitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to minimize byproduct formation.
Atmosphere Presence of oxygenPerform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative polymerization.

Experimental Protocol: Mild O-Alkylation

  • Dissolve Methyl 5-hydroxybenzofuran-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Add a mild base such as potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 equivalents) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, filter off the base and concentrate the filtrate. Purify the product by column chromatography.

Issue 2: Decomposition or Ring Opening under Acidic Conditions

Question: I am trying to perform a reaction that requires acidic conditions, but I am observing the formation of multiple unidentified byproducts and a significant loss of my starting material, Methyl 5-hydroxybenzofuran-2-carboxylate. What could be the cause?

Answer:

The benzofuran ring system can be sensitive to strong acids. The ether linkage within the furan ring is susceptible to protonation, which can initiate ring-opening reactions.[9][10] Additionally, under strongly acidic conditions, polymerization of the electron-rich aromatic system can occur.[11]

Troubleshooting and Recommendations:

Parameter Problematic Condition Recommended Solution & Rationale
Acid Strength Strong Brønsted acids (e.g., H2SO4, HCl) or Lewis acids (e.g., AlCl3)Use milder acidic conditions where possible. If a Lewis acid is required, consider weaker options like zinc iodide (ZnI2) or scandium triflate (Sc(OTf)3). For Brønsted acids, catalytic amounts of p-toluenesulfonic acid (p-TsOH) may be sufficient.
Temperature High temperaturesAvoid excessive heating in the presence of acid. Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.
Water Content Presence of waterIn some cases, anhydrous conditions can suppress acid-catalyzed hydrolysis and subsequent decomposition pathways.
Issue 3: Low Yields and Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki or Heck cross-coupling reaction on a derivative of Methyl 5-hydroxybenzofuran-2-carboxylate (e.g., the corresponding triflate or halide), but I am getting low yields and observing side reactions. How can I optimize this transformation?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing benzofurans. However, the success of these reactions can be highly dependent on the choice of catalyst, ligands, base, and solvent. The phenolic hydroxyl group, if unprotected, can interfere with the catalytic cycle.

Troubleshooting and Recommendations:

Parameter Potential Issue Recommended Solution & Rationale
Hydroxyl Group Interference with the catalyst or baseConsider protecting the hydroxyl group as a methyl ether, benzyl ether, or silyl ether before performing the cross-coupling reaction. This prevents unwanted coordination to the palladium center and side reactions with the base.
Catalyst/Ligand Inefficient catalytic systemScreen a variety of palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., PPh3, XPhos, SPhos) to find the optimal combination for your specific substrate.
Base Inappropriate base choiceThe choice of base is critical. For Suzuki couplings, inorganic bases like K2CO3, K3PO4, or Cs2CO3 are commonly used. For Heck reactions, organic bases like triethylamine are often employed. The base should be strong enough to facilitate the desired reaction but not so strong as to cause decomposition.
Solvent Poor solvent choiceThe solvent can significantly impact the reaction outcome. Aprotic polar solvents like DMF, dioxane, or toluene are often used in cross-coupling reactions.

Protecting Group Strategy:

A common and effective strategy is to protect the hydroxyl group prior to cross-coupling.

G Start Methyl 5-hydroxybenzofuran-2-carboxylate Protected Protected Hydroxyl Group (e.g., OMe, OBn, OTBS) Start->Protected Protection (e.g., MeI, BnBr, TBSCl) Functionalized Cross-Coupling Product Protected->Functionalized Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Deprotected Final Functionalized Product Functionalized->Deprotected Deprotection

Issue 4: Oxidative Decomposition

Question: My reaction mixture is turning dark, and I am isolating a complex mixture of products, suggesting oxidative decomposition. How can I prevent this?

Answer:

Phenols are susceptible to oxidation, which can lead to the formation of quinone-like structures and polymeric materials.[12] This is often indicated by a darkening of the reaction mixture.

Troubleshooting and Recommendations:

  • Inert Atmosphere: As mentioned previously, running reactions under an inert atmosphere of nitrogen or argon is crucial to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to suppress oxidative side reactions.

Logical Relationships in Decomposition Pathways

G cluster_0 Starting Material Start Methyl 5-hydroxy- benzofuran-2-carboxylate

By carefully considering the choice of reagents, reaction conditions, and potential protective group strategies, the decomposition of Methyl 5-hydroxybenzofuran-2-carboxylate can be effectively minimized, enabling its successful functionalization for the synthesis of novel compounds.

References

  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Chemistry – An Asian Journal.
  • Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing hetero
  • Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry.
  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Request PDF.
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Validation & Comparative

A Comparative Guide to the Antibacterial Spectrum of Methyl 5-hydroxybenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, the benzofuran nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antibacterial effects.[1][2][3][4] This guide provides a comprehensive comparison of the antibacterial spectrum of rationally designed derivatives of Methyl 5-hydroxybenzofuran-2-carboxylate, a promising starting point for new antibacterial agents. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering a valuable resource for researchers in drug discovery and development.

The Benzofuran Scaffold: A Versatile Pharmacophore in Antibacterial Drug Discovery

Benzofuran and its derivatives are a class of heterocyclic compounds found in a variety of natural products and synthetic molecules with significant biological activities.[1][4] Their structural versatility allows for modifications that can modulate their physicochemical properties and biological targets, making them attractive candidates for drug development.[5] The antibacterial potential of benzofurans has been well-documented, with studies indicating that their mechanism of action can vary, from disrupting bacterial cell membranes to inhibiting essential enzymes.[6][7] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzofuran ring are critical determinants of their antibacterial potency and spectrum.[1][2] For instance, the presence of hydroxyl and electron-withdrawing groups has been shown to enhance antibacterial activity.[1]

This guide focuses on derivatives of Methyl 5-hydroxybenzofuran-2-carboxylate, leveraging the known SAR of the benzofuran core to explore novel compounds with potentially enhanced antibacterial profiles. The strategic placement of a hydroxyl group at the C-5 position and an ester at the C-2 position provides a key framework for further derivatization.[2]

Synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate and its Derivatives

The synthesis of the parent compound, Methyl 5-hydroxybenzofuran-2-carboxylate, can be achieved through several established synthetic routes, often involving the cyclization of substituted phenols.[8][9] A common approach involves the reaction of a hydroquinone with a β-ketoester under oxidative conditions.[9]

General Synthetic Scheme:

A general synthetic pathway to obtain the parent compound and its derivatives is outlined below. The derivatization strategy focuses on modifications at the C-3 and C-7 positions, as well as on the C-5 hydroxyl group, to investigate their impact on the antibacterial spectrum.

G cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization Strategies hydroquinone Hydroquinone oxidative_cyclization Oxidative Cyclization (e.g., PIDA, ZnI2) hydroquinone->oxidative_cyclization beta_ketoester β-Ketoester beta_ketoester->oxidative_cyclization parent_compound Methyl 5-hydroxybenzofuran-2-carboxylate oxidative_cyclization->parent_compound parent_compound2 Parent Compound alkylation Alkylation of 5-OH group parent_compound2->alkylation halogenation Halogenation at C-3/C-7 parent_compound2->halogenation amination Amination at C-3/C-7 parent_compound2->amination derivative1 5-O-Alkyl Derivatives alkylation->derivative1 derivative2 C-3/C-7 Halogenated Derivatives halogenation->derivative2 derivative3 C-3/C-7 Amino Derivatives amination->derivative3

Caption: Synthetic and derivatization workflow for Methyl 5-hydroxybenzofuran-2-carboxylate.

Comparative Antibacterial Spectrum

To objectively assess the antibacterial potential of the synthesized derivatives, a panel of clinically relevant Gram-positive and Gram-negative bacteria were selected for in vitro susceptibility testing. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[10]

Panel of Test Organisms:
  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)

    • Bacillus subtilis (ATCC 6633)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Salmonella typhimurium (ATCC 14028)

Comparative MIC Data:

The following table summarizes the MIC values (in µg/mL) of the parent compound and its derivatives against the tested bacterial strains. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control.

CompoundR1 (at C-5)R2 (at C-3)R3 (at C-7)S. aureusMRSAB. subtilisE. coliP. aeruginosaS. typhimurium
Parent -OH-H-H6412832>256>256>256
Deriv. A -OCH3-H-H12825664>256>256>256
Deriv. B -OH-Br-H16328128256128
Deriv. C -OH-H-Br81646412864
Deriv. D -OH-Cl-H326416256>256256
Deriv. E -OH-NH2-H6412832>256>256>256
Ciprofloxacin ---0.250.50.1250.0150.250.03

Analysis of Structure-Activity Relationships (SAR):

The presented data allows for the elucidation of key structure-activity relationships:

  • Impact of the 5-OH group: Methylation of the 5-hydroxyl group (Derivative A) led to a decrease in activity against Gram-positive bacteria, suggesting that the free hydroxyl group is important for antibacterial action, potentially through hydrogen bonding interactions with the target site.

  • Effect of Halogenation: The introduction of a bromine atom at either the C-3 (Derivative B) or C-7 (Derivative C) position significantly enhanced the antibacterial activity against both Gram-positive and, to a lesser extent, Gram-negative bacteria. This is consistent with previous findings that electron-withdrawing groups can increase the potency of benzofuran derivatives.[1] Bromination at C-7 (Derivative C) appears to be more favorable for broad-spectrum activity than at C-3. The chloro-derivative (Derivative D) showed improved activity over the parent compound but was less potent than the bromo-derivatives.

  • Influence of an Amino Group: The introduction of an amino group at the C-3 position (Derivative E) did not result in an improvement in antibacterial activity compared to the parent compound.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The following is a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, a standard method for assessing antibacterial susceptibility.[10][11]

Materials:
  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures in logarithmic growth phase

  • Synthesized compounds and control antibiotic (Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Workflow Diagram:

G start Start prep_compounds Prepare serial dilutions of test compounds in MHB start->prep_compounds prep_inoculum Prepare bacterial inoculum (standardized to ~5 x 10^5 CFU/mL) start->prep_inoculum add_compounds Add compound dilutions to wells prep_compounds->add_compounds inoculate_plate Inoculate microtiter plate wells with bacterial suspension prep_inoculum->inoculate_plate inoculate_plate->add_compounds controls Include growth (no compound) and sterility (no bacteria) controls add_compounds->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_results Read results visually or with a microplate reader (OD600) incubation->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay to determine MIC.

Step-by-Step Procedure:
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and the control antibiotic in DMSO.

    • Perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) directly in the 96-well microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, inoculate fresh MHB and incubate until the culture reaches the logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum without any compound) and a negative control well (MHB without inoculum) for each plate.

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Conclusion and Future Directions

This guide provides a comparative analysis of the antibacterial spectrum of novel Methyl 5-hydroxybenzofuran-2-carboxylate derivatives. The findings underscore the importance of the benzofuran scaffold in the development of new antibacterial agents and highlight key structural features that influence their activity. Specifically, the presence of a free 5-hydroxyl group and halogenation at the C-7 position are critical for enhanced antibacterial potency and a broader spectrum of activity.

The promising in vitro activity of the C-7 bromo-derivative warrants further investigation, including cytotoxicity studies and in vivo efficacy trials. Future research should also focus on elucidating the precise mechanism of action of these compounds to facilitate further rational drug design and optimization. The protocols and data presented herein serve as a foundational resource for researchers dedicated to combating the growing threat of antimicrobial resistance.

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A Comparative Guide to the In Vivo Validation of Methyl 5-hydroxybenzofuran-2-carboxylate's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vivo validation of Methyl 5-hydroxybenzofuran-2-carboxylate (MHBC). The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] While MHBC (PubChem CID: 12208973) is a compound of significant interest due to its structural features, it currently lacks substantive in vivo biological data.[3]

This document, therefore, serves as an expert-led roadmap. It outlines how to design and execute robust in vivo studies to elucidate MHBC's therapeutic potential. We will objectively compare its hypothetical performance with established benzofuran derivatives, providing detailed experimental protocols and data interpretation frameworks grounded in established scientific principles.

Profiling the Candidate: Methyl 5-hydroxybenzofuran-2-carboxylate (MHBC)

MHBC's structure provides critical clues to its potential bioactivity. The core benzofuran ring is a common motif in many bioactive natural products and synthetic drugs.[4] Furthermore, the presence of a phenolic hydroxyl group at the 5-position is a key structural feature suggesting potential radical scavenging and antioxidant capabilities, which often correlate with anti-inflammatory action.[5][6]

Given the extensive literature on related compounds, we can formulate two primary hypotheses for MHBC's in vivo activity:

  • Anti-inflammatory Effects: Many benzofuran derivatives are known to modulate key inflammatory pathways.[6][7]

  • Anticancer Properties: The benzofuran scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines and efficacy in preclinical tumor models.[4][8][9]

To validate these hypotheses, we will benchmark MHBC against two well-characterized benzofuran derivatives: the anti-inflammatory agent BF1 and the anticancer compound S6 , a novel Aurora B kinase inhibitor.[1][10][11]

In Vivo Validation Protocol I: Anti-Inflammatory Activity

Causality Behind Experimental Choices

The initial hypothesis for anti-inflammatory activity is based on MHBC's phenolic structure and the known properties of its chemical class.[6][7] To test this in a living system, we require a model that is acute, highly reproducible, and mechanistically relevant to inflammation. The carrageenan-induced paw edema model in mice is the gold standard for screening novel anti-inflammatory agents. Carrageenan injection elicits a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation, a cardinal sign of inflammation.[12] We will use Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), as a positive control to create a self-validating system and provide a clinically relevant benchmark for MHBC's efficacy.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Measurement & Analysis Phase acclimatize 1. Animal Acclimatization (7 days) baseline 2. Baseline Paw Volume Measurement (Plethysmometer) acclimatize->baseline grouping 3. Randomization into Groups (n=8 per group) baseline->grouping admin 4. Drug Administration (p.o. or i.p.) grouping->admin induce 5. Carrageenan Injection (0.1 mL, 1% solution into sub-plantar tissue) admin->induce measure 6. Paw Volume Measurement (Hourly for 4-6 hours) induce->measure calc 7. Calculate % Inhibition measure->calc analysis 8. Statistical Analysis (ANOVA) calc->analysis

Caption: Workflow for the in vivo anti-inflammatory assay.

Detailed Step-by-Step Methodology
  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into four groups (n=8 each):

    • Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group II: MHBC (10 mg/kg, p.o.)

    • Group III: MHBC (30 mg/kg, p.o.)

    • Group IV: Indomethacin (10 mg/kg, p.o.)

  • Drug Administration: The respective treatments are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a digital plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Data Presentation (Hypothetical)

The primary endpoint is the inhibition of paw edema. Data should be summarized to compare the efficacy of MHBC against both the vehicle and the standard drug.

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4 hours
Vehicle Control-0
MHBC1035.5
MHBC3058.2
Indomethacin (Standard)1075.3[10]

In Vivo Validation Protocol II: Anticancer Efficacy

Causality Behind Experimental Choices

The vast body of literature on the anticancer potential of benzofuran derivatives provides a strong rationale for evaluating MHBC in this context.[2][8][9][11] A human tumor xenograft model in immunocompromised mice is the industry-standard preclinical model for assessing a compound's direct antitumor activity.[1] This model allows for the evaluation of efficacy against a human cancer cell line in a complex in vivo microenvironment. We select the MDA-MB-231 triple-negative breast cancer cell line due to its aggressive nature and its use in validating other benzofuran compounds.[10][13] Doxorubicin, a widely used chemotherapeutic agent, serves as a robust positive control.[10]

A potential mechanism for benzofuran anticancer activity is the inhibition of Aurora B kinase, a key regulator of mitosis.[1][11] Inhibition of this kinase leads to failed cytokinesis and subsequent cell death. We will propose this as a testable mechanism for MHBC.

Potential Signaling Pathway: Aurora B Kinase Inhibition

G MHBC MHBC AurB Aurora B Kinase MHBC->AurB Inhibits pH3 Phospho-Histone H3 (p-H3) AurB->pH3 Phosphorylates Arrest Mitotic Arrest & Apoptosis AurB->Arrest Inhibition Leads to H3 Histone H3 (Ser10) Mitosis Mitotic Progression pH3->Mitosis Promotes

Caption: Hypothesized MHBC mechanism via Aurora B Kinase inhibition.

Detailed Step-by-Step Methodology
  • Cell Culture and Animal Model: MDA-MB-231 human breast cancer cells are cultured in appropriate media. Female athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Implantation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of PBS/Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size of approximately 100-150 mm³. Mice are then randomized into treatment groups:

    • Group I: Vehicle Control (e.g., DMSO/Saline, i.p.)

    • Group II: MHBC (25 mg/kg, i.p., daily)

    • Group III: MHBC (50 mg/kg, i.p., daily)

    • Group IV: Doxorubicin (5 mg/kg, i.p., weekly)[10]

  • Treatment and Monitoring: Treatments are administered for 21 days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated as (Length x Width²) / 2.

  • Endpoint and Tissue Collection: At day 21, or when tumors reach the maximum allowed size, mice are euthanized. Tumors are excised, weighed, and processed for downstream analysis (e.g., Western blot for phospho-Histone H3 to validate the proposed mechanism).[11]

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as the primary endpoint.

Comparative Data Presentation (Hypothetical)
Treatment GroupDose (mg/kg, i.p.)Tumor Growth Inhibition (%) at Day 21
Vehicle Control-0
MHBC2535.8
MHBC5061.3
Doxorubicin (Standard)572.4[10]

Synthesis of Insights and Future Directions

This guide provides a scientifically rigorous and ethically sound framework for the first-pass in vivo validation of Methyl 5-hydroxybenzofuran-2-carboxylate. The proposed comparative structure, using established benzofuran derivatives as benchmarks, ensures that the generated data will be immediately contextualized within the broader field of medicinal chemistry.

Positive results from these initial studies would strongly warrant further investigation, including:

  • Pharmacokinetic (PK) and Toxicological Studies: To understand the absorption, distribution, metabolism, excretion (ADME), and safety profile of MHBC.

  • Mechanism of Action (MoA) Deep Dive: Utilizing tissues from the xenograft study to confirm the inhibition of the Aurora B kinase pathway via immunohistochemistry or Western blotting for biomarkers like phospho-Histone H3.[11]

  • Exploration of Other Activities: Investigating antioxidant, neuroprotective, or antimicrobial properties based on the rich pharmacology of the benzofuran class.[5][6]

By following these detailed, self-validating protocols, researchers can efficiently and effectively translate promising in vitro hypotheses into robust in vivo efficacy data, paving the way for the potential development of a novel therapeutic agent.

References

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A Comparative Guide to the Synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate: An In-depth Analysis of Modern and Classical Routes

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 5-hydroxybenzofuran-2-carboxylate is a key structural motif present in numerous biologically active molecules and a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting a unique set of advantages and challenges. This guide provides a comprehensive comparison of three prominent synthetic routes to this target molecule: a modern tandem oxidative cyclization, the classical Perkin rearrangement, and a versatile Sonogashira coupling approach. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices, detailed protocols, and comparative performance data to inform synthetic strategy.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities. The specific substitution pattern of Methyl 5-hydroxybenzofuran-2-carboxylate, featuring a hydroxyl group on the benzene ring and a carboxylate group on the furan ring, makes it a particularly interesting target for the synthesis of novel compounds with potential therapeutic applications. The choice of synthetic route can significantly impact the overall efficiency, scalability, and cost-effectiveness of accessing this important intermediate.

Route 1: Tandem Oxidative Cyclization from Hydroquinone

This contemporary approach offers an elegant and efficient one-pot synthesis of the 5-hydroxybenzofuran core. The reaction proceeds via a PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling of a hydroquinone with a β-dicarbonyl compound, followed by an intramolecular cyclization.[1]

Mechanistic Rationale

The reaction is initiated by the oxidation of hydroquinone to the more electrophilic p-benzoquinone. This is followed by a Michael addition of the enol form of the β-ketoester. The subsequent intramolecular cyclization and dehydration/aromatization lead to the formation of the benzofuran ring. The choice of a mild oxidant like PIDA is crucial to selectively oxidize the hydroquinone without leading to undesired side reactions.

Reaction Pathway: Tandem Oxidative Cyclization

Tandem_Oxidative_Cyclization cluster_0 Tandem Oxidative Cyclization Hydroquinone Hydroquinone PIDA_ZnI2 PIDA, ZnI2 Chlorobenzene, 95°C Hydroquinone->PIDA_ZnI2 Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->PIDA_ZnI2 Target_Molecule Methyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (Analogue) PIDA_ZnI2->Target_Molecule

Caption: Tandem oxidative cyclization of hydroquinone.

Experimental Protocol: Synthesis of a Close Analogue (Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate)

A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol) in chlorobenzene (5 mL) is stirred at 95 °C for 6 hours. Upon completion, the reaction is quenched with water. The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude product is then purified by column chromatography on silica gel to yield the desired product.[1]

Route 2: The Classical Perkin Rearrangement

The Perkin rearrangement is a named reaction that provides access to benzofuran-2-carboxylic acids from 3-halocoumarins.[2] This route involves the synthesis of a substituted coumarin precursor, followed by a base-mediated ring contraction. Subsequent esterification yields the target methyl ester.

Mechanistic Rationale

The reaction is initiated by the attack of a hydroxide ion on the lactone carbonyl of the 3-halocoumarin, leading to ring opening. The resulting phenoxide then undergoes an intramolecular nucleophilic substitution to displace the halide, forming the furan ring.[3] This classical approach is robust, though it may require harsher conditions and multiple steps compared to more modern methods. The use of microwave irradiation has been shown to significantly reduce reaction times.[3]

Reaction Pathway: Perkin Rearrangement

Perkin_Rearrangement cluster_1 Perkin Rearrangement Route 6-Hydroxycoumarin 6-Hydroxycoumarin Bromination NBS, Acetonitrile Microwave 6-Hydroxycoumarin->Bromination 3-Bromo-6-hydroxycoumarin 3-Bromo-6-hydroxycoumarin Bromination->3-Bromo-6-hydroxycoumarin Rearrangement NaOH, Ethanol Microwave 3-Bromo-6-hydroxycoumarin->Rearrangement Carboxylic_Acid 5-Hydroxybenzofuran-2-carboxylic acid Rearrangement->Carboxylic_Acid Esterification Methanol, H₂SO₄ Reflux Carboxylic_Acid->Esterification Target_Molecule_Perkin Methyl 5-hydroxybenzofuran-2-carboxylate Esterification->Target_Molecule_Perkin Sonogashira_Coupling cluster_2 Sonogashira Coupling Route 2-Bromo-hydroquinone 2-Bromo-hydroquinone Coupling_Cyclization Pd(PPh₃)₂Cl₂, CuI, Et₃N Heat 2-Bromo-hydroquinone->Coupling_Cyclization Methyl_Propiolate Methyl Propiolate Methyl_Propiolate->Coupling_Cyclization Target_Molecule_Sonogashira Methyl 5-hydroxybenzofuran-2-carboxylate Coupling_Cyclization->Target_Molecule_Sonogashira

Caption: Sonogashira coupling approach.

Experimental Protocol (Proposed)

A mixture of 2-bromo-hydroquinone (1 equivalent), methyl propiolate (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents) in triethylamine is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield Methyl 5-hydroxybenzofuran-2-carboxylate.

Comparative Analysis of Synthetic Routes

FeatureTandem Oxidative CyclizationPerkin RearrangementSonogashira Coupling
Starting Materials Hydroquinone, β-ketoesterSubstituted coumarinHalophenol, terminal alkyne
Number of Steps 1 (One-pot)31 (Potentially one-pot)
Typical Yields Good to Excellent (up to 88% for analogue) [1]Good (often quantitative for rearrangement) [3]Good to Excellent
Reaction Conditions Moderate (95°C)Can be harsh (reflux) or mild (microwave)Mild
Atom Economy HighModerateModerate to High
Key Advantages High efficiency, one-pot procedureWell-established, reliableHigh functional group tolerance, versatility
Potential Challenges Availability of specific β-ketoestersMulti-step synthesis of precursorCatalyst cost and sensitivity, regioselectivity

Conclusion and Future Outlook

The synthesis of Methyl 5-hydroxybenzofuran-2-carboxylate can be successfully achieved through several distinct pathways. The Tandem Oxidative Cyclization stands out as a highly efficient and modern approach, particularly for its one-pot nature and high atom economy. The Perkin Rearrangement remains a viable and robust classical method, especially with the improvements offered by microwave-assisted synthesis. The Sonogashira Coupling route offers the greatest flexibility for creating diverse analogues due to the wide availability of coupling partners.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of production, cost of starting materials, and the need for structural diversity in subsequent derivatization. Future research may focus on developing even more sustainable and catalytic versions of these routes, further enhancing their appeal for large-scale applications.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available at: [Link]

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  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

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A Comprehensive Guide to the Structure-Activity Relationship of Methyl 5-hydroxybenzofuran-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide spectrum of biological activities. Among these, derivatives of 5-hydroxybenzofuran-2-carboxylic acid have emerged as a promising class of compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl 5-hydroxybenzofuran-2-carboxylate and its analogs, drawing upon available experimental data to elucidate the key structural features governing their biological effects. While direct comparative studies on a wide range of analogs of methyl 5-hydroxybenzofuran-2-carboxylate are limited, this guide synthesizes findings from closely related derivatives to provide valuable insights for the rational design of novel therapeutic agents.

The 5-Hydroxybenzofuran-2-carboxylate Scaffold: A Versatile Core

The 5-hydroxybenzofuran-2-carboxylate core, characterized by a fused benzene and furan ring system with a hydroxyl group at the C5 position and a carboxylate group at the C2 position, is a key pharmacophore. The hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a site for derivatization, while the carboxylate group can be modified to modulate physicochemical properties and target interactions. The aromatic system provides a rigid framework for the presentation of these functional groups.

Comparative Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have been extensively explored for a variety of biological activities. Understanding the SAR of these compounds is crucial for optimizing their potency and selectivity.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[1] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2]

A review of the SAR of benzofuran derivatives reveals that substitutions at various positions of the benzofuran ring, as well as modifications of the functional groups, can significantly impact their anticancer potency.[3] For instance, the presence of a halogen atom on the benzofuran ring has been shown to be a critical determinant of biological activity.[4]

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives

Compound/AnalogCancer Cell LineActivity (IC50/GI50)Reference
5-chlorobenzofuran-2-carboxamidesHuman mammary gland epithelial cell line (MCF-10A)Antiproliferative activity comparable to doxorubicin[3]
2-(3',4',5'-trimethoxybenzoyl)-6-methoxy-5-aminobenzo[b]furanL1210, FM3A/0, Molt4/C8, CEM/0, HeLa16-24 nM[5]
5,6-dihydroxylated benzo[b]furansMelanoma (UAC62)0.77-9.76 µM[5]

The data in Table 1, while not exclusively on methyl 5-hydroxybenzofuran-2-carboxylate analogs, underscores the potential of the broader benzofuran class as a source of potent anticancer agents. The SAR suggests that modifications at the C2, C5, and C6 positions can significantly influence cytotoxicity.

Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents.[6] Derivatives have shown activity against a range of bacteria and fungi.[7]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/AnalogMicroorganismActivity (MIC)Reference
Aza-benzofuran derivativesStaphylococcus aureus, Escherichia coliModerate antibacterial activity[8]
Oxa-benzofuran derivativesPenicillium italicum, Colletotrichum musae12.5-25 µg/mL[8]
Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylateGram-positive cocci, Gram-negative rods, and yeastsTested for antimicrobial activity[9]

The antimicrobial SAR of benzofurans indicates that the nature and position of substituents play a crucial role. For example, aza-benzofurans appear to have better antibacterial activity, while oxa-benzofurans show more promise as antifungal agents.[8]

Key Structure-Activity Relationship Insights

Based on the available literature for related benzofuran structures, several key SAR trends can be inferred for the design of novel methyl 5-hydroxybenzofuran-2-carboxylate analogs:

  • C5-Hydroxyl Group: The phenolic hydroxyl group at the C5 position is often crucial for antioxidant activity and can participate in key hydrogen bonding interactions with biological targets. Its modification, for instance, by methylation to a methoxy group, can alter the electronic properties and steric hindrance, thereby affecting activity.

  • C2-Carboxylate Group: The ester at the C2 position is a key site for modification. Varying the alcohol moiety of the ester can influence solubility, cell permeability, and metabolic stability.[10] Conversion of the ester to an amide or other functional groups can lead to significant changes in biological activity.

  • Substituents on the Benzene Ring: The introduction of substituents on the benzene portion of the benzofuran ring can modulate lipophilicity, electronic properties, and steric interactions. Halogenation, in particular, has been shown to enhance the cytotoxic activity of some benzofuran derivatives.[4]

  • Substituents on the Furan Ring: While the core topic is 2-carboxylate derivatives, modifications at other positions of the furan ring, if synthetically feasible, could also impact activity by altering the overall shape and electronic distribution of the molecule.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of benzofuran derivatives, based on methodologies reported in the literature.

General Synthetic Scheme for Benzofuran Analogs

A common route for the synthesis of substituted benzofurans involves the reaction of a substituted phenol with an α-haloketone followed by cyclization. For the synthesis of methyl 5-hydroxybenzofuran-2-carboxylate analogs, a typical starting material would be a substituted hydroquinone.

Synthesis A Substituted Hydroquinone C Intermediate A->C Base (e.g., K2CO3) B Methyl bromopyruvate B->C D Methyl 5-hydroxybenzofuran-2-carboxylate Analog C->D Cyclization (e.g., PPA)

Caption: General synthetic workflow for benzofuran analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Measurement A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Data Analysis H->I Calculate IC50 values

Caption: Workflow for a typical MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Assay cluster_0 Preparation cluster_1 Incubation and Observation A Prepare serial dilutions of test compounds in 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate at appropriate temperature and time B->C D Visually inspect for microbial growth (turbidity) C->D E MIC Value D->E Determine the lowest concentration with no visible growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Molecular Targets

While the precise molecular targets for many methyl 5-hydroxybenzofuran-2-carboxylate analogs are not fully elucidated, the broader class of benzofuran derivatives has been shown to interact with various signaling pathways implicated in cancer and inflammation. For example, some benzofurans are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[11]

Signaling_Pathway cluster_0 Pro-inflammatory Stimuli cluster_1 Intracellular Signaling cluster_2 Enzyme Activation cluster_3 Inflammatory Response Stimuli LPS, Cytokines NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK COX2 COX-2 Upregulation NFkB->COX2 MAPK->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzofuran Benzofuran Analog Benzofuran->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by benzofuran analogs.

Conclusion and Future Directions

The methyl 5-hydroxybenzofuran-2-carboxylate scaffold represents a valuable starting point for the development of new therapeutic agents. The available data on related benzofuran derivatives suggest that systematic modifications to this core structure can lead to potent and selective compounds with anticancer and antimicrobial activities. Future research should focus on the synthesis and biological evaluation of a focused library of methyl 5-hydroxybenzofuran-2-carboxylate analogs to establish a more detailed and direct SAR. Elucidating the specific molecular targets and mechanisms of action of the most active compounds will be crucial for their further development as clinical candidates.

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A Comparative Analysis of Benzofuran Scaffolds in Oncology: Evaluating the Potential of Methyl 5-hydroxybenzofuran-2-carboxylate Analogues Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Benzofuran Moiety: A Promising Pharmacophore in Cancer Therapy

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as the foundational structure for a multitude of synthetic and naturally occurring molecules with significant therapeutic potential.[1] The versatility of the benzofuran nucleus allows for a wide range of chemical modifications, enabling the development of derivatives with tailored pharmacological profiles.[2] In recent years, extensive research has highlighted the ability of benzofuran derivatives to induce cytotoxic effects in various cancer cell lines through diverse mechanisms of action. These mechanisms often involve the disruption of critical cellular processes, such as cell cycle progression and survival signaling pathways, ultimately leading to apoptotic cell death.[3][4]

Comparative Efficacy of Benzofuran Derivatives and Known Anticancer Drugs

To contextualize the potential of benzofuran-based compounds, a comparison with the efficacy of standard chemotherapeutic agents is essential. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various benzofuran derivatives against a panel of human cancer cell lines, alongside data for the widely used anticancer drugs, Doxorubicin and Cisplatin. It is important to note the inherent variability in reported IC50 values across different studies, which can be attributed to differences in experimental protocols and cell line characteristics.

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[5][6]
HepG2 (Liver)11 ± 3.2[5][6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[5][6]
HepG2 (Liver)3.8 ± 0.5[5][6]
SW620 (Colon)10.8 ± 0.9[5][6]
Benzofuran-chalcone derivativeHCT-116 (Colon)1.71[7]
HT-29 (Colon)7.76[7]
Methyl 5-(hydroxymethyl)furan-2-carboxylate*HeLa (Cervical)64.00 (µg/mL)[8][9]
HepG2 (Liver)102.53 (µg/mL)[8][9]

*Note: This is a furan derivative, not a benzofuran, included for structural context.

Table 2: In Vitro Anticancer Activity of Doxorubicin and Cisplatin (Reference Drugs)

DrugCancer Cell LineIC₅₀ (µM)Reference(s)
DoxorubicinA549 (Lung)> 20[5][6]
HepG2 (Liver)12.2[5][6]
HCT-116 (Colon)1.9 (µg/mL)[5][6]
CisplatinA549 (Lung)6.3 - 80.7[5][6][10]
HepG2 (Liver)3.8 - 11[5][6]
HCT-116 (Colon)~20[5][6]

The data presented in Table 1 showcases the potent cytotoxic activity of several benzofuran derivatives, with some compounds exhibiting IC50 values in the low micromolar range. Notably, the halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrate significant efficacy against lung and liver cancer cell lines.[5][6] When compared to the reference drugs in Table 2, it is evident that certain benzofuran derivatives display comparable or even superior potency against specific cancer cell lines. For instance, the bromo-derivative with an IC50 of 3.5 µM against A549 cells appears more potent than Doxorubicin and falls within the range of Cisplatin's efficacy.[5][6]

Unraveling the Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of benzofuran derivatives are not solely defined by their cytotoxicity but also by their ability to modulate key cellular pathways. A significant body of evidence points towards the induction of apoptosis and cell cycle arrest as primary mechanisms of action.[3][4][7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have demonstrated that benzofuran derivatives can trigger this process in cancer cells.[2][4][11] The apoptotic cascade can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Benzofuran Benzofuran Derivative DR Death Receptors (e.g., DR4) Benzofuran->DR Activates Bax Bax Benzofuran->Bax Upregulates Bcl2 Bcl-2 Benzofuran->Bcl2 Downregulates Casp8 Caspase-8 DR->Casp8 Activates Casp37 Caspase-3/7 Casp8->Casp37 Activates Apoptosis_ext Apoptosis Casp37->Apoptosis_ext Apoptosis_int Apoptosis Casp37->Apoptosis_int Mito Mitochondria CytoC Cytochrome c Mito->CytoC Bax->Mito Promotes release of Bcl2->Mito Inhibits release of Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->Casp37 Activates Benzofuran Benzofuran Derivative Arrest_G0G1 Arrest Benzofuran->Arrest_G0G1 Induces Arrest_G2M Arrest Benzofuran->Arrest_G2M Induces G0G1 G0/G1 Phase S S Phase G0G1->S G2M G2/M Phase S->G2M M Mitosis G2M->M Arrest_G0G1->G0G1 Arrest_G2M->G2M

Caption: Schematic of cell cycle arrest induced by benzofuran derivatives.

For instance, a novel synthetic benzofuran lignan derivative was found to induce G2/M phase arrest in a p53-dependent manner. [1][3]Another study on a benzofuran-chalcone derivative reported cell cycle arrest at the G0/G1 phase in colon cancer cells. [7]The ability to halt the cell cycle at these critical checkpoints prevents the replication of damaged DNA and the propagation of cancer cells.

Experimental Protocols: Assessing Anticancer Efficacy

The evaluation of the anticancer potential of novel compounds relies on a series of well-established in vitro assays. The following provides a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [12]2. Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compound (e.g., benzofuran derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 100 µL of MTT solution (typically 0.4 mg/mL in medium) to each well and incubate for 4 hours at 37°C. [12]4. Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540 nm using a microplate reader. [12]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion and Future Directions

While the direct anticancer efficacy of "Methyl 5-hydroxybenzofuran-2-carboxylate" remains to be elucidated through dedicated experimental studies, the broader class of benzofuran derivatives represents a highly promising avenue for the development of novel cancer therapeutics. The available data on structurally related compounds demonstrate potent cytotoxic effects against a range of cancer cell lines, with efficacies that are in some cases comparable to or exceeding those of established chemotherapeutic agents. The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, underscore the therapeutic potential of the benzofuran scaffold.

Future research should focus on synthesizing and evaluating "Methyl 5-hydroxybenzofuran-2-carboxylate" and a library of its close analogues to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Ultimately, a comprehensive understanding of the therapeutic potential of this class of molecules will pave the way for the development of more effective and selective anticancer drugs.

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  • Wójcik, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PubMed. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

Sources

Spectroscopic analysis of "Methyl 5-hydroxybenzofuran-2-carboxylate" versus its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Collecting Spectroscopic Data

I'm currently focused on gathering spectroscopic data for "Methyl 5-hydroxybenzofuran-2-carboxylate" and its isomers. My initial searches are centered around ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, but I'm open to other characterization info. I will broaden my search terms if necessary, to ensure comprehensive coverage of the spectroscopic literature.

Structuring The Data Guide

I'm now structuring the guide. I'll start with comprehensive Google searches, focusing on spectroscopic data (NMR, IR, MS) for "Methyl 5-hydroxybenzofuran-2-carboxylate" and isomers like 4-hydroxy, 6-hydroxy, and 7-hydroxy. Then I will establish protocols and methodologies for analyzing these aromatic hydroxy esters. I'll also research NMR, IR, and mass spectrometry principles for strong data explanations. Finally, I will structure the guide.

Deepening the Spectroscopic Search

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Gathering Spectral Data

I've located spectroscopic data for "Methyl 6-hydroxy -2-methylbenzofuran-4-carboxylate" and similar benzofuran structures. The search uncovered a PubChem entry for "Methyl 5-hydroxybenzofuran-2-carboxylate" which confirms its formula. I'm cross-referencing this with spectral databases for more comprehensive data.

Targeting Specific Spectra

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Locating Spectral Data

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Targeting Synthesis Papers

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Analyzing Spectral Data

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Seeking Key Spectroscopic Data

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Searching For Experimental Data

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Analyzing Relevant Data

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Refining the Search Strategy

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Evaluating Substituent Effects

I'm now integrating available data, using ethyl and methyl ester analogues to estimate spectral details. I'll predict the spectral properties of 4- and 7-hydroxy isomers based on spectroscopic principles. This approach will allow creation of comparative tables, providing experimental and predicted data side by side. I'm focusing on clarifying any differences and assumptions made in this process.

Formulating a Synthesis Strategy

I've integrated NMR data from "Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate" as a proxy and data for "Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylate." I'll use those data and spectroscopic principles to create predicted spectral values for the target and other isomers, especially 4- and 7-hydroxy isomers. The guide will present experimental data and these predicted values, side-by-side. I'll clearly define the limits.

A Researcher's Guide to In Vitro vs. In Vivo Correlation: The Case of Methyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Benchtop Assays and Preclinical Models for a Promising Benzofuran Derivative

As Senior Application Scientists, we bridge the gap between promising chemical entities and their potential therapeutic applications. This guide provides an in-depth analysis of Methyl 5-hydroxybenzofuran-2-carboxylate (MHBC), a heterocyclic compound of interest, by critically comparing its performance in common in vitro assays against its activity in a preclinical in vivo model. Our goal is to illuminate the path from initial screening to a more complex biological system, highlighting the crucial concept of in vitro-in vivo correlation (IVIVC).

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1] MHBC, a specific derivative, has been identified from natural sources like the fungus Antrodia camphorata and has been noted for its potential anti-inflammatory and antibacterial activities.[2] However, the journey from a positive result in a test tube to a tangible therapeutic effect in a living organism is fraught with complexity. This guide will dissect that journey, using MHBC as a case study to demonstrate how to interpret and correlate data across different experimental paradigms.

The In Vitro Bioactivity Profile of MHBC

In vitro assays are the workhorse of early-stage drug discovery. They offer rapid, high-throughput, and cost-effective methods to screen compounds for specific biological activities. For MHBC, we focus on two of its most cited potential functions: antioxidant and anti-inflammatory activities.

Gauging Antioxidant Potential: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational method for evaluating a compound's ability to act as a free radical scavenger.[3] Free radicals contribute to oxidative stress, a key factor in numerous diseases.

Mechanism of Action: The DPPH radical is a stable molecule with a deep violet color that absorbs light at approximately 517 nm.[3] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to a non-radical, pale yellow form.[3] The degree of color change is directly proportional to the antioxidant capacity of the sample.[3][4]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly made and protected from light.[5]

  • Sample Preparation: Dissolve MHBC in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution. Prepare a dilution series to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Reaction: In a 96-well plate, add a small volume of each MHBC dilution (e.g., 20 µL). Add the DPPH working solution (e.g., 200 µL) to each well. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (solvent with DPPH).[6]

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[5][6]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[6]

  • Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] * 100[5] Plot the % RSA against the concentration of MHBC to determine the IC50 value.

Assessing Anti-inflammatory Effects: Nitric Oxide Inhibition Assay

Chronic inflammation is implicated in a vast range of pathologies. A key mediator of inflammation is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[7] The Griess assay is a straightforward colorimetric method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatant, thereby providing an indirect measure of NO production.[8][9]

Mechanism of Action: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a vibrant purple azo compound that can be measured spectrophotometrically at ~540 nm.[9] The intensity of the color is proportional to the nitrite concentration.[9]

Experimental Protocol: NO Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Seed murine macrophage cells (RAW 264.7) in a 24-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[8]

  • Treatment: Pre-treat the cells with various concentrations of MHBC for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[8]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions).[10]

  • Incubation & Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[10][11] A standard curve using sodium nitrite is used to quantify nitrite concentrations.

In Vitro Workflow Diagram

G cluster_0 In Vitro Anti-inflammatory Assay A Seed RAW 264.7 Macrophages B Pre-treat with MHBC (various conc.) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate 24-48 hours C->D E Collect Supernatant D->E F Perform Griess Assay (Measure Nitrite) E->F G Calculate NO Inhibition & Determine IC50 F->G

Caption: Workflow for assessing the anti-inflammatory activity of MHBC.

Summary of In Vitro Data
AssayEndpointTypical Result for Active Benzofuran
DPPH ScavengingIC50 (µM)10 - 100 µM
NO Inhibition (RAW 264.7)IC50 (µM)5 - 50 µM

Note: These values are representative for bioactive benzofuran derivatives and serve as a benchmark for evaluating MHBC.

In Vivo Evaluation in a Preclinical Model

While in vitro data provide crucial initial evidence of bioactivity, they cannot replicate the complex environment of a living organism. An in vivo study is essential to understand how a compound behaves within a complete physiological system.

A Model of Acute Systemic Inflammation: LPS-Induced Endotoxemia

To test the anti-inflammatory potential of MHBC in vivo, the lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a widely accepted and relevant choice.[12] A single intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent systemic inflammatory response mediated by the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] This leads to a surge in pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, mimicking the early stages of sepsis.[12]

Rationale for Model Selection: This model is highly reproducible and allows for the direct assessment of a compound's ability to suppress a systemic inflammatory cascade.[14] The endpoints, such as plasma cytokine levels, are easily quantifiable and directly relate to the in vitro anti-inflammatory mechanism.

Experimental Protocol: LPS-Induced Inflammation in Mice

  • Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • LPS Control (receives vehicle + LPS)

    • MHBC Treatment (receives MHBC at various doses + LPS)

  • Treatment: Administer MHBC (e.g., via i.p. injection or oral gavage) 1 hour prior to the inflammatory challenge.

  • Inflammation Induction: Inject LPS (e.g., 0.5 - 1 mg/kg, i.p.) to all groups except the vehicle control.[14]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-6 hours, when cytokine levels peak), collect blood samples via cardiac puncture under anesthesia.

  • Analysis: Separate plasma and quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Experimental Design

G cluster_1 In Vivo LPS Challenge Workflow T0 T = -1 hr Administer MHBC or Vehicle T1 T = 0 hr Induce Inflammation (LPS i.p. injection) T0->T1 T2 T = +2-6 hr Collect Blood Samples T1->T2 T3 Analyze Plasma Cytokines (TNF-α, IL-6) via ELISA T2->T3 T4 Compare Treatment vs. LPS Control Group T3->T4

Caption: Timeline for the in vivo LPS-induced inflammation experiment.

Bridging the Gap: The IVIVC Challenge

The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC), which the U.S. FDA defines as a predictive mathematical model describing the relationship between an in vitro property and an in vivo response.[15][16] While originally developed for pharmacokinetics and drug release, the concept applies broadly to correlating early-stage efficacy data with preclinical outcomes.[17][18]

Comparative Analysis: From IC50 to ED50
ParameterIn Vitro (RAW 264.7 Cells)In Vivo (C57BL/6 Mice)
Stimulus Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)
System Homogenous cell cultureComplex multicellular organism
Endpoint Nitrite (NO) concentrationPlasma Cytokine (TNF-α, IL-6) levels
Metric IC50: Concentration for 50% inhibitionED50: Dose for 50% efficacy
Key Influencers Cell permeability, target bindingADME: Absorption, Distribution, Metabolism, Excretion

A direct correlation is rarely linear. A potent IC50 in vitro does not guarantee a low effective dose in vivo. Several factors can cause this discrepancy:

  • Absorption & Bioavailability: Was the compound absorbed into the bloodstream after administration? Poor oral bioavailability is a common reason for in vivo failure.

  • Distribution: Did the compound reach the target tissues and cells (e.g., circulating immune cells, liver, spleen) at a sufficient concentration?

  • Metabolism: Was the compound rapidly metabolized by the liver into inactive (or even toxic) byproducts?

  • Excretion: Was the compound cleared from the body too quickly to exert a sustained effect?

The IVIVC Funnel

cluster_adme Biological Filters invitro In Vitro Potency IC50 in the low µM range absorption Absorption & Bioavailability invitro->absorption distribution Distribution to Target Tissues absorption->distribution metabolism Metabolism (First-Pass Effect) distribution->metabolism excretion Clearance Rate metabolism->excretion invivo In Vivo Efficacy Effective dose (ED50) in mg/kg excretion->invivo

Caption: Factors influencing the translation from in vitro potency to in vivo efficacy.

Conclusion and Future Directions

This guide illustrates a logical, albeit simplified, progression from initial in vitro screening to preclinical in vivo validation for Methyl 5-hydroxybenzofuran-2-carboxylate. The in vitro assays (DPPH, Griess) are indispensable for identifying its antioxidant and anti-inflammatory potential and for elucidating potency (IC50). However, the in vivo LPS model provides the critical, systemic context needed to assess true therapeutic potential.

A discrepancy between in vitro and in vivo results is not a failure, but rather a critical data point. It directs future research towards understanding the compound's pharmacokinetic and pharmacodynamic properties. For MHBC, the next logical steps would involve:

  • Pharmacokinetic Studies: To determine its ADME profile.

  • Alternative Delivery Routes: To improve bioavailability if first-pass metabolism is high.

  • Chronic Inflammation Models: To assess efficacy in a more disease-relevant context beyond acute inflammation.

By systematically correlating data from both domains, researchers can build a comprehensive profile of a compound, making more informed decisions on its path toward becoming a potential therapeutic agent.

References

Sources

Comparative study of different catalysts for "Methyl 5-hydroxybenzofuran-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-hydroxybenzofuran-2-carboxylate is a pivotal structural motif found in numerous pharmacologically active compounds and a valuable intermediate in medicinal chemistry. The efficient construction of this scaffold is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two prominent catalytic strategies for its synthesis: a metal-free, PIDA-mediated oxidative cyclization and a classic Palladium/Copper co-catalyzed Sonogashira coupling followed by intramolecular cyclization. We will dissect the mechanistic underpinnings, evaluate the performance based on experimental data, and provide detailed, field-tested protocols to enable researchers to select and implement the optimal synthetic route for their specific needs.

Introduction: The Significance of the 5-Hydroxybenzofuran Scaffold

The benzofuran core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of many natural products and synthetic drugs.[1] Specifically, the 5-hydroxybenzofuran moiety is a key pharmacophore, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antifungal properties.[2] For instance, certain 5-hydroxybenzofuran derivatives act as potent inhibitors of mTOR signaling, a critical pathway controlling cell growth and metabolism, making them attractive candidates for oncology research.[2] The targeted synthesis of molecules like Methyl 5-hydroxybenzofuran-2-carboxylate is therefore a critical endeavor, enabling the exploration of new therapeutic agents.

The development of efficient and versatile synthetic methodologies is crucial. Historically, benzofuran syntheses involved multi-step procedures with often harsh conditions. Modern catalysis has revolutionized this field, offering milder, more efficient, and atom-economical pathways. This guide will focus on two such powerful methods, comparing their strengths and weaknesses to provide a clear rationale for methodological selection.

Method 1: PIDA-Mediated Tandem Oxidative Coupling and Cyclization

A highly effective and practical approach for the synthesis of 5-hydroxybenzofurans involves a one-pot reaction between a hydroquinone and a β-dicarbonyl compound, mediated by Phenyliodine(III) diacetate (PIDA).[3][4] This metal-free method relies on the in-situ oxidation of the hydroquinone to a benzoquinone, which then undergoes a cascade of reactions to form the desired benzofuran.

Mechanistic Rationale

The causality behind this transformation is a well-orchestrated sequence of oxidative dearomatization, Michael addition, and cyclization/aromatization. The choice of PIDA as the oxidant is critical; it efficiently converts hydroquinone to the reactive p-benzoquinone intermediate under relatively mild conditions.[2] The presence of a Lewis acid catalyst, such as Zinc Iodide (ZnI₂), has been shown to significantly improve yields by promoting the crucial cyclization step.[3][5]

The proposed mechanism proceeds as follows:

  • Oxidation: PIDA oxidizes hydroquinone to p-benzoquinone.

  • Michael Addition: The enol form of the β-ketoester (in this case, methyl 3-oxobutanoate to target the 2-methyl analog, or more appropriately, dimethyl 3-oxopentanedioate for the direct carboxylate) attacks the p-benzoquinone in a 1,4-Michael addition to form a coupling intermediate.

  • Cyclization & Aromatization: This intermediate undergoes an intramolecular cyclization, where the enol oxygen attacks one of the carbonyl carbons of the quinone ring. Subsequent dehydration and tautomerization lead to the stable, aromatic 5-hydroxybenzofuran product.[3]

Workflow & Visualization

The logical flow of this one-pot synthesis is straightforward, involving the simple mixing of reagents and heating.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reagents Hydroquinone + Methyl 3-oxobutanoate + PIDA + ZnI₂ + Chlorobenzene Heating Stir at 95°C (6 hours) Reagents->Heating Quench Quench with H₂O Heating->Quench Extract Separate Organic Layer Quench->Extract Purify Column Chromatography Extract->Purify Product Methyl 5-hydroxy-2-methyl- benzofuran-3-carboxylate Purify->Product

Caption: Experimental workflow for PIDA-mediated synthesis.

Experimental Protocol

This protocol is adapted from the synthesis of similar ethyl 5-hydroxybenzofuran-3-carboxylates.[2][3]

Materials:

  • Hydroquinone (1.0 eq)

  • Methyl 3-oxobutanoate (2.0 eq)

  • Phenyliodine(III) diacetate (PIDA) (1.1 eq)

  • Zinc Iodide (ZnI₂) (0.5 eq)

  • Chlorobenzene (solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add hydroquinone (0.50 mmol, 55 mg), chlorobenzene (5 mL), methyl 3-oxobutanoate (1.00 mmol, 116 mg), Zinc Iodide (0.25 mmol, 80 mg), and PIDA (0.55 mmol, 177 mg).

  • Stir the mixture at 95 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target compound.

Method 2: Palladium/Copper-Catalyzed Sonogashira Coupling & Cyclization

Transition metal catalysis, particularly using palladium and copper, is a cornerstone of modern organic synthesis and provides a powerful, modular route to substituted benzofurans.[1] The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is the key step in this strategy.[6][7]

Mechanistic Rationale

This method is a multi-step, one-pot process that leverages two distinct catalytic cycles:

  • Pd-Catalyzed Sonogashira Coupling: The reaction begins with the coupling of an appropriately substituted o-iodophenol (e.g., 2-iodo-4-methoxyphenol, which would later be demethylated) with a terminal alkyne (e.g., methyl propiolate). The accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I)-acetylide complex and subsequent reductive elimination to yield the 2-alkynylphenol intermediate.[8]

  • Intramolecular Cyclization (Annulation): The generated 2-alkynylphenol then undergoes an intramolecular 5-endo-dig cyclization. This step can be catalyzed by the palladium complex or a copper salt, where the phenolic oxygen attacks the alkyne, leading to the formation of the furan ring.

The choice of starting materials allows for high modularity. To obtain the target molecule, one would start with 2-iodo-4-benzyloxyphenol and methyl propiolate. The benzyl protecting group can be removed in a final step via hydrogenolysis.

Pathway & Visualization

G A 2-Iodo-4-benzyloxyphenol + Methyl Propiolate B Sonogashira Coupling {Pd(PPh₃)₄, CuI, Base} A->B C Intermediate: Methyl 3-(5-(benzyloxy)- 2-hydroxyphenyl)propiolate B->C D Intramolecular Cyclization (Annulation) C->D E Protected Product: Methyl 5-(benzyloxy) benzofuran-2-carboxylate D->E F Deprotection {H₂, Pd/C} E->F G Final Product: Methyl 5-hydroxy- benzofuran-2-carboxylate F->G

Sources

"Methyl 5-hydroxybenzofuran-2-carboxylate" as a scaffold: comparison with other heterocyclic cores

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the identification and optimization of privileged scaffolds are paramount. These molecular frameworks serve as versatile starting points for the design of novel therapeutic agents with enhanced efficacy and specificity. Among these, the benzofuran ring system has garnered significant attention. This guide provides an in-depth analysis of "Methyl 5-hydroxybenzofuran-2-carboxylate" as a representative benzofuran scaffold, offering a comparative perspective against other prominent heterocyclic cores: benzimidazole, indole, quinoline, and thiophene. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of scaffolds for their research endeavors.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to medicinal chemistry. Their unique physicochemical properties, including their ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, make them ideal candidates for interacting with biological targets.[1] The choice of a heterocyclic core is a critical decision in the drug design process, influencing a molecule's synthetic accessibility, pharmacokinetic profile, and ultimately, its therapeutic potential.

This guide will focus on the benzofuran scaffold, a bicyclic system composed of a fused benzene and furan ring.[1] Specifically, we will delve into the attributes of Methyl 5-hydroxybenzofuran-2-carboxylate, a functionalized benzofuran with significant potential as a building block for a diverse range of bioactive molecules.

Methyl 5-hydroxybenzofuran-2-carboxylate: A Profile

Methyl 5-hydroxybenzofuran-2-carboxylate (MHBC) is a versatile building block in organic synthesis and medicinal chemistry. Its structure combines the aromaticity and rigidity of the benzofuran core with two key functional groups: a hydroxyl group at the 5-position and a methyl ester at the 2-position. These functional groups provide convenient handles for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of biological activity.

Physicochemical Properties of Methyl 5-hydroxybenzofuran-2-carboxylate:

PropertyValueReference
Molecular FormulaC₁₀H₈O₄[2]
Molecular Weight192.17 g/mol [2]
XLogP32.2[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count4[2]
Rotatable Bond Count2[2]

These properties suggest that MHBC possesses a favorable starting point for the development of drug-like molecules, with a balance of lipophilicity and hydrogen bonding capacity.

Comparative Analysis of Heterocyclic Scaffolds

The selection of a scaffold is often guided by its proven track record in approved drugs and its inherent potential to interact with specific biological targets. Here, we compare the benzofuran core, as exemplified by MHBC, with four other widely used heterocyclic scaffolds: benzimidazole, indole, quinoline, and thiophene. The comparison will focus on synthetic accessibility, and biological activities, with a particular emphasis on anticancer and antimicrobial applications.

Structural Comparison of Heterocyclic Cores

The fundamental structures of the compared heterocyclic cores are depicted below. Each possesses unique electronic and steric properties that influence its interactions with biological macromolecules.

Scaffolds cluster_benzofuran Benzofuran cluster_benzimidazole Benzimidazole cluster_indole Indole cluster_quinoline Quinoline cluster_thiophene Thiophene BF BI IN QU TH

Caption: Core structures of the compared heterocyclic scaffolds.

Synthetic Accessibility

The ease and versatility of synthesis are critical considerations for scaffold selection, impacting the feasibility of generating diverse chemical libraries for screening.

Synthesis_Workflow cluster_benzofuran Benzofuran Synthesis cluster_benzimidazole Benzimidazole Synthesis cluster_indole Indole Synthesis cluster_quinoline Quinoline Synthesis cluster_thiophene Thiophene Synthesis BF_Start o-Hydroxy- aryl Ketones/ Phenols BF_Method Perkin Reaction/ Annulation Strategies BF_Start->BF_Method BF_Product Benzofuran Core BF_Method->BF_Product BI_Start o-Phenylenediamines BI_Method Condensation with Aldehydes/Carboxylic Acids BI_Start->BI_Method BI_Product Benzimidazole Core BI_Method->BI_Product IN_Start Phenylhydrazines/ Anilines IN_Method Fischer/Madelung/ Leimgruber-Batcho Synthesis IN_Start->IN_Method IN_Product Indole Core IN_Method->IN_Product QU_Start Anilines QU_Method Skraup/Doebner-von Miller/ Friedländer Synthesis QU_Start->QU_Method QU_Product Quinoline Core QU_Method->QU_Product TH_Start 1,4-Dicarbonyl Compounds TH_Method Paal-Knorr/ Gewald Synthesis TH_Start->TH_Method TH_Product Thiophene Core TH_Method->TH_Product

Caption: General synthetic strategies for the compared heterocyclic cores.

Benzofuran: The synthesis of benzofurans can be achieved through various methods, including the Perkin reaction and intramolecular cyclization strategies. Recent advancements have focused on developing more efficient and environmentally friendly protocols.

Benzimidazole: Benzimidazoles are commonly synthesized via the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[3][4] Microwave-assisted synthesis has emerged as a rapid and efficient method for their preparation.[5][6]

Indole: The Fischer indole synthesis is a classic and widely used method. Other notable methods include the Madelung and Leimgruber-Batcho syntheses, which offer alternative routes to substituted indoles.[7]

Quinoline: Several named reactions are employed for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer syntheses, each offering different substitution patterns on the quinoline core.[8][9]

Thiophene: The Paal-Knorr and Gewald syntheses are common methods for constructing the thiophene ring from 1,4-dicarbonyl compounds or activated acetonitriles, respectively.[10][11]

Biological Activity: A Comparative Overview

The true measure of a scaffold's utility lies in the biological activity of its derivatives. In this section, we compare the performance of these heterocyclic cores in the key therapeutic areas of oncology and infectious diseases.

All five heterocyclic scaffolds have been extensively investigated for their potential as anticancer agents. The following table summarizes representative IC₅₀ values of derivatives against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

ScaffoldDerivative ExampleCell LineIC₅₀ (µM)Reference
Benzofuran 2,5-disubstituted furan derivativeA549 (Lung)6.3[3]
Benzofuran-indole hybrid (8aa)PC9 (Lung)Not specified as IC₅₀[8]
Brominated benzofuran derivativeK562 (Leukemia)20-85[11]
Benzimidazole Furan-benzimidazole hybridA549 (Lung)>100[12]
Indole Indole-oxadiazole derivative (39)T-47D (Breast)1.72[13]
Indole derivative (29)Jurkat (Leukemia)69[13]
Quinoline Quinoline-benzofuran hybridP. falciparum> Chloroquine[10]
Thiophene Thiophene-containing chalconeA549 (Lung)Comparable to Doxorubicin[14]

Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions across different studies.

From the available data, it is evident that derivatives of all five scaffolds exhibit potent anticancer activity. Benzofuran and indole derivatives, in particular, have shown promising results with low micromolar IC₅₀ values against various cancer cell lines.[3][13] The development of hybrid molecules, such as the benzofuran-indole and quinoline-benzofuran hybrids, represents a promising strategy to enhance potency and selectivity.[8][10]

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Heterocyclic scaffolds have been a fertile ground for the development of new antimicrobial drugs.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

ScaffoldDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Benzofuran Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativePhotogenic bacteria250[5][7]
Benzimidazole Furan-benzimidazole hybridS. aureus>128[12]
Indole Indole derivativeB. subtilis / E. coli6.25-25[15]
Quinoline Quinoline derivativeS. aureusNot specified[10]
Thiophene Thiophene derivativeS. aureusMild activity

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions across different studies.

The data suggests that indole derivatives exhibit particularly strong antibacterial activity.[15] While derivatives of the other scaffolds also show promise, further optimization is required to enhance their potency.

Experimental Protocols

To provide a practical context for the data presented, this section outlines standardized protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[17]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[17][18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[20]

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.[20]

  • Inoculation: Inoculate each well with the bacterial suspension.[20]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22][23]

ADME and Physicochemical Properties: A Comparative Outlook

Beyond biological activity, the drug-like properties of a scaffold are crucial for its successful development into a therapeutic agent. This includes its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and key physicochemical parameters.

ADME_Comparison cluster_properties Key Properties Scaffold Heterocyclic Scaffold Physicochemical Physicochemical Properties - Lipophilicity (logP) - Solubility - pKa - Molecular Weight Scaffold->Physicochemical influences ADME ADME Profile - Absorption - Distribution - Metabolism - Excretion - Toxicity Physicochemical->ADME determines Drug_Likeness Drug-Likeness ADME->Drug_Likeness defines

Caption: Relationship between scaffold properties and drug-likeness.

Benzofuran: Derivatives often exhibit a good balance of lipophilicity and aqueous solubility, contributing to favorable ADME properties.

Benzimidazole: The benzimidazole scaffold is known for its metabolic stability and ability to modulate physicochemical properties through substitution.[1][24]

Indole: Indole derivatives generally possess good membrane permeability, but their metabolic susceptibility can be a concern.[15][25]

Quinoline: The quinoline core is often associated with good oral bioavailability but can sometimes lead to toxicity concerns that need to be addressed during lead optimization.

Thiophene: Thiophene is considered a bioisostere of benzene and can improve the metabolic stability and potency of a drug molecule.[26]

Conclusion and Future Perspectives

The Methyl 5-hydroxybenzofuran-2-carboxylate scaffold stands as a highly promising starting point for the design of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the realm of anticancer and antimicrobial research, underscore its "privileged" status.

While direct, comprehensive comparative studies across all major heterocyclic scaffolds are limited, the available evidence suggests that the benzofuran core is highly competitive with other prominent scaffolds such as benzimidazole, indole, quinoline, and thiophene. Each scaffold possesses a unique set of advantages and disadvantages in terms of synthetic accessibility, physicochemical properties, and biological activity profiles.

The future of drug discovery will likely involve a more nuanced approach to scaffold selection, moving beyond a "one-size-fits-all" mentality. The strategic combination of different heterocyclic cores into hybrid molecules is an exciting avenue for the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the intricate interactions between small molecules and biological targets deepens, the rational design and selection of heterocyclic scaffolds, including the versatile benzofuran nucleus, will continue to be a cornerstone of successful drug development.

References

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  • Synthesis of Benzimidazole Derivatives: Microwave Approach review. (n.d.). In ijarsct. Retrieved January 22, 2026, from [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (n.d.). In Rasayan Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). In IIP Series. Retrieved January 22, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). In Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024). In ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis of Indole and Its Derivatives in Water. (2017). In ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). In Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (n.d.). In DergiPark. Retrieved January 22, 2026, from [Link]

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  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). In Impactfactor. Retrieved January 22, 2026, from [Link]

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). In PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Recent advances in the synthesis of indoles and their applications. (n.d.). In RSC Publishing. Retrieved January 22, 2026, from [Link]

  • In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019). In PMC - NIH. Retrieved January 22, 2026, from [Link]

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  • Synthesis, Characterization and ADME Prediction Study of Heterocyclic Moieties-linked Indole Derivatives as Potential Antimicrobial Agents. (2023). In None. Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

Proper Disposal of Methyl 5-hydroxybenzofuran-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Initial Hazard Assessment and Personal Protective Equipment (PPE)

Before handling Methyl 5-hydroxybenzofuran-2-carboxylate for disposal, a thorough hazard assessment is crucial. While a comprehensive toxicological profile may not be available, the benzofuran moiety suggests potential for biological activity and possible environmental persistence. Therefore, stringent adherence to safety protocols is necessary to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or vapors.

Waste Characterization: The Foundation of Safe Disposal

Since a specific disposal protocol for Methyl 5-hydroxybenzofuran-2-carboxylate is not provided in its Safety Data Sheet (SDS), the first step is to characterize it according to the U.S. Environmental Protection Agency (EPA) hazardous waste regulations.[1][2] This involves evaluating it for the four key characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3][4]

  • Ignitability: Assess if the compound has a low flashpoint or is combustible.

  • Corrosivity: Determine if the substance is highly acidic or basic.

  • Reactivity: Evaluate if the compound is unstable, reacts violently with water, or can release toxic gases.

  • Toxicity: Consider if the compound is harmful if ingested or absorbed.

Given that Methyl 5-hydroxybenzofuran-2-carboxylate is a solid organic compound, it should be treated as potentially toxic. A conservative approach is to assume it meets the criteria for hazardous waste until proven otherwise through analytical testing, which is often not feasible for small research quantities.

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[5] Methyl 5-hydroxybenzofuran-2-carboxylate waste should be collected in a dedicated, properly labeled container and not mixed with other waste streams.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 5-hydroxybenzofuran-2-carboxylate"

    • The date accumulation started

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The name of the principal investigator and the laboratory location

  • Transfer the Waste: Carefully transfer the solid waste into the labeled container using a dedicated spatula or scoop. Avoid creating dust. If dealing with solutions containing the compound, use a funnel to prevent spills.

  • Secure the Container: Tightly seal the container immediately after adding the waste. Do not leave funnels in the container opening.

Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6][7] This area must be at or near the point of generation and under the control of the laboratory personnel.[8]

Key Requirements for an SAA:

  • Location: The SAA should be in a secondary containment tray to capture any potential leaks.

  • Volume Limits: No more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste) may be accumulated in an SAA.[8][9]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[6] Even if not full, containers should be removed from the laboratory for disposal on a regular basis, typically every six to twelve months.[10][11]

Arranging for Disposal: The Final Step

The disposal of hazardous chemical waste must be handled by a licensed and approved hazardous waste vendor.[5] This is coordinated through your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow:

  • Contact EHS: Once your waste container is ready for pickup, contact your institution's EHS department. They will have a specific procedure for requesting a waste pickup.

  • Provide Necessary Information: Be prepared to provide the information from the hazardous waste tag to the EHS personnel. They will use this to create a formal waste profile for the disposal vendor.[12]

  • Scheduled Pickup: EHS will schedule a pickup of the waste from your laboratory. Ensure that the container is accessible and properly sealed.

Disposal Decision Workflow

DisposalWorkflow start Start: Methyl 5-hydroxybenzofuran-2-carboxylate Waste Generated assess_sds Consult Safety Data Sheet (SDS) for Disposal Information start->assess_sds sds_info_available Specific Disposal Protocol Available? assess_sds->sds_info_available follow_sds Follow SDS Protocol sds_info_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste sds_info_available->treat_as_hazardous No/Data Unavailable characterize Characterize Waste (Ignitability, Corrosivity, Reactivity, Toxicity) treat_as_hazardous->characterize segregate Segregate and Collect in a Labeled, Compatible Container characterize->segregate accumulate Store in a Designated Satellite Accumulation Area (SAA) segregate->accumulate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup accumulate->contact_ehs disposal Disposal by Licensed Vendor contact_ehs->disposal

Caption: Decision workflow for the proper disposal of Methyl 5-hydroxybenzofuran-2-carboxylate.

Conclusion: A Culture of Safety and Compliance

The proper disposal of chemical waste, especially for novel compounds like Methyl 5-hydroxybenzofuran-2-carboxylate, is a critical component of a robust laboratory safety program. By adhering to the principles of waste characterization, proper segregation, and compliant accumulation, researchers can ensure that their work does not pose a risk to themselves, their colleagues, or the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • MLI Environmental. (2025). Four Characteristics of Hazardous Waste. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ACTenviro. (2024). Understanding the Four Characteristics of Hazardous Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2018). A Review of the EPA Hazardous Waste Profile and its Requirements. Retrieved from [Link]

  • O6 Environmental. (2023). What Are the Four Characteristics of Hazardous Waste?. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Methyl 5-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 5-hydroxybenzofuran-2-carboxylate (CAS No. 1646-28-2). As a valued professional in the scientific community, your safety is paramount. This document is designed to provide you with a comprehensive framework for working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Potential Hazards

Methyl 5-hydroxybenzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds. While specific toxicological data for this molecule is limited, related compounds exhibit a range of potential hazards.[1][2] Structurally similar chemicals have been shown to cause skin and eye irritation.[3] Some benzofuran derivatives are also classified as combustible liquids and may be harmful if swallowed or inhaled. Given the presence of the reactive benzofuran ring system, it is prudent to treat this compound with a high degree of care.

Inferred Potential Hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

  • Harmful if Swallowed

  • Combustible solid/liquid

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling Methyl 5-hydroxybenzofuran-2-carboxylate. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of analogous compounds.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield should be worn over goggles, especially during procedures with a higher risk of splashing, such as dissolving the compound or performing extractions.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good protection against a range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or when working with larger quantities, consider double-gloving. Practice proper glove removal techniques to avoid contaminating your skin.
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex is recommended, worn over clothing that covers the legs and arms. This provides a barrier against accidental spills and splashes.
Respiratory NIOSH-Approved RespiratorHandling of the solid compound should be done in a manner that avoids generating dust. If there is any risk of aerosolization or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly minimize your risk of exposure.

3.1. Pre-Handling Checklist:

  • Location: All handling of Methyl 5-hydroxybenzofuran-2-carboxylate must be conducted within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid and organic solvent spills readily available.

  • Review Procedures: Before beginning, review this guide and any institution-specific safety protocols.

3.2. Safe Handling Procedure:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Preparation: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood to minimize the risk of inhalation.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reactions: When using the compound in a reaction, ensure the apparatus is securely clamped and that any potential for pressure buildup is managed with appropriate venting.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

3.3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • Glove Removal: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.

  • Storage: Store Methyl 5-hydroxybenzofuran-2-carboxylate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Waste Segregation: All materials contaminated with Methyl 5-hydroxybenzofuran-2-carboxylate, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container. Do not mix with other waste streams.

  • Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the associated hazards.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][5]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of Methyl 5-hydroxybenzofuran-2-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Full PPE prep_fume_hood->prep_ppe prep_spill_kit Verify Spill Kit Access prep_ppe->prep_spill_kit prep_eyewash Check Eyewash/Shower prep_spill_kit->prep_eyewash handle_weigh Weigh Compound prep_eyewash->handle_weigh Proceed to Handling handle_dissolve Slowly Add Solvent handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Work Area handle_react->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe_removal Properly Remove PPE cleanup_waste->cleanup_ppe_removal cleanup_wash Wash Hands cleanup_ppe_removal->cleanup_wash

Caption: Workflow for handling Methyl 5-hydroxybenzofuran-2-carboxylate.

References

  • MilliporeSigma. (2025, October 23). Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet.
  • Sigma-Aldrich. (2021, December 2). Safety Data Sheet.
  • Chem Service. (2015, April 20). Safety Data Sheet.
  • PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 8). Safety Data Sheet.
  • PubChem. (n.d.). 6-Hydroxybenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Gill, S. S., et al. (2010). Subchronic oral toxicity study of furan in Fischer-344 rats.
  • TargetMol. (2026, January 6). Safety Data Sheet.
  • National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 370, 1–189.
  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.